Dodecyl isobutyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodecyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h15H,4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPLLPONRGVDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064424 | |
| Record name | Lauryl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
liquid/slightly fruity or practically odourless | |
| Record name | Dodecyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/26/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
299.00 °C. @ 760.00 mm Hg | |
| Record name | Dodecyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in organic solvents; insoluble inwater | |
| Record name | Dodecyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/26/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.854-0.860 (20°/20°) | |
| Record name | Dodecyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/26/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6624-71-1 | |
| Record name | Dodecyl 2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6624-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyric acid, dodecyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-methyl-, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lauryl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02470X34WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dodecyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036210 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Dodecyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Dodecyl isobutyrate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodological insights.
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Units | Conditions | Source(s) |
| Molecular Weight | 256.43 | g/mol | - | [1] |
| Molecular Formula | C16H32O2 | - | - | [1] |
| Boiling Point | 299.00 | °C | @ 760.00 mm Hg | [1] |
| Specific Gravity | 0.85400 to 0.86000 | - | @ 20.00 °C | [1] |
| Refractive Index | 1.43200 to 1.43600 | - | @ 20.00 °C | [1] |
| Flash Point | 134.44 | °C | TCC | [1] |
| Vapor Pressure | 0.001 | mmHg | @ 25.00 °C (estimated) | [1] |
| Water Solubility | 0.04267 | mg/L | @ 25 °C (estimated) | [1] |
| logP (o/w) | 6.743 | - | (estimated) | [1] |
| Appearance | Colorless clear liquid | - | (estimated) | [1] |
| Assay | 97.00 to 100.00 | % | - | [1] |
| Acid Value | 1.00 max | KOH/g | - | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard analytical techniques.
2.1 Determination of Boiling Point
The boiling point of this compound can be determined using a distillation method.[2]
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.
-
Procedure:
-
A sample of this compound is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.
-
The sample is heated gently.
-
The temperature at which the liquid boils and a steady stream of condensate is collected is recorded as the boiling point.[2]
-
2.2 Determination of Specific Gravity
The specific gravity of this compound, a liquid, can be determined using a hydrometer or a pycnometer as described in ASTM D891.[1][3]
-
Apparatus: Hydrometer, pycnometer, and a temperature-controlled water bath.
-
Procedure (Hydrometer Method):
-
The this compound sample is brought to the specified temperature (20.00 °C).[1]
-
The sample is placed in a cylinder of appropriate size.
-
A hydrometer is gently lowered into the sample.
-
The reading on the hydrometer scale at the point where the liquid surface meets the stem is recorded as the specific gravity.[1]
-
-
Procedure (Pycnometer Method):
-
The mass of a clean, dry pycnometer is determined.
-
The pycnometer is filled with the this compound sample and its mass is determined at a controlled temperature.
-
The pycnometer is then emptied, cleaned, and filled with a reference substance (typically water) and its mass is determined at the same temperature.
-
The specific gravity is calculated from the ratio of the mass of the this compound to the mass of the water.[3]
-
2.3 Determination of Refractive Index
The refractive index of this compound can be measured using a refractometer.[4]
-
Apparatus: A refractometer (e.g., an Abbe refractometer).
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the this compound sample are placed on the prism of the refractometer.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus.
-
The refractive index is read from the instrument's scale. The measurement is temperature-dependent and is typically performed at 20.00 °C.[1][4]
-
2.4 Determination of Flash Point
The flash point of this compound can be determined using a closed-cup method, such as the Tag Closed-Cup (TCC) method.[1][5]
-
Apparatus: A Tag Closed-Cup flash point tester.
-
Procedure:
-
A specified volume of the this compound sample is placed in the test cup.
-
The cup is heated at a slow, constant rate.
-
At regular temperature intervals, a small flame is introduced into the vapor space of the cup.
-
The flash point is the lowest temperature at which the vapors of the liquid ignite.[5]
-
2.5 Determination of Solubility
The solubility of this compound in water and other solvents can be determined by the following method.[6]
-
Apparatus: Test tubes, vortex mixer, and an analytical balance.
-
Procedure:
-
A small, accurately weighed amount of this compound is placed in a test tube.
-
A known volume of the solvent (e.g., water) is added in small increments.
-
After each addition, the mixture is vigorously agitated.
-
The point at which the this compound completely dissolves is noted, and the solubility is calculated. Given its low estimated water solubility, analytical techniques such as chromatography may be required for precise quantification.[1][6]
-
Visualization of Physicochemical Property Relationships
The following diagram illustrates the logical connections between the fundamental and derived physicochemical properties of this compound.
Figure 1: Interrelationships of this compound's Physicochemical Properties.
References
- 1. petrolube.com [petrolube.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]
- 4. faculty.weber.edu [faculty.weber.edu]
- 5. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Dodecyl isobutyrate CAS number and molecular weight
An In-depth Technical Guide to Dodecyl Isobutyrate
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a representative synthesis protocol, and its likely metabolic fate. This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound.
Core Chemical Information
This compound is an ester with the molecular formula C16H32O2.[1] It is also known by other names such as dodecyl 2-methylpropanoate and lauryl isobutyrate.[1]
CAS Number: 6624-71-1[2]
Molecular Weight: 256.42 g/mol [3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Appearance | Colorless clear liquid (estimated) | [4] |
| Assay | 97.00 to 100.00% | [4] |
| Specific Gravity | 0.85400 to 0.86000 @ 20.00 °C | [4] |
| Refractive Index | 1.43200 to 1.43600 @ 20.00 °C | [4] |
| Boiling Point | 299.00 °C @ 760.00 mm Hg | [4] |
| Flash Point | 274.00 °F (134.44 °C) | [4] |
| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [4] |
| Solubility | Insoluble in water; Soluble in alcohol | [3][4] |
Synthesis of this compound
Representative Experimental Protocol: Fischer-Speier Esterification
This protocol describes the synthesis of this compound from dodecanol and isobutyric acid using an acid catalyst.
Materials:
-
Dodecanol
-
Isobutyric acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of dodecanol and isobutyric acid.
-
Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted isobutyric acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Metabolism
Specific metabolic studies on this compound are not extensively reported. However, the metabolic fate can be predicted based on the metabolism of other esters and isobutyrates. The primary metabolic pathway is expected to be hydrolysis into its constituent alcohol and carboxylic acid.
Probable Metabolic Pathway
It is anticipated that this compound undergoes enzymatic hydrolysis, primarily in the liver and intestines, by non-specific esterases. This reaction would yield dodecanol (lauryl alcohol) and isobutyric acid.
-
Dodecanol can be further oxidized to dodecanoic acid (lauric acid), a fatty acid that can enter the fatty acid metabolism pathway.
-
Isobutyric acid can be converted to propionyl-CoA, which then enters the Krebs cycle. Studies in rats have shown that isobutyrate is metabolized with propionate as an obligate intermediate.[5] The catabolism of isobutyrate has been observed in colonocytes.[6]
Applications and State of Research
This compound is primarily used as a flavor and fragrance agent.[4] Its applications are mainly in the cosmetics and food industries.
Research in Signaling Pathways and Drug Development
A thorough review of the scientific literature reveals a significant lack of research on the role of this compound in biological signaling pathways. Furthermore, there is no evidence to suggest that this compound is currently being investigated as a drug candidate or used in drug development. The research focus remains on its properties as a fragrance and flavoring compound.
Conclusion
This compound is a well-characterized compound in terms of its chemical and physical properties, with established applications in the flavor and fragrance industries. Its synthesis can be achieved through standard esterification methods, and its metabolic pathway is likely to involve hydrolysis into dodecanol and isobutyric acid. However, for professionals in drug development and researchers in cellular biology, it is crucial to note the absence of significant research into the biological activities of this compound, particularly concerning its potential roles in signaling pathways or as a therapeutic agent. Future research could explore these underexplored aspects of this compound.
References
- 1. This compound [drugfuture.com]
- 2. femaflavor.org [femaflavor.org]
- 3. Dodecyl butyrate | C16H32O2 | CID 245572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 6624-71-1 [thegoodscentscompany.com]
- 5. Metabolism in rats in vivo of isobutyrates labeled with stable isotopes at various positions. Identification of propionate as an obligate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catabolism of isobutyrate by colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety Data of Dodecyl Isobutyrate
This guide provides a comprehensive overview of the safety data for dodecyl isobutyrate, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | dodecyl 2-methylpropanoate |
| CAS Number | 6624-71-1 |
| Molecular Formula | C16H32O2 |
| Molecular Weight | 256.43 g/mol [1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These characteristics are crucial for understanding its behavior under various experimental and environmental conditions.
| Property | Value | Reference |
| Appearance | Colorless clear liquid (estimated) | [1] |
| Specific Gravity | 0.85400 to 0.86000 @ 20.00 °C | [1] |
| Refractive Index | 1.43200 to 1.43600 @ 20.00 °C | [1] |
| Boiling Point | 299.00 °C @ 760.00 mm Hg | [1] |
| Flash Point | 274.00 °F TCC (134.44 °C) | [1] |
| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [1] |
| Water Solubility | 0.04267 mg/L @ 25 °C (estimated) | [1] |
| logP (o/w) | 6.743 (estimated) | [1] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication.
-
Signal Word: Warning
-
GHS Pictogram:
-
GHS07: Exclamation mark
-
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Toxicological Information
Detailed toxicological data for this compound is not extensively available in the public domain. The following is a summary of the available information.
| Toxicity Endpoint | Result | Reference |
| Oral/Parenteral Toxicity | Not determined | [1] |
| Dermal Toxicity | Not determined | [1] |
| Inhalation Toxicity | Not determined | [1] |
Experimental Protocols: Specific experimental protocols for determining the toxicity of this compound are not detailed in the available safety data sheets. Toxicological assessments would typically follow OECD guidelines for testing of chemicals, such as:
-
OECD 401 (Acute Oral Toxicity): To determine the LD50 value.
-
OECD 402 (Acute Dermal Toxicity): To assess the effects of dermal exposure.
-
OECD 403 (Acute Inhalation Toxicity): To evaluate the toxicity of inhaled substances.
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2] |
| Skin Contact | Wash with soap and water. Get medical attention if irritation develops or persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water. Get medical attention if irritation persists.[2] |
| Ingestion | If swallowed, do not induce vomiting. If conscious and alert, give two glasses of water. Seek medical attention.[2] |
Handling and Storage
Proper handling and storage procedures are essential to ensure safety when working with this compound.
-
Handling: Wash thoroughly after handling. Use only in a well-ventilated area.[2]
-
Storage: Store in a cool, dry place.[2] Keep container tightly closed in a dry and well-ventilated place.[3]
Accidental Release Measures
In the event of a spill, the following workflow should be followed to mitigate the risks.
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4] Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[4] Methods for Cleaning Up: Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[4]
Ecological Information
Limited information is available regarding the ecological effects of this compound.
| Ecological Endpoint | Result |
| Aquatic Toxicity | Very toxic to aquatic organisms due to long-term effects (for a related compound, N-DODECYL MERCAPTAN).[3] |
| Persistence and Degradability | No data available. |
| Bioaccumulative Potential | No data available. |
Note: The provided aquatic toxicity data is for N-dodecyl mercaptan, which is listed in a safety data sheet that also mentions dodecyl compounds. Specific data for this compound is not provided.
This guide is intended to provide a summary of the available safety information for this compound. It is crucial to consult the original Safety Data Sheet (SDS) before handling this chemical and to conduct a thorough risk assessment for any specific experimental protocol.
References
A Technical Guide on the Occurrence and Analysis of Dodecyl Isobutyrate and Related Long-Chain Esters in Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the inquiry into the natural sources of dodecyl isobutyrate in plants and insects. Extensive review of scientific literature and chemical databases indicates that this compound is not a known naturally occurring compound. It is recognized and utilized as a synthetic flavor and fragrance agent.[1] This guide provides a comprehensive overview of its synthetic nature and physicochemical properties.
Recognizing the interest in this class of molecules, this document further serves as an in-depth guide to structurally related compounds—specifically, long-chain alkyl esters—that are indeed found in nature. We will explore the occurrence of these esters in plants as components of cuticular waxes and volatile emissions, and in insects as critical semiochemicals, particularly pheromones. This guide furnishes detailed experimental protocols for the extraction and analysis of these natural esters, summarizes available quantitative data, and illustrates relevant biological and analytical pathways using standardized visualizations.
This compound: A Synthetic Perspective
This compound (also known as lauryl isobutyrate or dodecyl 2-methylpropanoate) is an ester with the molecular formula C16H32O2.[2] It is primarily synthesized for commercial use in the flavor and fragrance industry, valued for its faint, oily, and fruity aroma.[1] While it has been evaluated for safety as a flavoring agent by bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA), there is no substantive evidence to suggest its biosynthesis in plants or insects.[3]
Physicochemical Properties of this compound:
-
CAS Number: 6624-71-1[1]
-
Molecular Formula: C16H32O2[1]
-
Molecular Weight: 256.43 g/mol [1]
-
Appearance: Colorless liquid[1]
-
Odor: Fruity, oily, fatty[1]
-
Boiling Point: 299 °C at 760 mm Hg[1]
-
Solubility: Insoluble in water, soluble in alcohol[1]
The synthesis of such esters typically involves the esterification of isobutyric acid or its derivatives with dodecanol.[4][5][6]
Natural Occurrence of Structurally Related Long-Chain Esters
While this compound itself appears to be absent from nature, other long-chain alkyl esters are common and fulfill diverse biological roles.
In Plants
Long-chain esters are integral components of the epicuticular wax layer on plant leaves, which serves as a protective barrier against water loss and environmental stressors.[7] These waxes are complex mixtures that can include long-chain alkanes, alcohols, and esters. For example, ethanolic extracts of various parts of Acalypha wilkesiana have been shown to contain compounds like octadecanoic acid methyl ester.[8] Furthermore, various esters are emitted by plants as volatile organic compounds (VOCs) involved in scent and communication.[9]
In Insects
In insects, fatty acid-derived esters are a major class of pheromones, used for chemical communication in processes like mating and aggregation.[10][11] These semiochemicals are often highly specific mixtures of compounds. The biosynthesis of these pheromones originates from common fatty acids, which undergo a series of enzymatic modifications including desaturation, chain-shortening, reduction, and finally, esterification to produce the active pheromone components.[11][12][13][14] For instance, many Lepidoptera species use C12, C14, C16, and C18 straight-chain alcohols and their corresponding acetate esters as sex pheromones.[11][12]
Quantitative Data on Naturally Occurring Long-Chain Esters
The following table summarizes quantitative data for some naturally occurring long-chain esters found in plants and insects, illustrating the typical concentrations and compositions encountered.
| Compound Name | Species | Source Material | Method of Analysis | Quantity / Relative Abundance | Reference |
| 9,12,15-Octadecatrienoic acid, ethyl ester (z,z,z) | Syzygium tamilnadensis | Leaf Ethanolic Extract | GC-MS | 6.25% of total extract | [15] |
| Hexadecanoic acid, ethyl ester | Syzygium tamilnadensis | Leaf Ethanolic Extract | GC-MS | Not specified, major compound | [15] |
| (Z)-11-Hexadecenal & (Z)-11-Hexadecenol | Heliothis virescens | Female Ovipositor Wash | Capillary GC | 81.4% and 3.2% of blend respectively | [16] |
| Tetradecanal & Hexadecanal | Heliothis virescens | Female Ovipositor Wash | Capillary GC | 1.6% and 9.5% of blend respectively | [16] |
| n-Alkyl Esters (general) | Various Angiosperms | Leaf Epicuticular Wax | GC-MS | Abundances vary significantly by species and leaf phenology | [7] |
Experimental Protocols for Analysis of Natural Esters
The identification and quantification of long-chain esters from natural sources primarily rely on chromatographic techniques, especially Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Volatile Collection from Plant Tissues
This protocol is suitable for analyzing volatile esters emitted from plants.
-
Sample Preparation: Enclose a living plant part (e.g., flower, leaf) in a clean, inert glass chamber or bag.
-
Volatile Trapping (Dynamic Headspace Sampling): Draw purified air over the plant material and through a cartridge containing an adsorbent polymer (e.g., Tenax® TA, Porapak™ Q). This traps the volatile compounds.
-
Alternative (SPME): For static headspace sampling, expose a Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace of the enclosed plant material for a defined period (e.g., 1 hour).[17]
-
Elution/Desorption:
-
For adsorbent cartridges: Elute the trapped volatiles with a small volume of high-purity solvent (e.g., hexane or dichloromethane).
-
For SPME: The fiber is directly inserted into the GC inlet for thermal desorption.[17]
-
-
Analysis: Concentrate the solvent eluate if necessary and analyze using GC-MS.
Protocol 2: Solvent Extraction of Insect Pheromones
This protocol is designed for extracting semi-volatile esters from insect pheromone glands.
-
Sample Collection: Collect insects at the time of peak pheromone production (e.g., virgin females during their "calling" phase).
-
Gland Excision: Anesthetize the insect (e.g., by chilling). Under a microscope, carefully excise the specific pheromone gland or the terminal abdominal segments.[16]
-
Extraction: Immerse the excised tissue in a small, precise volume (e.g., 50-100 µL) of high-purity hexane for a short duration (e.g., 30 minutes).[18]
-
Purification (Optional): The crude extract can be cleaned up using solid-phase extraction (SPE) or preparative gas chromatography if interfering compounds are present.
-
Analysis: The resulting extract is ready for direct injection into the GC-MS system.
Protocol 3: GC-MS Analysis
This is a general protocol for the analysis of the extracts obtained from the methods above.
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar or semi-polar capillary column is typically used, such as a DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness).[19]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[20]
-
Injection: Inject 1 µL of the extract in splitless mode to maximize sensitivity for trace components. The injector temperature is typically set to 250 °C.[20]
-
Oven Temperature Program: A typical program for separating long-chain esters would be:
-
Initial temperature of 50 °C, hold for 2 minutes.
-
Ramp at 5 °C/min to 180 °C.
-
Ramp at 20 °C/min to 270 °C, hold for 5 minutes.[20]
-
-
Mass Spectrometer Settings:
-
Compound Identification: Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention indices with published data.[19][21]
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the study of natural long-chain esters.
Caption: Experimental workflow for the analysis of long-chain esters.
Caption: Simplified biosynthesis pathway for insect ester pheromones.
References
- 1. This compound, 6624-71-1 [thegoodscentscompany.com]
- 2. PubChemLite - this compound (C16H32O2) [pubchemlite.lcsb.uni.lu]
- 3. JECFA Evaluations-DODECYL ISOBUTYRATE- [inchem.org]
- 4. CN1244538C - Production of isobutyl isobutyrate from isobutyraldehyde by condensation - Google Patents [patents.google.com]
- 5. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isobutyl isobutyrate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Insect pheromones - Wikipedia [en.wikipedia.org]
- 11. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. decyl isobutyrate | 5454-22-8 [amp.chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
Dodecyl Isobutyrate as a Volatile Organic Compound: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl isobutyrate (CAS No. 6624-71-1), also known as dodecyl 2-methylpropanoate, is a volatile organic compound (VOC) characterized by a faint, oily, and fruity aroma.[1] As a long-chain fatty acid ester, it finds applications in the fragrance and flavor industries and has been identified as a natural constituent in certain plant species, notably Jatropha curcas.[1] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, analytical detection, and safety considerations of this compound, tailored for a scientific audience.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior as a VOC, including its volatility, solubility, and partitioning characteristics.
| Property | Value | Reference |
| IUPAC Name | dodecyl 2-methylpropanoate | [2] |
| Synonyms | Dodecyl 2-methylpropanoate, Lauryl isobutyrate, Isobutyric acid, dodecyl ester | [2] |
| CAS Number | 6624-71-1 | [1][2] |
| Molecular Formula | C16H32O2 | [1][2] |
| Molecular Weight | 256.42 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor Profile | Faint, oily, fatty, fruity | [1] |
| Boiling Point | 299.00 °C @ 760.00 mm Hg | [1] |
| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [1] |
| Flash Point | 134.44 °C (274.00 °F) | [1] |
| Water Solubility | 0.04267 mg/L @ 25 °C (estimated) | [1] |
| logP (o/w) | 6.743 (estimated) | [1] |
| Specific Gravity | 0.85400 to 0.86000 @ 20.00 °C | [1] |
| Refractive Index | 1.43200 to 1.43600 @ 20.00 °C | [1] |
Synthesis of this compound
This compound can be synthesized through several established methods, primarily via esterification reactions. The two most common approaches are Fischer esterification and enzymatic synthesis.
Fischer Esterification
This classic method involves the acid-catalyzed reaction between a carboxylic acid (isobutyric acid) and an alcohol (dodecanol).
Caption: Fischer esterification pathway for this compound synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dodecanol (1 molar equivalent) and isobutyric acid (1.5 molar equivalents). The excess carboxylic acid helps to shift the equilibrium towards the product.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (approximately 0.05 molar equivalents).
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the excess acid) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Enzymatic Synthesis
Lipase-catalyzed esterification offers a milder and more selective alternative to acid catalysis, operating under more environmentally benign conditions.
Caption: Lipase-catalyzed synthesis of this compound.
-
Reactant and Enzyme Preparation: In a screw-capped flask, combine dodecanol (1 molar equivalent) and isobutyric acid (1 molar equivalent) in an organic solvent such as hexane or in a solvent-free system.[3]
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.
-
Reaction: Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-60°C). Monitor the reaction progress by GC analysis of withdrawn aliquots.
-
Enzyme Recovery and Product Isolation: Once equilibrium is reached or the desired conversion is achieved, separate the immobilized enzyme by filtration for potential reuse. The solvent (if used) can be removed under reduced pressure to yield the crude product.
-
Purification: Further purification can be achieved by vacuum distillation or chromatography.
Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical method of choice for the identification and quantification of volatile compounds like this compound.
Caption: A typical workflow for the GC-MS analysis of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
For pure compounds or reaction mixtures: Dilute the sample in a suitable organic solvent (e.g., hexane or dichloromethane).
-
For complex matrices (e.g., essential oils, biological samples): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the volatile fraction and remove interfering compounds.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of fatty acid esters (e.g., DB-5ms, HP-5MS).
-
Injection: 1 µL of the prepared sample is injected in split or splitless mode, depending on the concentration.
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped at 10°C/min to 280°C, and held for 10 minutes. This program should be optimized for the specific instrument and sample matrix.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Data Analysis:
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or by matching the mass spectrum with a reference library (e.g., NIST).
-
Quantification: For quantitative analysis, prepare a calibration curve using a series of standard solutions of this compound. An internal standard can be used to improve accuracy and precision.
-
Natural Occurrence
This compound has been identified as a volatile compound in Jatropha curcas.[4] The analysis of volatile components from the leaves, bark, and seeds of this plant has revealed a complex mixture of aldehydes, ketones, esters, and terpenoids.[5]
Toxicology and Environmental Fate
Toxicological Information
Specific toxicological data for this compound is limited. However, based on data for structurally similar long-chain esters and isobutyrates, the following can be inferred:
-
Acute Toxicity: Expected to be low via oral, dermal, and inhalation routes.
-
Skin and Eye Irritation: May cause slight skin and eye irritation upon direct contact.[6][7]
-
Metabolism: It is anticipated that this compound would be rapidly hydrolyzed in vivo to dodecanol and isobutyric acid, which are then further metabolized.[7]
A comprehensive safety assessment would require further specific studies on this compound.
Environmental Fate
-
Biodegradation: Long-chain esters are generally considered to be biodegradable.[8] The rate of biodegradation can be influenced by the length of the alkyl chain.[9]
-
Bioaccumulation: Due to its high estimated logP value (6.743), this compound has the potential for bioaccumulation in aquatic organisms.[1]
-
Mobility in Soil: The high logP and low water solubility suggest that this compound would have low mobility in soil and would tend to adsorb to organic matter.
Further ecotoxicological studies are necessary to fully characterize the environmental impact of this compound.
Conclusion
This compound is a volatile organic compound with applications in the fragrance industry. Its synthesis can be achieved through well-established chemical and enzymatic methods. GC-MS provides a robust platform for its analytical detection and quantification. While its toxicological and environmental profiles are not extensively characterized, initial assessments based on related compounds suggest low acute toxicity but a potential for bioaccumulation. This technical guide provides a foundational understanding for researchers and professionals working with or developing applications for this compound. Further research is warranted to fully elucidate its biological and environmental impact.
References
- 1. This compound, 6624-71-1 [thegoodscentscompany.com]
- 2. This compound [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. Biodegradation of plasticizers by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Dodecyl Isobutyrate: A Technical Overview of Physicochemical Properties and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl isobutyrate, a long-chain ester, is primarily recognized for its application as a flavoring and fragrance agent.[1][2] This technical guide synthesizes the available scientific information regarding its physicochemical properties, toxicological data, and explores the current understanding of its biological activity, which is primarily limited to its sensory attributes. While direct evidence for therapeutic biological activity is not present in the current body of scientific literature, this document aims to provide a comprehensive overview for researchers and professionals in drug development and chemical safety assessment.
Introduction
This compound (CAS No. 6624-71-1) is the ester of dodecanol (lauryl alcohol) and isobutyric acid.[1] It is characterized by a faint, oily, and fruity odor, which has led to its use in the flavor and fragrance industry.[1] From a biochemical perspective, it is a lipid molecule that can be hydrolyzed into its constituent alcohol and carboxylic acid. While the biological activities of long-chain alcohols and short-chain fatty acids like butyrate are individually studied, the specific biological effects of their esterified form, this compound, remain largely uninvestigated beyond its organoleptic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | C16H32O2 | [3] |
| Molecular Weight | 256.42 g/mol | [3] |
| Appearance | Colorless clear liquid | [1] |
| Odor | Faint oily, fatty, fruity | [1] |
| Specific Gravity | 0.854 - 0.860 @ 20°C | [1] |
| Refractive Index | 1.432 - 1.436 @ 20°C | [1] |
| Boiling Point | 299.00 °C @ 760.00 mm Hg | [1] |
| Flash Point | 274.00 °F (134.44 °C) | [1] |
| Water Solubility | 0.04267 mg/L @ 25°C (estimated) | [1] |
| LogP (o/w) | 6.743 (estimated) | [1] |
Toxicological Profile and Safety Assessment
The safety of this compound has been evaluated for its use as a flavoring agent. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".[3] A summary of available toxicological information is provided in Table 2.
| Parameter | Finding | Reference |
| Oral/Parenteral Toxicity | Not determined | [1] |
| Dermal Toxicity | Not determined | [1] |
| Inhalation Toxicity | Not determined | [1] |
| FEMA Number | 3452 | [1][2] |
| JECFA Evaluation | No safety concern at current levels of intake when used as a flavouring agent. | [3] |
Potential Biological Activity: A Postulation
Currently, there is a significant lack of published research on the specific biological activities of this compound beyond its sensory perception. However, based on its constituent molecules, dodecanol and isobutyric acid, some potential areas for future investigation can be hypothesized.
Hydrolysis and Bioavailability: Upon ingestion, it is plausible that this compound could be hydrolyzed by esterases in the gastrointestinal tract or after absorption into its parent alcohol and acid. The biological effects would then depend on the systemic and local concentrations of dodecanol and isobutyric acid.
Potential Influence of Butyrate: Butyrate, a short-chain fatty acid, is known to have a range of biological effects, including serving as an energy source for colonocytes and potentially influencing metabolic health. For instance, oral butyrate supplementation has been studied for its therapeutic effects in pediatric obesity.[4] However, it is crucial to note that the delivery of butyrate via this compound would have a different pharmacokinetic profile than direct sodium butyrate administration.
Role of Dodecanol: Dodecanol is a fatty alcohol that can be incorporated into lipid metabolic pathways. Its effects would depend on the concentration and tissue distribution following the hydrolysis of the ester.
The logical relationship for the potential metabolic fate and subsequent biological activity of this compound can be visualized as follows:
Caption: Hypothetical metabolic pathway of this compound.
Experimental Protocols for Future Investigation
Given the dearth of information, foundational research is required to elucidate any potential biological activity of this compound. The following outlines a potential experimental workflow.
A. In Vitro Hydrolysis Assay:
-
Objective: To determine the stability of this compound in simulated gastric and intestinal fluids and its susceptibility to enzymatic hydrolysis.
-
Methodology:
-
Prepare simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) with and without relevant esterases (e.g., lipase).
-
Incubate this compound in these fluids at 37°C.
-
At various time points, extract the samples and analyze for the presence of this compound, dodecanol, and isobutyric acid using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
B. Cell Viability and Cytotoxicity Assays:
-
Objective: To assess the effect of this compound on cell viability in various cell lines.
-
Methodology:
-
Culture relevant cell lines (e.g., Caco-2 for intestinal epithelium, HepG2 for liver cells).
-
Treat cells with a range of concentrations of this compound.
-
After a defined incubation period, assess cell viability using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.
-
C. Anti-inflammatory Activity Screening:
-
Objective: To investigate if this compound or its hydrolysis products can modulate inflammatory responses.
-
Methodology:
-
Use a cell model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Pre-treat cells with this compound followed by LPS stimulation.
-
Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR.
-
The following diagram illustrates a generalized workflow for preliminary biological activity screening:
Caption: Workflow for initial biological screening of this compound.
Conclusion and Future Directions
This compound is a well-characterized fragrance and flavor ingredient with a favorable safety profile for this application. However, its potential for other biological activities remains an unexplored area of research. Future investigations should focus on its metabolic fate, starting with in vitro hydrolysis studies, followed by systematic screening for cytotoxic, anti-inflammatory, and other relevant biological effects. Such studies will be crucial in determining if this compound or its metabolites have any therapeutic potential beyond their current use in the consumer products industry.
References
Dodecyl Isobutyrate: A Technical Guide for Flavor and Fragrance Applications
Introduction
Dodecyl isobutyrate, also known as dodecyl 2-methylpropanoate, is a synthetic ester that has carved a niche in the flavor and fragrance industry. Its unique organoleptic properties, characterized by a subtle fruity and fatty profile, make it a valuable component in the creation of complex flavor and aroma compositions. This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis, applications, and the analytical and sensory evaluation methodologies relevant to its use. This document is intended for researchers, chemists, and product development professionals in the flavor, fragrance, and related industries.
Physicochemical Properties
This compound is a colorless liquid with a faint, oily, and fruity aroma.[1] Its high molecular weight and low vapor pressure contribute to its longevity and fixative properties in fragrance formulations. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H32O2 | [1] |
| Molecular Weight | 256.43 g/mol | [1] |
| CAS Number | 6624-71-1 | [1][2] |
| Appearance | Colorless clear liquid (est.) | [1] |
| Specific Gravity | 0.854 - 0.860 @ 20°C | [1] |
| Refractive Index | 1.432 - 1.436 @ 20°C | [1] |
| Boiling Point | 299.00 °C @ 760.00 mm Hg | [1] |
| Vapor Pressure | 0.001 mmHg @ 25.00 °C (est.) | [1] |
| Flash Point | 274.00 °F (134.44 °C) TCC | [1] |
| Solubility | Soluble in alcohol; Insoluble in water | [1] |
| logP (o/w) | 6.743 (est.) | [1] |
| FEMA Number | 3452 | [1][2] |
Synthesis of this compound
The most common method for synthesizing this compound is through the Fischer esterification of dodecanol (lauryl alcohol) with isobutyric acid, typically in the presence of an acid catalyst. Alternatively, more reactive derivatives of isobutyric acid, such as isobutyryl chloride or isobutyric anhydride, can be used.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from dodecanol and isobutyric acid.
Materials:
-
Dodecanol
-
Isobutyric acid
-
Sulfuric acid (concentrated, as catalyst)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (5%, aqueous)
-
Brine (saturated sodium chloride solution, aqueous)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine equimolar amounts of dodecanol and isobutyric acid. Add toluene as a solvent.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isobutyric acid), and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The crude this compound can be further purified by vacuum distillation to yield the final product.
Flavor and Fragrance Profile
This compound is valued for its subtle and versatile organoleptic profile.
-
Odor: It possesses a low-strength, faint odor described as oily, fatty, and fruity.[1]
-
Flavor: The taste profile is not extensively detailed in publicly available literature, but its applications suggest a character that complements fruity and savory notes.
Due to its low volatility, it functions as a modifier and fixative in fragrance compositions, enhancing the longevity of more volatile top and middle notes. The recommended usage level is up to 5.0% in the final fragrance concentrate.[1]
Applications in Flavor and Fragrance
This compound is used as a flavoring and fragrance agent in a variety of consumer products.
-
Fragrances: It is incorporated into perfumes, colognes, and personal care products like soaps, lotions, and shampoos to impart a subtle fruity-fatty character and to improve the overall stability and tenacity of the scent.
-
Flavors: As a flavoring substance, it can be used in food products where a mild, fruity, and slightly waxy note is desired. Its regulatory status includes a FEMA GRAS™ designation (FEMA number 3452).[1][2]
Analytical Methods
The identification and quantification of this compound in complex matrices like essential oils, fragrance compounds, and food products are typically performed using chromatographic techniques.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify this compound in a sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)
-
Autosampler
Procedure:
-
Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., ethanol, hexane) to a concentration within the calibrated range of the instrument.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 400
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
-
Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. Quantify using a calibration curve prepared from standards of known concentrations.
References
Olfactory Perception of Dodecyl Isobutyrate in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl isobutyrate is a fatty acid ester with applications in the flavor and fragrance industry. Understanding its olfactory perception in humans is crucial for its effective utilization and for broader research into the mechanisms of olfaction. This technical guide provides a comprehensive overview of the current knowledge on the olfactory perception of this compound, including its odor profile, and details the experimental protocols for determining its olfactory detection threshold and identifying the corresponding human olfactory receptors. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the established methodologies to acquire such data.
Physicochemical and Olfactory Properties of this compound
A summary of the known physicochemical and qualitative olfactory properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Name | Dodecyl 2-methylpropanoate | The Good Scents Company |
| CAS Number | 6624-71-1 | The Good Scents Company |
| FEMA Number | 3452 | Flavor Extract Manufacturers Association (FEMA)[1] |
| Molecular Formula | C16H32O2 | The Good Scents Company[2] |
| Molecular Weight | 256.43 g/mol | The Good Scents Company[2] |
| Appearance | Colorless liquid | The Good Scents Company[2] |
| Odor Description | Faint oily, fatty, fruity | The Good Scents Company[2] |
| Odor Strength | Low | The Good Scents Company[2] |
| Solubility | Insoluble in water, soluble in alcohol | The Good Scents Company[2] |
Note: As of the latest literature review, specific quantitative data for the olfactory detection threshold of this compound in humans has not been found in publicly accessible databases.
Experimental Protocols for Olfactory Perception Analysis
Determination of Olfactory Detection Threshold
The olfactory detection threshold is the minimum concentration of an odorant that can be detected by a human subject. A standard and widely used method for this determination is Gas Chromatography-Olfactometry (GC-O).
Experimental Workflow for GC-O:
References
Dodecyl Isobutyrate as a Potential Insect Semiochemical: An In-depth Technical Guide
Disclaimer: As of the last update, there is no direct scientific literature available detailing the specific role of dodecyl isobutyrate as an insect semiochemical. This guide, therefore, provides a comprehensive framework based on established principles and methodologies used for studying structurally similar compounds, such as other dodecyl esters and isobutyrates. The information presented herein is intended to guide future research into the potential semiochemical activity of this compound.
Introduction to Insect Semiochemicals
Insects rely on a sophisticated chemical language to navigate their environment, locate resources, find mates, and avoid predators. These chemical signals, known as semiochemicals, are compounds that mediate interactions between organisms.[1] They are broadly categorized into pheromones, which facilitate communication within the same species, and allelochemicals, which mediate communication between different species.[1] The identification and synthesis of novel semiochemicals are of significant interest for the development of environmentally benign pest management strategies, such as monitoring, mass trapping, and mating disruption.[2]
Esters, a class of organic compounds, are frequently identified as components of insect pheromones and plant volatiles that elicit behavioral responses in insects. Given its structure—a twelve-carbon chain (dodecyl) attached to an isobutyrate group—this compound possesses the characteristic volatility and lipophilicity often found in insect semiochemicals. This guide outlines the potential of this compound as an insect semiochemical and provides the established experimental protocols required to investigate its activity.
Potential Olfactory Signaling Pathways
The perception of semiochemicals like this compound in insects begins at the peripheral olfactory system, primarily located on the antennae. Odorant molecules enter sensory hairs called sensilla and bind to Odorant Receptors (ORs) or Ionotropic Receptors (IRs) located on the dendrites of Olfactory Sensory Neurons (OSNs).[3][4]
The binding of an odorant to a receptor initiates a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain for processing, ultimately resulting in a behavioral response.[5] Esters are known to be detected by the OR family of receptors in many insect species.[6]
Diagram: Generalized Olfactory Signaling Pathway in Insects
Caption: A diagram illustrating the general insect olfactory signaling pathway.
Synthesis of this compound
To conduct bioassays, a pure sample of this compound is required. Standard esterification methods can be employed for its synthesis.
Experimental Protocol: Fischer Esterification
-
Reactants: Combine dodecan-1-ol and isobutyric acid in a round-bottom flask. An excess of one reactant can be used to drive the equilibrium towards the product.
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the this compound into an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with water and brine, then dry it over an anhydrous salt like magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to achieve high purity.
-
Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Electrophysiological Assays
Electrophysiological techniques are crucial for determining if an insect's antenna can detect a specific compound.
Electroantennography (EAG)
EAG measures the summated electrical response of the entire antenna to a volatile stimulus, providing a measure of overall olfactory sensitivity.[7]
-
Insect Preparation: An antenna is carefully excised from an insect and mounted between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted at the base.
-
Stimulus Preparation: A solution of this compound in a suitable solvent (e.g., hexane or paraffin oil) is applied to a filter paper strip, which is then placed inside a Pasteur pipette. A range of concentrations should be prepared to assess dose-dependent responses. A solvent-only control is also prepared.
-
Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. Puffs of air (of a defined duration and flow rate) are passed through the stimulus pipettes and directed at the antenna.
-
Data Recording and Analysis: The electrical potential change across the antenna (the EAG response) is amplified, recorded, and measured. The amplitude of the response is indicative of the level of antennal stimulation. Responses to this compound are compared to the solvent control and a known standard odorant.
Diagram: Electroantennography (EAG) Experimental Workflow
Caption: A workflow diagram for a typical Electroantennography (EAG) experiment.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify biologically active compounds from a mixture of volatiles.[8] It involves splitting the effluent from a gas chromatograph between a standard detector (like a Flame Ionization Detector, FID) and an insect antenna preparation.
-
Sample Injection: A sample containing this compound (either pure or in a blend) is injected into the gas chromatograph.
-
Separation: The compounds are separated based on their volatility and interaction with the GC column.
-
Effluent Splitting: The column effluent is split, with one part going to the FID and the other to the EAD setup.
-
Detection: As compounds elute from the column, the FID produces a chromatogram, while the antenna produces an EAG response to any detected compounds.
-
Data Analysis: By aligning the FID chromatogram with the EAD recording, peaks in the chromatogram that elicit an antennal response can be identified. This confirms that the insect's antenna is sensitive to this compound.
Single Sensillum Recording (SSR)
SSR allows for the measurement of the activity of individual OSNs housed within a single sensillum.[9][10] This technique provides detailed information about the specificity and sensitivity of different neuron types to this compound.
-
Insect Immobilization: The insect is immobilized, and the antenna is stabilized to allow for precise electrode placement.
-
Electrode Placement: A recording electrode is carefully inserted into the base of a single sensillum, while a reference electrode is placed elsewhere in the insect's body (e.g., the eye).
-
Stimulus Delivery: Puffs of this compound are delivered to the antenna as in the EAG protocol.
-
Data Recording and Analysis: The action potentials (spikes) from the OSN(s) within the sensillum are recorded. The response is quantified by the change in spike frequency upon stimulation compared to the spontaneous firing rate.
Behavioral Bioassays
Behavioral assays are essential to determine if the detection of this compound translates into a behavioral response (attraction, repulsion, or no effect).
Y-Tube Olfactometer
A Y-tube olfactometer is a simple choice assay used to assess the preference of an insect for one of two odor sources.[11]
-
Apparatus Setup: A Y-shaped glass tube is used. Purified, humidified air is passed through each arm of the Y-tube.
-
Stimulus Application: A filter paper treated with this compound is placed in one arm, and a filter paper with solvent only (control) is placed in the other arm.
-
Insect Release: A single insect is released at the base of the Y-tube.
-
Observation: The insect's movement is observed, and the arm it chooses (and the time taken to make the choice) is recorded.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed statistically (e.g., using a Chi-squared test) to determine if there is a significant preference or avoidance.
Diagram: Y-Tube Olfactometer Experimental Logic
Caption: Logical flow of a Y-tube olfactometer bioassay.
Wind Tunnel Bioassay
Wind tunnel assays provide a more naturalistic setting to observe an insect's flight behavior in response to an odor plume.[12]
-
Tunnel Setup: A wind tunnel with controlled airflow, temperature, humidity, and light conditions is used.
-
Odor Source: A dispenser releasing this compound is placed at the upwind end of the tunnel.
-
Insect Release: Insects are released at the downwind end of the tunnel.
-
Observation: The flight path and behaviors of the insect are recorded. Key behaviors to note include activation, take-off, upwind flight, and contact with the odor source.
-
Data Analysis: The percentage of insects exhibiting each behavior is calculated and compared to a control group (exposed to a solvent-only dispenser).
Quantitative Data Presentation (Hypothetical)
As no data is currently available for this compound, the following tables are presented as templates for how quantitative data from the described experiments should be structured.
Table 1: Hypothetical EAG Dose-Response of Insect Species X to this compound
| Concentration (µg on filter paper) | Mean EAG Response (mV) ± SE |
| 0 (Control) | 0.1 ± 0.02 |
| 1 | 0.5 ± 0.05 |
| 10 | 1.2 ± 0.1 |
| 100 | 2.5 ± 0.2 |
| 1000 | 2.8 ± 0.25 |
Table 2: Hypothetical Y-Tube Olfactometer Choice Test for Insect Species Y
| Treatment Arm | Control Arm | No Choice | Total Insects | % Choosing Treatment | p-value |
| This compound (10 µg) | Solvent | ||||
| 42 | 18 | 10 | 70 | 70.0% | <0.01 |
Table 3: Hypothetical Wind Tunnel Bioassay of Male Insect Species Z to this compound (100 ng dispenser)
| Behavior | Treatment (%) | Control (%) |
| Activation | 85 | 15 |
| Take-off | 78 | 10 |
| Upwind Flight | 65 | 5 |
| Source Contact | 52 | 2 |
Conclusion
While this compound remains an uninvestigated compound in the field of insect chemical ecology, its chemical structure suggests it has the potential to be a semiochemical. The experimental framework provided in this guide, from synthesis and electrophysiological analysis to behavioral bioassays, outlines a clear path for researchers to systematically evaluate its activity. Should this compound elicit significant and reliable behavioral responses in pest insects, it could represent a novel tool for the development of targeted and sustainable pest management strategies.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 3. Evolution, developmental expression and function of odorant receptors in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. slunik.slu.se [slunik.slu.se]
- 6. researchgate.net [researchgate.net]
- 7. Electroantennography - Wikipedia [en.wikipedia.org]
- 8. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. benchchem.com [benchchem.com]
Dodecyl Isobutyrate: A Comprehensive Technical Review for Drug Development Professionals
Introduction
Dodecyl isobutyrate (also known as lauryl isobutyrate) is an organic compound classified as a fatty acid ester. It is formed from the esterification of dodecanol (lauryl alcohol) and isobutyric acid. Primarily, it has been utilized in the fragrance and flavor industry for its faint, oily, and fruity aroma.[1] However, the structural components of this compound—a long alkyl chain and a short-chain fatty acid—suggest that it may possess other biological activities of interest to the pharmaceutical and drug development sectors.
Short-chain fatty acids (SCFAs) like butyrate and isobutyrate are known to have a range of biological effects, including anti-inflammatory and anticancer properties.[2][3][4][5][6][7] The dodecyl ester functionalization significantly increases the lipophilicity of the parent isobutyric acid, which could potentially enhance its cellular uptake and alter its pharmacokinetic and pharmacodynamic profiles.
This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical and physical properties, synthesis, and what can be inferred about its biological activity, metabolism, and toxicology from related compounds. This document is intended to serve as a foundational resource for researchers and scientists interested in exploring the potential of this compound in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and in the design of experimental studies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₂O₂ | [1] |
| Molecular Weight | 256.43 g/mol | [1] |
| CAS Number | 6624-71-1 | [1] |
| Appearance | Colorless clear liquid (estimated) | [1] |
| Specific Gravity | 0.854 - 0.860 @ 20°C | [1] |
| Refractive Index | 1.432 - 1.436 @ 20°C | [1] |
| Boiling Point | 299.00 °C @ 760.00 mm Hg | [1] |
| Flash Point | 274.00 °F (134.44 °C) | [1] |
| Solubility | Soluble in alcohol; Insoluble in water | [1] |
| logP (o/w) | 6.743 (estimated) | [1] |
| Vapor Pressure | 0.001 mmHg @ 25.00 °C (estimated) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several standard esterification methods. The most common laboratory-scale synthesis is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. Alternatively, enzymatic synthesis offers a greener and more specific route.
Experimental Protocol: Fischer Esterification of Dodecanol with Isobutyric Acid
This protocol is a representative method for the synthesis of this compound based on general Fischer esterification procedures.[8]
Materials:
-
Dodecanol (1-dodecanol)
-
Isobutyric acid
-
Sulfuric acid (concentrated, as catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent (e.g., toluene or hexane)
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dodecanol (1 molar equivalent) and isobutyric acid (1.2 molar equivalents) in a suitable solvent like toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the mixture with stirring.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (dodecanol) is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
Enzymatic Synthesis
Enzymatic synthesis of esters, including those similar to this compound, is often performed using immobilized lipases in a non-aqueous medium.[9][10][11][12] This method offers high selectivity and milder reaction conditions. A general procedure would involve incubating dodecanol and isobutyric acid with an immobilized lipase (such as Candida antarctica lipase B) in an organic solvent like hexane or in a solvent-free system at a controlled temperature.[9]
Biological Activity and Potential Applications
Direct studies on the biological activity of this compound are scarce in the published literature. However, the well-documented effects of its parent compound, isobutyric acid (as isobutyrate), and other short-chain fatty acids (SCFAs) provide a strong rationale for investigating its potential pharmacological properties.
Anticancer and Apoptotic Effects of Butyrate and Other SCFAs
Butyrate, a close structural analog of isobutyrate, is a well-known histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[3][7] Studies have demonstrated the pro-apoptotic effects of butyrate and other SCFAs in colon and breast cancer cells.[3][7][13] For instance, sodium butyrate has been shown to inhibit the growth of human breast cancer cell lines in a dose- and time-dependent manner, associated with a block in the G2/M phase of the cell cycle and induction of apoptosis in estrogen-receptor positive cells.[7]
Table 2: Reported Biological Effects of Butyrate and Other Short-Chain Fatty Acids on Cancer Cell Lines
| Cell Line | Compound | Effect | Reference |
| HCT 116 (Colon Cancer) | n-Butyrate | Reversible growth inhibition | [3] |
| VACO 5 (Colon Cancer) | n-Butyrate | Induction of apoptosis | [3] |
| HT-29 & CaCO2 (Colon Cancer) | Butyrate, Propionate | Time- and concentration-dependent apoptosis | [13] |
| MCF7, T47D, MDA-MB-231, BT20 (Breast Cancer) | Sodium Butyrate | Growth inhibition, G2/M cell cycle block, apoptosis (in ER+ cells) | [7] |
| T47D (Breast Cancer) | Pinostrobin butyrate | Increased cytotoxic activity compared to parent compound | [14] |
The esterification of isobutyric acid with dodecanol to form this compound would likely alter its biological activity. The long alkyl chain increases lipophilicity, which may enhance its ability to cross cell membranes and potentially improve its bioavailability and cellular accumulation. This could lead to a more potent or sustained biological effect compared to isobutyric acid alone.
Metabolism and Toxicology
Proposed Metabolic Pathway
There is no direct research on the metabolic pathway of this compound. However, it is reasonable to hypothesize that it would be metabolized by esterases into its constituent parts: dodecanol and isobutyric acid. The subsequent metabolism of these two compounds is well-characterized.
-
Dodecanol Metabolism: Dodecanol (lauryl alcohol) is oxidized to dodecanal, which is further oxidized to dodecanoic acid (lauric acid). Dodecanoic acid then enters the beta-oxidation pathway to be broken down into acetyl-CoA units for energy production.[15][16]
-
Isobutyric Acid Metabolism: Isobutyric acid is a branched-chain fatty acid. Its metabolism involves conversion to isobutyryl-CoA, which is then further metabolized through a series of enzymatic steps to eventually form succinyl-CoA, an intermediate of the citric acid cycle.
Toxicology
Table 3: Toxicological Data for Related Compounds
| Compound | Data | Reference |
| Lauryl Laurate | GHS Classification: Not classified as hazardous. EPA Safer Chemical: Verified to be of low concern. | [17][18] |
| Lauryl Stearate | GHS Classification: Not classified as hazardous. | [19] |
| Sodium Dodecyl Sulfate (SLS) | Acute Oral LD₅₀ (rats): 600 - 1,288 mg/kg. Can cause skin and eye irritation. | [20] |
| Magnesium Isobutyrate | Not found to be mutagenic, clastogenic, or aneugenic in in vitro genotoxicity assays. | [21] |
Based on the low toxicity profile of similar long-chain fatty acid esters like lauryl laurate and lauryl stearate, it is plausible that this compound would also exhibit low acute toxicity.[17][19] However, the potential for skin or eye irritation, as seen with other dodecyl-containing compounds like SLS, should be considered.[20] The isobutyrate moiety is not expected to pose a significant genotoxic risk.[21]
Future Research and Drug Development Context
The lack of direct biological data for this compound presents an opportunity for novel research. A systematic evaluation of its potential as a therapeutic agent is warranted.
Proposed Experimental Workflow for Preclinical Evaluation
The following workflow outlines a logical progression for the investigation of this compound in a drug discovery context.
Conclusion
This compound is a compound with well-defined chemical and physical properties, primarily used in the fragrance industry. While direct research into its pharmacological activity is lacking, the known biological effects of its constituent parts—dodecanol and isobutyric acid—suggest that it may hold untapped potential as a therapeutic agent. The increased lipophilicity conferred by the dodecyl chain could enhance the cellular activity of the isobutyrate moiety, which is known to possess anticancer properties.
This technical guide has summarized the available information on this compound and provided a framework for its further investigation. Future research should focus on its synthesis and purification, followed by a systematic evaluation of its biological effects in relevant in vitro and in vivo models. Such studies will be crucial in determining whether this compound or related structures could be developed into novel therapeutics.
References
- 1. This compound, 6624-71-1 [thegoodscentscompany.com]
- 2. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic death in adenocarcinoma cell lines induced by butyrate and other histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry [frontiersin.org]
- 5. Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Short-Chain Fatty Acids Affect Health and Weight [healthline.com]
- 7. Effect of sodium butyrate on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 13. Possible mechanisms involved in apoptosis of colon tumor cell lines induced by deoxycholic acid, short-chain fatty acids, and their mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic pathway for the biodegradation of sodium dodecyl sulfate by Pseudomonas sp. C12B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of dodecyldimethylamine by Pseudomonas MA3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lauryl Laurate | C24H48O2 | CID 84113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. lauryl laurate, 13945-76-1 [thegoodscentscompany.com]
- 19. Lauryl Stearate | C30H60O2 | CID 79186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Human and Environmental Toxicity of Sodium Lauryl Sulfate (SLS): Evidence for Safe Use in Household Cleaning Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Genotoxicity evaluation of magnesium salts of isobutyrate and 2-methylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dodecyl isobutyrate synthesis from isobutyric acid and dodecanol
Application Note: Synthesis of Dodecyl Isobutyrate
Introduction
This compound is an ester known for its applications in the flavor and fragrance industries, often characterized by a faint, oily, and fruity aroma.[1] It is synthesized through the esterification of isobutyric acid with dodecanol. This document provides a detailed protocol for this synthesis using Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4][5] The reaction is reversible, and to achieve high yields, the equilibrium is shifted towards the product by either using an excess of one reactant or by removing the water formed during the reaction.[4][5] This protocol employs a Dean-Stark apparatus to effectively remove water via azeotropic distillation.
Principle of the Reaction
The synthesis is based on the Fischer esterification mechanism. The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen of the isobutyric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the dodecanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the this compound ester.[4][5]
Materials and Characterization
Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰) |
| Isobutyric Acid | C₄H₈O₂ | 88.11 | 154.5 | 0.950 | 1.393 |
| Dodecanol | C₁₂H₂₆O | 186.34 | 259 | 0.831 | 1.442 |
| This compound | C₁₆H₃₂O₂ | 256.43 | 299 | ~0.854 | ~1.432-1.436[1] |
| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 | 1.496 |
Reagents and Equipment
| Reagents | Equipment |
| Isobutyric acid (≥99%) | Round-bottom flask (250 mL) |
| Dodecanol (≥98%)[6][7] | Dean-Stark apparatus |
| p-Toluenesulfonic acid (p-TsOH) or conc. H₂SO₄ | Reflux condenser |
| Toluene (anhydrous) | Heating mantle with magnetic stirrer |
| Saturated sodium bicarbonate (NaHCO₃) solution | Magnetic stir bar |
| Saturated sodium chloride (NaCl) solution (Brine) | Separatory funnel (250 mL) |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Rotary evaporator |
| Deuterated chloroform (CDCl₃) for NMR | Vacuum distillation apparatus |
Experimental Workflow
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Detailed Experimental Protocol
1. Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isobutyric acid (8.81 g, 0.10 mol) and dodecanol (18.63 g, 0.10 mol).
-
Add toluene (100 mL) to the flask to act as the azeotropic solvent.
-
Add the acid catalyst, p-toluenesulfonic acid monohydrate (p-TsOH, ~1.9 g, 0.01 mol, 10 mol%), to the mixture. Alternatively, 1-2 mL of concentrated sulfuric acid can be used.[8][9]
-
Set up the flask with a Dean-Stark apparatus and a reflux condenser.
2. Esterification Reaction
-
Heat the mixture to reflux using a heating mantle. The boiling point of the toluene azeotrope with water is lower than that of pure toluene, and you will observe water collecting in the side arm of the Dean-Stark trap.
-
Continue refluxing for 3-5 hours or until no more water is collected in the trap.[2]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting materials.
3. Workup and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of water.
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any unreacted isobutyric acid. (Caution: CO₂ evolution may occur).
-
50 mL of saturated sodium chloride (brine) solution to remove excess water.[9]
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
4. Purification
-
Remove the toluene solvent from the filtrate using a rotary evaporator.
-
The resulting crude this compound is a colorless to pale yellow oil.
-
Purify the crude ester by vacuum distillation to obtain the final product with high purity. The high boiling point of the ester (299 °C at atmospheric pressure) necessitates purification under reduced pressure.[1]
Product Characterization Protocols
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[10]
| Technique | Purpose | Expected Results |
| GC-MS | Purity assessment and mass confirmation | A major peak corresponding to the retention time of this compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 256.43 or characteristic fragment ions. |
| FTIR | Functional group analysis | Presence of a strong C=O stretching band for the ester at ~1735 cm⁻¹. Absence of a broad O-H stretching band from the starting carboxylic acid (~3000 cm⁻¹) and alcohol (~3300 cm⁻¹). |
| ¹H NMR | Structural elucidation | Protons of the dodecyl chain and isobutyrate moiety should be present with correct chemical shifts and integrations. Key signals include a triplet for the -O-CH₂- group of the dodecyl chain and a septet for the -CH- group of the isobutyrate moiety. |
| ¹³C NMR | Carbon skeleton confirmation | A peak for the ester carbonyl carbon at ~177 ppm, along with peaks corresponding to the carbons of the dodecyl and isobutyrate groups. |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Isobutyric acid has a strong, unpleasant odor.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Toluene is flammable and toxic; avoid inhalation and skin contact.
References
- 1. This compound, 6624-71-1 [thegoodscentscompany.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Dodecanol - Wikipedia [en.wikipedia.org]
- 7. atamankimya.com [atamankimya.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. resolvemass.ca [resolvemass.ca]
Application Note and Protocol for the Laboratory Scale Synthesis of Dodecyl Isobutyrate
Introduction
Dodecyl isobutyrate is an ester known for its applications in the flavor and fragrance industry, as well as a potential specialty chemical intermediate. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via Fischer-Speier esterification of dodecanol and isobutyric acid.[1][2][3] This method is widely used for ester synthesis due to its reliability and the use of readily available reagents.[4][5] The reaction involves heating the carboxylic acid and alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid.[1][4] The equilibrium of the reaction is driven towards the product by using an excess of one of the reactants or by removing water as it is formed.[3][4][6]
Reaction Scheme
CH₃(CH₂)₁₁OH + (CH₃)₂CHCOOH ⇌ (CH₃)₂CHCOOCH₂(CH₂)₁₀CH₃ + H₂O (Dodecanol + Isobutyric Acid ⇌ this compound + Water)
Experimental Protocol
Materials and Equipment
Reagents:
-
Dodecanol (1-Dodecanol)
-
Isobutyric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene (optional, for azeotropic removal of water)
-
Deionized water
-
Boiling chips
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware and clamps
Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add 18.6 g (0.1 mol) of dodecanol and 10.6 g (0.12 mol) of isobutyric acid. Using a slight excess of the less expensive reagent, in this case, isobutyric acid, can help to drive the reaction to completion.
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
Carefully add 1 mL of concentrated sulfuric acid to the mixture while stirring. This should be done in a fume hood with appropriate personal protective equipment (PPE).
-
Assemble a reflux condenser on top of the round-bottom flask.
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle. The reaction temperature should be maintained at the boiling point of the mixture.
-
Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.
-
-
Work-up and Purification:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 250 mL separatory funnel.
-
Add 50 mL of deionized water to the separatory funnel and shake gently. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted isobutyric acid. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel. Vent the funnel frequently. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Repeat the wash if necessary.
-
Wash the organic layer with 50 mL of deionized water to remove any remaining sodium bicarbonate and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Decant or filter the dried organic layer into a clean, dry round-bottom flask.
-
Remove the solvent (any excess isobutyric acid and toluene if used) using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation if a high degree of purity is required.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Dodecanol | 18.6 g (0.1 mol) |
| Isobutyric Acid | 10.6 g (0.12 mol) |
| Catalyst | |
| Concentrated H₂SO₄ | 1 mL |
| Reaction Conditions | |
| Temperature | Reflux |
| Time | 2-4 hours |
| Work-up | |
| Water Wash | 1 x 50 mL |
| 5% NaHCO₃ Wash | 1-2 x 50 mL |
| Final Water Wash | 1 x 50 mL |
| Expected Product | |
| Product Name | This compound |
| Molecular Formula | C₁₆H₃₂O₂ |
| Molecular Weight | 256.43 g/mol |
| Theoretical Yield | 25.64 g |
| Appearance | Colorless liquid |
| Boiling Point (approx.) | ~280-285 °C (at atmospheric pressure) |
| Specific Gravity (approx.) | 0.854 - 0.860 g/cm³ @ 20°C[7] |
| Refractive Index (approx.) | 1.432 - 1.436 @ 20°C[7] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Fischer Esterification Signaling Pathway
Caption: Mechanism of Fischer-Speier esterification.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Preparation of Esters - Chemistry Steps [chemistrysteps.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. This compound, 6624-71-1 [thegoodscentscompany.com]
Application Note: Analysis of Dodecyl Isobutyrate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the qualitative and quantitative analysis of Dodecyl isobutyrate using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound (CAS No. 6624-71-1, Molecular Formula: C₁₆H₃₂O₂) is a long-chain branched ester. It is of interest in various fields, including flavor and fragrance, industrial applications, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity. This application note details the sample preparation, GC-MS methodology, and data analysis for this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for common scenarios.
2.1.1. Liquid Samples (e.g., Fragrance Oils, Liquid Formulations)
-
Direct Injection/Dilution: For clean liquid samples, a simple dilution with a volatile organic solvent is sufficient.
-
Pipette 100 µL of the liquid sample into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent such as hexane, ethyl acetate, or dichloromethane.[1]
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the diluted sample into a 2 mL GC vial for analysis.
-
-
Liquid-Liquid Extraction (LLE): For aqueous samples or samples with interfering matrices.[1]
-
To 5 mL of the aqueous sample in a separatory funnel, add 5 mL of an immiscible organic solvent (e.g., hexane or dichloromethane).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic layer (bottom layer for dichloromethane, top layer for hexane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of a suitable solvent and transfer to a GC vial.
-
2.1.2. Solid Samples (e.g., Powders, Tissues)
-
Solvent Extraction:
-
Weigh 1-5 g of the homogenized solid sample into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., hexane, ethyl acetate).
-
Vortex for 1 minute, followed by sonication for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
The extract can be further concentrated or directly analyzed by GC-MS.
-
2.1.3. Headspace Analysis for Volatile Matrices
For the analysis of volatile components in a complex non-volatile matrix, headspace sampling can be employed to minimize matrix effects.[1]
-
Place a known amount of the sample (liquid or solid) into a headspace vial.
-
Seal the vial tightly with a septum and cap.
-
Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile compounds to equilibrate into the headspace.
-
A sample of the headspace gas is then automatically injected into the GC-MS.
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness, or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) or Splitless for trace analysis |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes. |
| Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-450 |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Retention Data
Estimated Retention Time: Based on its molecular weight and structure, the retention time for this compound under the specified conditions is expected to be in the range of 15-20 minutes .
Mass Spectral Data
The mass spectrum of this compound is characterized by fragmentation patterns typical of long-chain branched esters. The following table summarizes the expected major mass fragments based on the analysis of its isomer, decyl isobutyrate, and general ester fragmentation rules.
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Putative Ion Fragment |
| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |
| 71 | High | [C₄H₇O]⁺ (Isobutyryl cation) |
| 89 | Moderate | [C₄H₉O₂]⁺ (McLafferty rearrangement product) |
| 57 | Moderate | [C₄H₉]⁺ (Butyl fragment) |
| 168 | Low | [C₁₂H₂₄]⁺ (Dodecene from McLafferty rearrangement) |
| 256 | Very Low / Absent | [M]⁺ (Molecular ion) |
Note: The relative intensities are estimates and may vary depending on the instrument and analytical conditions.
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., hexane).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Internal Standard (Optional but Recommended): To improve accuracy and precision, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time that is not present in the sample) should be added to all standards and samples at a constant concentration.
-
Analysis: Analyze the calibration standards and samples using the established GC-MS method in SIM mode. Monitor characteristic ions of this compound (e.g., m/z 71, 89) and the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Typical performance characteristics for the quantitative analysis of similar long-chain esters are provided below. Actual values for this compound should be determined during method validation.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Mass Spectral Fragmentation Pathway
Caption: Simplified fragmentation pathway of this compound in EI-MS.
References
Application Note: Quantitative Analysis of Dodecyl Isobutyrate by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of Dodecyl Isobutyrate in a liquid sample matrix. This compound is an ester used in various industrial applications, and its accurate measurement is crucial for quality control and research. The protocol covers sample preparation using liquid-liquid extraction (LLE), instrument parameters, and method validation according to established guidelines.[1][2] GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal technique for analyzing semi-volatile compounds in complex mixtures.[3][4] The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis in a laboratory setting.
Principle of the Method
Gas Chromatography (GC) separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[5] As this compound elutes from the GC column, it enters the Mass Spectrometer (MS). In the MS, the molecule is ionized, typically by electron impact (EI), which causes it to fragment into characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). Quantification is achieved by integrating the peak area of a specific, abundant ion (quantifier ion) and comparing it to a calibration curve generated from standards of known concentrations.[3] The presence of a second, characteristic ion (qualifier ion) confirms the analyte's identity.
Experimental Protocols
Materials and Reagents
-
This compound Standard: (Purity ≥ 98%)
-
Internal Standard (IS): Tetradecane or other suitable n-alkane.
-
Solvents: Hexane (GC grade), Dichloromethane (GC grade), Methanol (GC grade).[6]
-
Drying Agent: Anhydrous Sodium Sulfate.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Pipettes, Volumetric flasks, and other standard laboratory glassware.
Instrumentation
A standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer is used.
-
GC System: Agilent 6890N or equivalent.
-
MS System: Agilent 5973 Mass Selective Detector or equivalent.
-
Autosampler: For automated, precise injections.
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[7]
Standard and Sample Preparation
2.3.1 Preparation of Stock and Working Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in hexane in a 10 mL volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., Tetradecane) in the same manner.
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution in hexane. A typical concentration range would be 0.1 to 10 µg/mL.[8] Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.
2.3.2 Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.
-
Spike the sample with the internal standard solution to a final concentration of 1 µg/mL.
-
Add 2 mL of hexane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte.[4]
-
Centrifuge the sample at 3000 rpm for 10 minutes to achieve complete phase separation.[4]
-
Carefully transfer the upper organic layer (hexane) to a clean vial.[4]
-
Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
-
Transfer the dried extract to a 2 mL GC vial for analysis.
GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or 10:1 split depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 70°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.[8][9] |
| MS System | |
| Ionization Mode | Electron Impact (EI) at 70 eV[7] |
| Ion Source Temperature | 230°C[7] |
| MS Transfer Line Temp. | 280°C[8] |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| This compound | Quantifier: 71, Qualifier: 43 (Based on isobutyrate fragmentation[10]) |
| Internal Standard (e.g., Tetradecane) | Quantifier: 57, Qualifier: 43 |
Data Presentation and Method Validation
The analytical method is validated according to ICH guidelines to ensure its reliability, accuracy, and precision.[1][2]
Predicted Mass Spectrum of this compound
The electron impact mass spectrum of this compound is expected to show a weak or absent molecular ion peak. The primary fragmentation is the cleavage of the ester bond, leading to the formation of the stable isobutyryl cation [(CH3)2CHCO]+ at m/z 71 , which is the base peak and serves as the ideal quantifier ion. Another characteristic fragment is the isopropyl cation [(CH3)2CH]+ at m/z 43 , which can be used as a qualifier ion.[10]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the validated method.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (R²) | ≥ 0.995 | ≥ 0.998 over the range of 0.1 - 10 µg/mL[8] |
| Specificity | No interference at RT | Confirmed by analysis of blank matrix; no interfering peaks at the analyte's RT.[4] |
| Accuracy (% Recovery) | 80 - 115% | 95 - 105% at three concentration levels (low, mid, high).[11][12] |
| Precision (%RSD) | ||
| - Intra-day (Repeatability) | < 5% | < 3% (n=6)[11] |
| - Inter-day (Intermediate) | < 10% | < 7% (n=6, over 3 days)[11] |
| Limit of Detection (LOD) | S/N ≥ 3 | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | ~0.07 µg/mL[11] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to final data analysis.
Caption: Workflow for this compound quantification.
Logical Diagram of Quantification
This diagram shows the logical relationship between the calibration process and the determination of the unknown sample concentration.
Caption: Logical process for quantitative analysis.
References
- 1. researchtrendsjournal.com [researchtrendsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Dodecyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. These application notes provide a comprehensive guide to the ¹H and ¹³C NMR spectroscopic analysis of dodecyl isobutyrate, an ester commonly used as a flavoring and fragrance agent. The following sections detail the predicted NMR data, experimental protocols for sample preparation and data acquisition, and a visual representation of the molecular structure and experimental workflow.
Predicted NMR Data
The chemical structure of this compound is characterized by a dodecyl alkyl chain attached to an isobutyrate group. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar ester compounds and general principles of NMR spectroscopy.[4][5]
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~4.05 | t | 2H | ~6.7 | H-1' |
| ~2.55 | sept | 1H | ~7.0 | H-2 |
| ~1.60 | p | 2H | ~7.0 | H-2' |
| ~1.26 | m | 18H | - | H-3' to H-11' |
| ~1.16 | d | 6H | ~7.0 | H-3, H-4 |
| ~0.88 | t | 3H | ~6.8 | H-12' |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~177.0 | C-1 |
| ~64.5 | C-1' |
| ~34.2 | C-2 |
| ~31.9 | C-10' |
| ~29.6 | C-4' to C-9' |
| ~28.7 | C-3' |
| ~25.9 | C-2' |
| ~22.7 | C-11' |
| ~19.1 | C-3, C-4 |
| ~14.1 | C-12' |
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with atom numbering corresponding to the assignments in the data tables.
Caption: Structure of this compound with Atom Numbering.
Experimental Protocols
The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra of this compound. These can be adapted for different NMR spectrometers.[1][6]
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
¹H NMR Data Acquisition
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample. More scans may be needed for dilute samples.
-
Receiver Gain: Adjust automatically or manually to avoid signal clipping.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals.
-
¹³C NMR Data Acquisition
-
Instrument Setup:
-
Use the same sample and follow the same locking and shimming procedures as for ¹H NMR.
-
-
Acquisition Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Receiver Gain: Adjust automatically or manually.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale by setting the CDCl₃ triplet center peak to 77.16 ppm or the TMS peak to 0.00 ppm if observed.
-
NMR Experimental Workflow
The following diagram outlines the general workflow for an NMR experiment.
Caption: General Workflow for an NMR Experiment.
Applications
The NMR data and protocols described are essential for:
-
Structural Verification: Confirming the identity and purity of synthesized or purchased this compound.
-
Quality Control: Ensuring batch-to-batch consistency in manufacturing processes for pharmaceuticals, food additives, and fragrances.
-
Metabolite Identification: Identifying this compound as a component in complex mixtures or as a metabolite in biological samples.
-
Reaction Monitoring: Tracking the progress of chemical reactions involving this compound.[7]
By following these guidelines, researchers can confidently acquire and interpret high-quality NMR spectra of this compound for a variety of scientific and industrial applications.
References
- 1. pubs.sciepub.com [pubs.sciepub.com]
- 2. jchps.com [jchps.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 7. researchgate.net [researchgate.net]
Application Note: Interpretation of 1H and 13C NMR Spectra of Dodecyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl isobutyrate is an ester recognized for its role as a fragrance ingredient and its presence in various natural products. As with any organic molecule, definitive structural elucidation is paramount for its characterization, quality control, and understanding of its chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note provides a comprehensive guide to the interpretation of the 1H and 13C NMR spectra of this compound, including predicted spectral data, detailed experimental protocols for data acquisition, and a workflow for spectral analysis.
Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on computational algorithms and provide expected chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the proton spectrum.
Table 1: Predicted 1H NMR Data for this compound (in CDCl3)
| Atom Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2' | 2.52 | septet | 1H | 7.0 |
| H-3' | 1.16 | doublet | 6H | 7.0 |
| H-1 | 4.05 | triplet | 2H | 6.7 |
| H-2 | 1.62 | quintet | 2H | 7.4 |
| H-3 to H-10 | 1.26 | multiplet | 16H | - |
| H-11 | 1.26 | multiplet | 2H | - |
| H-12 | 0.88 | triplet | 3H | 7.0 |
Table 2: Predicted 13C NMR Data for this compound (in CDCl3)
| Atom Label | Chemical Shift (δ, ppm) |
| C-1' | 177.2 |
| C-2' | 34.2 |
| C-3' | 19.1 |
| C-1 | 64.5 |
| C-2 | 28.8 |
| C-3 | 26.0 |
| C-4 to C-9 | 29.3 - 29.6 |
| C-10 | 31.9 |
| C-11 | 22.7 |
| C-12 | 14.1 |
Experimental Protocols
Protocol for 1H and 13C NMR Data Acquisition
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for 1H NMR, or 50-100 mg for 13C NMR, into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.
-
Gently swirl the vial until the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
The final volume in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.
-
Cap the NMR tube securely.
2. Instrument Parameters (for a 400 MHz Spectrometer):
-
1H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
-
Temperature: 298 K
-
-
13C NMR Acquisition:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0 s
-
Spectral Width (SW): 240 ppm
-
Temperature: 298 K
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction using the NMR software (e.g., TopSpin, Mnova).
-
Reference the 1H spectrum to the residual solvent peak of CDCl3 at 7.26 ppm.
-
Reference the 13C spectrum to the CDCl3 solvent peak at 77.16 ppm.
-
Integrate the peaks in the 1H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding protons and carbons in the this compound molecule.
Visualization of Structure and Workflow
Molecular Structure and NMR Atom Numbering
The following diagram illustrates the structure of this compound with a systematic numbering scheme for unambiguous assignment of NMR signals.
Caption: Structure of this compound with Atom Numbering.
Workflow for NMR Spectra Interpretation
The logical progression for interpreting the 1H and 13C NMR data to confirm the structure of this compound is outlined in the following flowchart.
Caption: Workflow for Interpreting NMR Spectra.
Dodecyl Isobutyrate as an Internal Standard in Chromatographic Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative chromatographic analysis, precision and accuracy are paramount. The use of an internal standard (IS) is a widely accepted technique to correct for variations in sample injection volume, sample preparation, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. Dodecyl isobutyrate, a stable ester with a relatively high boiling point, presents itself as a potential internal standard for the gas chromatographic (GC) analysis of various volatile and semi-volatile compounds, particularly in the fields of flavor, fragrance, and fatty acid analysis. Its chemical properties allow it to be well-resolved from many common analytes under typical GC conditions.
This document provides detailed application notes and a generalized experimental protocol for the use of this compound as an internal standard in gas chromatography, coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID).
Principle of the Internal Standard Method
The internal standard method involves adding a known amount of a specific compound (the internal standard) to all samples, calibration standards, and blanks. The quantification of the analyte is then based on the ratio of the peak area of the analyte to the peak area of the inernal standard. This ratio is plotted against the concentration ratio of the analyte to the internal standard to generate a calibration curve. This approach effectively mitigates errors arising from variations in injection volume and sample workup, leading to more robust and reliable quantitative results.[1][2]
Applications
This compound is a suitable internal standard for the quantitative analysis of a range of non-polar to moderately polar volatile and semi-volatile compounds. Its utility is particularly notable in the following applications:
-
Flavor and Fragrance Analysis: For the quantification of esters, aldehydes, ketones, and terpenes in essential oils, food matrices, and cosmetic products.[3][4][5]
-
Fatty Acid Methyl Ester (FAME) Analysis: In the determination of the fatty acid profile of lipids after their conversion to FAMEs.[5][6]
-
Analysis of Volatile Compounds in Beverages: For the quantification of aroma compounds in alcoholic and non-alcoholic beverages.
Experimental Protocols
The following is a generalized protocol for the use of this compound as an internal standard in GC analysis. This protocol should be optimized for the specific analyte and sample matrix.
Preparation of Stock Solutions
-
Analyte Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of the pure analyte and dissolve it in 100 mL of a suitable solvent (e.g., hexane, ethyl acetate).
-
Internal Standard (this compound) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound and dissolve it in 100 mL of the same solvent used for the analyte.
Preparation of Calibration Standards
-
Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solution.
-
To each calibration standard, add a fixed amount of the this compound stock solution to achieve a constant concentration of the internal standard in each standard. A typical concentration for the internal standard is in the mid-range of the expected analyte concentrations.
Table 1: Example of Calibration Standard Preparation
| Calibration Level | Volume of Analyte Stock (µL) | Volume of IS Stock (µL) | Final Volume with Solvent (mL) | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) | Concentration Ratio (Analyte/IS) |
| 1 | 10 | 100 | 1 | 10 | 100 | 0.1 |
| 2 | 25 | 100 | 1 | 25 | 100 | 0.25 |
| 3 | 50 | 100 | 1 | 50 | 100 | 0.5 |
| 4 | 100 | 100 | 1 | 100 | 100 | 1.0 |
| 5 | 200 | 100 | 1 | 200 | 100 | 2.0 |
Sample Preparation
-
Accurately weigh or measure a known amount of the sample.
-
Perform any necessary extraction or derivatization steps. For example, for fatty acid analysis, a lipid extraction followed by transesterification to form FAMEs is required.[6]
-
Add the same fixed amount of the this compound internal standard solution as used in the calibration standards to the prepared sample extract.
-
Adjust the final volume with the solvent.
Gas Chromatography (GC) Conditions
The following are typical GC conditions that can be adapted for the analysis.
Table 2: Suggested Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Scan Range (MS) | 40-450 amu |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the analyte(s) and this compound based on their retention times and, if using MS, their mass spectra.
-
Peak Integration: Integrate the peak areas of the analyte(s) and the internal standard.
-
Calibration Curve: For the calibration standards, calculate the ratio of the analyte peak area to the internal standard peak area (AreaAnalyte / AreaIS). Plot this ratio against the corresponding concentration ratio (ConcAnalyte / ConcIS). Perform a linear regression to obtain the equation of the calibration curve (y = mx + c).
-
Sample Quantification: For the unknown samples, calculate the peak area ratio (AreaAnalyte / AreaIS). Use the equation from the calibration curve to determine the concentration ratio in the sample. Finally, calculate the concentration of the analyte in the original sample by accounting for the initial sample amount and any dilution factors.
Diagrams
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship of the internal standard method.
Conclusion
This compound is a promising candidate for use as an internal standard in the GC analysis of various volatile and semi-volatile organic compounds. Its chemical stability and chromatographic behavior make it suitable for a range of applications in quality control and research. The provided protocol offers a solid foundation for developing and validating a robust quantitative method. As with any analytical method, proper validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, is crucial for ensuring reliable results.
References
Application Note and Protocol: Preparation of a Dodecyl Isobutyrate Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl isobutyrate is an ester used as a fragrance ingredient and can be a relevant compound in various chemical analyses. The availability of a high-purity analytical standard is crucial for accurate quantification and identification in research, quality control, and drug development. This document provides a detailed methodology for the synthesis, purification, and characterization of this compound to serve as an analytical standard. The primary method described is the Fischer-Speier esterification of 1-dodecanol with isobutyric acid, a robust and widely used method for ester synthesis.[1][2]
Data Presentation
The following table summarizes the key quantitative data associated with the preparation of the this compound analytical standard.
| Parameter | Value | Method of Determination | Reference/Notes |
| Reactants | |||
| 1-Dodecanol | 1.0 molar equivalent | - | Starting material |
| Isobutyric Acid | 1.2 molar equivalents | - | Used in slight excess to drive the reaction |
| p-Toluenesulfonic Acid | 0.02 molar equivalents | - | Catalyst |
| Toluene | Sufficient for azeotropic water removal | - | Solvent |
| Reaction Conditions | |||
| Temperature | Reflux (approx. 110-120 °C) | Thermocouple | |
| Reaction Time | 4-6 hours | TLC or GC | Monitored until completion |
| Product Characteristics | |||
| Appearance | Colorless clear liquid[3] | Visual Inspection | |
| Molecular Weight | 242.42 g/mol | Calculation | |
| Expected Yield | 85-95% | Gravimetric | Based on typical Fischer esterification yields |
| Purity (Post-Purification) | >99% | GC-MS | Target purity for an analytical standard |
| Boiling Point | 299 °C @ 760 mmHg[3] | Ebulliometer | Literature value |
| Specific Gravity | 0.854 - 0.860 @ 20 °C[3] | Hydrometer | Literature value |
| Refractive Index | 1.432 - 1.436 @ 20 °C[3] | Refractometer | Literature value |
Experimental Protocol
This protocol details the Fischer-Speier esterification method for preparing this compound.
Materials and Reagents:
-
1-Dodecanol (≥98%)
-
Isobutyric acid (≥99%)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (≥98%)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Analytical balance
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-dodecanol (e.g., 18.63 g, 0.1 mol).
-
Add isobutyric acid (e.g., 10.57 g, 0.12 mol, 1.2 eq).
-
Add p-toluenesulfonic acid monohydrate (e.g., 0.38 g, 0.002 mol, 0.02 eq) as the catalyst.[1]
-
Add 100 mL of toluene to the flask.
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.[1]
-
-
Esterification Reaction:
-
Heat the mixture to reflux using a heating mantle with vigorous stirring. The reaction temperature will be around the boiling point of toluene (111 °C).
-
Water will begin to collect in the arm of the Dean-Stark apparatus as an azeotrope with toluene.[1]
-
Continue refluxing for 4-6 hours, or until no more water is collected, indicating the reaction is complete.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Filter to remove the drying agent.
-
Remove the toluene using a rotary evaporator.
-
-
Final Purification (Vacuum Distillation):
-
The crude this compound is purified by vacuum distillation to obtain the high-purity analytical standard.
-
This step is crucial to remove any high-boiling impurities and unreacted 1-dodecanol.
-
Collect the fraction boiling at the appropriate temperature and reduced pressure.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final product using GC-MS and NMR spectroscopy.[2][5]
-
The purity should exceed 99% for use as an analytical standard.
-
Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to prevent degradation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
This detailed protocol provides a reliable method for the preparation of a high-purity this compound analytical standard, essential for accurate and reproducible analytical measurements.
References
- 1. benchchem.com [benchchem.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. This compound, 6624-71-1 [thegoodscentscompany.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Dodecyl Isobutyrate in Insect Pheromone Blends
Disclaimer: Based on a comprehensive literature search, dodecyl isobutyrate is not a widely documented component of insect pheromone blends in published research. The following application notes and protocols are therefore provided as a generalized framework for investigating the potential role of novel ester compounds, such as this compound, in insect chemical communication. The experimental designs and data presented are illustrative examples.
Introduction: The Role of Esters in Insect Communication
Insect chemical communication is a cornerstone of their behavior, mediating critical interactions such as mating, aggregation, and alarm signaling.[1] Pheromones, which are chemical signals used for intraspecific communication, are often complex blends of multiple compounds. Esters, a class of volatile organic compounds, are frequently identified as key components in the sex pheromones of many insect species, particularly in the order Lepidoptera (moths and butterflies).
While acetates and formates are common, a wide variety of ester structures can be found. These compounds can act as primary attractants, synergists that enhance the effect of other components, or antagonists that inhibit attraction, thereby ensuring species-specificity. Investigating novel or uncharacterized esters like this compound is crucial for discovering new semiochemicals that can be leveraged for environmentally benign pest management strategies, such as mating disruption or mass trapping.[2][3]
This document outlines standard protocols for the identification and evaluation of this compound as a potential insect pheromone component.
Hypothetical Quantitative Data Summary
Should this compound be identified as a behaviorally active compound for a target insect species, the data could be summarized as follows. The table below presents hypothetical results from a dose-response experiment in a wind tunnel bioassay for an example moth species, Exemplar hypotheticus.
| Treatment | Dose (µg on septum) | N (Insects Tested) | % Attraction to Source | Mean Latency to Take Flight (s) | Mean Time at Source (s) |
| Control (Hexane) | 0 | 50 | 4% | 115.2 ± 8.5 | 5.3 ± 1.2 |
| Primary Pheromone (Z-11-Hexadecenal) | 10 | 50 | 78% | 15.1 ± 2.1 | 55.7 ± 4.8 |
| This compound (DI) alone | 10 | 50 | 8% | 109.5 ± 9.1 | 6.1 ± 1.5 |
| Primary Pheromone + DI | 10 + 1 | 50 | 85% | 14.5 ± 1.9 | 62.3 ± 5.1 |
| Primary Pheromone + DI | 10 + 10 | 50 | 92% | 12.3 ± 1.5 | 71.4 ± 6.2 |
| Primary Pheromone + DI | 10 + 100 | 50 | 55% | 25.8 ± 3.4 | 30.9 ± 3.9 |
Table 1: Hypothetical wind tunnel bioassay results for male E. hypotheticus moths. Data are shown as mean ± standard error. The results illustrate a synergistic effect of this compound at 10 µg and an inhibitory effect at 100 µg when combined with the primary pheromone component.
Experimental Protocols
The following are detailed methodologies for key experiments required to assess the role of this compound in an insect pheromone blend.
Protocol 1: Pheromone Gland Extraction and Chemical Analysis
Objective: To identify volatile compounds from the pheromone gland of the target insect species.
Materials:
-
Virgin female insects (at peak calling/mating time)
-
Dissecting microscope and tools (fine forceps, scissors)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Hexane (HPLC grade)
-
Microsyringes (10 µL)
-
Glass vials (2 mL) with Teflon-lined caps
-
This compound standard (for retention time comparison)
Methodology:
-
Excise the pheromone gland from a virgin female insect under the dissecting microscope. For moths, this is typically the ovipositor tip.
-
Immediately place the excised gland into a glass vial containing 50 µL of hexane.
-
Allow the extraction to proceed for 30 minutes at room temperature.
-
Remove the gland tissue from the vial. The hexane now contains the pheromone extract.
-
Concentrate the extract to approximately 10 µL under a gentle stream of nitrogen if necessary.
-
Inject 1-2 µL of the extract into the GC-MS.
-
Run the sample using a non-polar column (e.g., DB-5ms) with a temperature program suitable for separating volatile esters (e.g., initial temp 60°C, ramp to 280°C).
-
Analyze the resulting mass spectra. Compare the fragmentation pattern and retention time of any peak of interest with that of a synthetic this compound standard to confirm its presence.
Protocol 2: Electroantennography (EAG)
Objective: To determine if the insect's antenna, the primary olfactory organ, can detect this compound.
Materials:
-
Live, immobilized male insects
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Glass capillaries filled with saline solution
-
Purified, charcoal-filtered air stream
-
Pasteur pipettes with filter paper strips
-
This compound solutions in hexane (0.01 ng/µL to 100 ng/µL)
-
Control (hexane) and positive control (known pheromone component)
Methodology:
-
Excise an antenna from a live male insect and mount it between the two electrodes of the EAG probe.
-
Establish a stable baseline reading by passing a continuous stream of purified air over the antenna.
-
Prepare a stimulus cartridge by applying 10 µL of a this compound dilution onto a small strip of filter paper and placing it inside a Pasteur pipette. Allow the solvent to evaporate for 30 seconds.
-
Insert the tip of the pipette into a hole in the main air delivery tube.
-
Deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the odorant over the antenna.
-
Record the resulting depolarization (voltage change) from the antenna. This is the EAG response.
-
Test a range of concentrations in ascending order, from solvent control to the highest dose. Allow sufficient time (e.g., 45-60 seconds) between puffs for the antenna to recover.
-
Compare the amplitude of the responses to this compound with the negative (hexane) and positive controls. A significantly larger response than the hexane control indicates antennal detection.
Protocol 3: Behavioral Bioassays (Wind Tunnel)
Objective: To assess the behavioral response of the insect to this compound, alone and in combination with other pheromone components.[4]
Materials:
-
Wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, and light intensity.
-
Video recording equipment.
-
Insect release platform.
-
Odor source (e.g., rubber septum or filter paper).
-
This compound and other synthetic pheromone components.
Methodology:
-
Prepare the odor sources by applying precise amounts of the test compounds (dissolved in hexane) onto the septa. Allow the solvent to evaporate.
-
Acclimatize the male insects to the wind tunnel conditions for at least 30 minutes before testing.
-
Place a prepared odor source at the upwind end of the tunnel.
-
Release a single male insect onto the platform at the downwind end.
-
Record the insect's behavior for a set period (e.g., 3-5 minutes). Key behaviors to score include: activation (wing fanning), upwind flight, casting (zigzagging flight), and contact with the source.
-
Test different treatments: solvent control, this compound alone, known pheromone components, and various blend ratios of the known pheromones with this compound.
-
Randomize the order of treatments to avoid temporal bias. Use a new insect for each trial.
-
Analyze the video recordings to quantify the percentage of insects exhibiting each key behavior for each treatment. Use statistical tests (e.g., Chi-square or ANOVA) to determine significant differences between treatments.
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of experiments in pheromone research.
References
Application Notes: Dodecyl Isobutyrate as a Putative Component in Synthetic Pheromone Lures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl isobutyrate is a fatty acid ester that, while not extensively documented as a primary insect pheromone component, belongs to a class of chemical compounds frequently identified as semiochemicals in insects. Related compounds, such as tetradecyl isobutyrate and other fatty acid esters, are known components of aggregation and sex pheromones in various insect species.[1][2] These application notes provide a comprehensive framework for the evaluation of this compound as a potential component in synthetic pheromone lures for pest management research. The protocols outlined below are based on established methodologies for the development and field testing of novel semiochemicals.[3][4]
Data Presentation
Effective evaluation of a new pheromone component requires meticulous data collection and clear presentation. All quantitative data from field trials should be summarized in a structured format to facilitate comparison between different lure formulations and control groups.
Table 1: Illustrative Field Trial Data for this compound Lures
| Lure Composition | Dose (mg) | Trap Type | Replicates (n) | Mean Weekly Trap Capture (± SE) | Total Captures |
| This compound | 0.5 | Delta | 5 | 12.4 ± 2.1 | 62 |
| This compound | 1.0 | Delta | 5 | 25.8 ± 3.5 | 129 |
| This compound | 2.0 | Delta | 5 | 18.2 ± 2.9 | 91 |
| Control (Solvent only) | 0 | Delta | 5 | 1.5 ± 0.5 | 8 |
| Blank (No lure) | 0 | Delta | 5 | 0.8 ± 0.3 | 4 |
Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual results will vary depending on the target insect species, environmental conditions, and experimental design.
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and field evaluation of synthetic pheromone lures containing this compound.
Protocol 1: Preparation of Synthetic Pheromone Lures
Objective: To prepare pheromone dispensers with varying concentrations of this compound for field evaluation.
Materials:
-
This compound (high purity)
-
High-purity solvent (e.g., hexane or dichloromethane)
-
Pheromone dispensers (e.g., rubber septa, polyethylene vials)
-
Micropipettes and tips
-
Vortex mixer
-
Fume hood
-
Airtight storage containers
Procedure:
-
Prepare Stock Solution: In a fume hood, prepare a stock solution of this compound in the chosen solvent. For example, to create a 100 mg/mL solution, dissolve 100 mg of this compound in 1 mL of solvent. Vortex until the compound is fully dissolved.
-
Serial Dilutions: Perform serial dilutions of the stock solution to achieve the desired concentrations for lure loading.
-
Lure Loading: Using a micropipette, carefully apply the desired volume of the pheromone solution onto the dispenser. For a 1 mg lure, apply 10 µL of the 100 mg/mL stock solution.
-
Solvent Evaporation: Allow the solvent to evaporate completely in the fume hood for at least one hour.
-
Storage: Place the prepared lures in separate, labeled airtight containers and store them in a freezer at -20°C until deployment in the field.
Protocol 2: Field Trapping and Data Collection
Objective: To evaluate the attractiveness of this compound lures to a target insect species in a field setting.
Materials:
-
Prepared this compound lures and control lures
-
Insect traps (e.g., delta traps, funnel traps) suitable for the target species
-
Stakes or hangers for trap deployment
-
Disposable gloves
-
Data collection sheets or electronic device
-
GPS device for mapping trap locations
Procedure:
-
Experimental Design: Employ a randomized complete block design to minimize the effects of spatial variation in the field. Each block should contain one of each treatment (different lure doses and controls).
-
Trap Deployment:
-
Set up a minimum of 4-5 replicate blocks.
-
Maintain a minimum distance of 20-50 meters between traps within a block to prevent interference.
-
Place traps at a height and location appropriate for the target insect's flight behavior.
-
Use disposable gloves when handling lures to avoid cross-contamination.
-
-
Controls: Include two types of controls in each block:
-
Solvent Control: Dispensers loaded with the solvent used for dilution.
-
Blank Control: Traps with no dispenser.
-
-
Data Collection:
-
Inspect traps at regular intervals (e.g., weekly).
-
Record the number of target insects captured in each trap.
-
Remove captured insects after each count.
-
Replace sticky liners or collection chambers as needed.
-
Service or replace lures according to their expected field life.
-
Visualizations
Pheromone Signaling Pathway
The following diagram illustrates the general signaling pathway of an insect pheromone from its release by a female to the behavioral response in a male.
Caption: Pheromone signaling from release to behavioral response.
Experimental Workflow for Pheromone Lure Evaluation
This diagram outlines the key steps in the experimental workflow for testing the efficacy of a new synthetic pheromone component like this compound.
References
Application Notes and Protocols: Controlled Release Dispenser Formulation for Dodecyl Isobutyrate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the development and evaluation of controlled-release dispenser formulations for Dodecyl Isobutyrate, intended for use as an insect repellent. These notes are based on established principles for volatile active ingredients, as specific literature on controlled-release formulations of this compound is limited.
Introduction
This compound is a fruity-scented ester with potential applications as an insect repellent.[1] Conventional topical applications of repellents often require frequent reapplication due to rapid evaporation and absorption. Controlled-release formulations are designed to prolong the efficacy of the repellent by maintaining an effective vapor concentration on the skin surface over an extended period, thereby improving user compliance and safety.[2]
This document outlines key formulation strategies, experimental protocols for characterization and efficacy testing, and data presentation templates applicable to the development of controlled-release this compound dispensers.
Key Formulation Strategies:
-
Microencapsulation: this compound can be encapsulated within a polymeric shell. This technique can reduce its volatility and skin penetration while allowing a sustained release.[2]
-
Polymer Matrix Entrapment: The active ingredient can be dispersed within a polymer matrix. The release is then governed by diffusion through the matrix and evaporation from the surface.
Proposed Formulations
While specific formulations for this compound are not widely published, the following tables provide examples of starting formulations based on common controlled-release technologies.
Table 2.1: Example Microencapsulation Formulation
| Component | Function | Example Material | Concentration (% w/w) |
| This compound | Active Ingredient | - | 20.0 |
| Polymer Shell | Release Control | Gelatin/Gum Arabic | 5.0 |
| Cross-linking Agent | Hardener | Glutaraldehyde | 0.1 |
| Continuous Phase | Vehicle | Mineral Oil | 74.9 |
| Emulsifier | Stabilizer | Sorbitan Monooleate | 1.0 |
Table 2.2: Example Polymer Matrix Formulation
| Component | Function | Example Material | Concentration (% w/w) |
| This compound | Active Ingredient | - | 15.0 |
| Matrix-forming Polymer | Release Control | Poly (lactic-co-glycolic acid) (PLGA) | 10.0 |
| Solvent | Vehicle | Ethyl Acetate | 74.5 |
| Plasticizer | Flexibility | Triethyl Citrate | 0.5 |
Experimental Protocols
The following protocols are adapted from established methods for testing insect repellents and controlled-release formulations.[2][3][4][5]
Protocol: Preparation of this compound Microcapsules
Objective: To encapsulate this compound in a polymer shell to control its release rate.
Materials:
-
This compound
-
Gelatin
-
Gum Arabic
-
Distilled water
-
Mineral oil
-
Sorbitan monooleate
-
Glutaraldehyde (25% aqueous solution)
-
Mechanical stirrer
-
Homogenizer
Procedure:
-
Prepare a 5% (w/v) aqueous solution of gelatin by dissolving it in warm distilled water (50°C).
-
In a separate beaker, prepare a 5% (w/v) aqueous solution of gum arabic in distilled water.
-
Mix the two polymer solutions.
-
Prepare the oil phase by dissolving sorbitan monooleate (1% w/w) in mineral oil.
-
Add this compound (20% w/w) to the oil phase and mix thoroughly.
-
Slowly add the oil phase to the aqueous polymer solution under continuous mechanical stirring to form an oil-in-water emulsion.
-
Homogenize the emulsion for 10 minutes to achieve the desired droplet size.
-
Adjust the pH of the emulsion to 4.0 using acetic acid to induce coacervation.
-
Cool the mixture to 10°C in an ice bath while stirring.
-
Add glutaraldehyde (0.1% w/w) as a cross-linking agent and stir for 12 hours at 10°C.
-
Wash the resulting microcapsules with distilled water and then with isopropanol.
-
Dry the microcapsules at room temperature.
Protocol: In Vitro Release Rate Study using Franz Diffusion Cell
Objective: To quantify the release rate of this compound from the formulation over time.
Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., polysulfone)
-
Receptor medium (e.g., phosphate-buffered saline with a surfactant like Tween 80 to ensure sink conditions)
-
Controlled-release this compound formulation
-
HPLC or GC-MS for analysis
-
Stirring system and water bath (32-37°C)
Procedure:
-
Assemble the Franz diffusion cell with the synthetic membrane separating the donor and receptor compartments.
-
Fill the receptor compartment with pre-warmed and degassed receptor medium, ensuring no air bubbles are trapped.
-
Apply a known amount of the this compound formulation to the membrane in the donor compartment.
-
Maintain the temperature of the receptor medium at 32°C to simulate skin temperature.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC or GC-MS method.
-
Calculate the cumulative amount of this compound released per unit area over time.
Table 3.2.1: Example Data for In Vitro Release Profile
| Time (hours) | Cumulative Release (µg/cm²) | Release Rate (µg/cm²/hr) |
| 1 | 50.2 | 50.2 |
| 2 | 95.8 | 45.6 |
| 4 | 180.5 | 42.35 |
| 8 | 325.1 | 36.15 |
| 12 | 450.9 | 31.45 |
| 24 | 780.3 | 27.45 |
Protocol: Repellent Efficacy - Arm-in-Cage Test
Objective: To assess the effectiveness of the formulation in repelling mosquitoes.[3][4]
Materials:
-
Mosquito cage with a defined number of host-seeking female mosquitoes (e.g., Aedes aegypti)
-
Controlled-release this compound formulation
-
Control/placebo formulation
-
Human volunteers (adhering to ethical guidelines)
-
Timer
Procedure:
-
Volunteers should avoid using scented products for 24 hours before the test.
-
Define a specific area (e.g., 300 cm²) on the forearm of a volunteer.
-
Apply a precise amount of the test formulation evenly over this area. The other arm can be used as an untreated control or treated with a placebo.
-
At set time intervals after application (e.g., every hour), the volunteer inserts the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).
-
An observer counts the number of mosquitoes that land on the treated skin. A landing is defined as a mosquito remaining on the skin for at least 2 seconds.[2]
-
The test continues until a predetermined number of landings (e.g., 2) is observed, which marks the end of the complete protection time.
Table 3.3.1: Example Data for Repellent Efficacy
| Formulation | Application Rate (mg/cm²) | Complete Protection Time (hours) | Number of Landings at 4 hours |
| This compound (CR) | 1.0 | 6.5 | 0 |
| This compound (Unformulated) | 1.0 | 2.0 | 5+ |
| Placebo | 1.0 | 0.1 | >10 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for developing and testing a controlled-release this compound dispenser.
Caption: Workflow for controlled-release dispenser development.
Proposed Mechanism of Action: Olfactory Signaling Pathway
The repellent effect of volatile compounds like this compound is likely mediated through the insect's olfactory system. The following diagram illustrates a generalized insect olfactory signaling pathway.
Caption: Generalized insect olfactory signaling pathway.
Conclusion
The development of controlled-release dispensers for this compound represents a promising approach to enhance its efficacy as an insect repellent. By employing formulation strategies such as microencapsulation and polymer matrix entrapment, it is possible to achieve sustained release, leading to prolonged protection. The protocols and methodologies outlined in this document provide a framework for the systematic development and evaluation of such advanced repellent formulations. Further research should focus on optimizing formulation parameters and conducting extensive field trials to validate performance.
References
- 1. This compound, 6624-71-1 [thegoodscentscompany.com]
- 2. benchchem.com [benchchem.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 5. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electroantennography (EAG) Assay with Dodecyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli.[1][2] This method provides a rapid and sensitive screening tool for identifying compounds that are detected by an insect's olfactory system. The technique records the slow changes in potential caused by the superposition of simultaneous membrane depolarizations of numerous receptor cells.[2] Dodecyl isobutyrate is a flavor and fragrance agent with a characteristic fruity odor.[3] Its volatility and chemical structure make it a candidate for olfactory detection by various insect species, particularly those that use fruit-based cues for locating hosts or oviposition sites.
These application notes provide a detailed protocol for conducting EAG assays with this compound to quantify the antennal response of target insect species. The resulting data can be invaluable for researchers in chemical ecology, agricultural science, and the development of novel attractants or repellents for pest management.
Principle of Electroantennography
The insect antenna is covered in sensilla, which house olfactory receptor neurons (ORNs). When volatile molecules, such as this compound, enter the sensilla, they bind to odorant receptors on the dendrites of ORNs. This binding event initiates a signal transduction cascade that results in the depolarization of the neuron's membrane. The EAG technique measures the summed potential of these depolarizations across a large population of ORNs. The resulting signal, a negative voltage deflection, is proportional to the number of responding neurons and the intensity of their response, thus providing a quantitative measure of the antenna's sensitivity to the tested compound.[2]
Illustrative Data Presentation: Dose-Response to a Fruity Ester
| Concentration of cis-3-hexenyl propionate (µg) | Mean EAG Response (mV) | Standard Error (mV) |
| 0 (Solvent Control) | 0.05 | 0.02 |
| 0.01 | 0.15 | 0.04 |
| 0.1 | 0.35 | 0.06 |
| 1 | 0.75 | 0.10 |
| 10 | 1.20 | 0.15 |
Note: This data is illustrative and is based on responses to cis-3-hexenyl propionate in Manduca sexta, as adapted from existing research, to demonstrate data presentation format.[4]
Experimental Protocols
This section provides a detailed methodology for performing an EAG assay with this compound.
Materials and Reagents
-
This compound (high purity)
-
Solvent (e.g., paraffin oil or hexane)
-
Saline solution (e.g., 0.1 M KCl)
-
Polyvinylpyrrolidone (PVP) (optional, to reduce evaporation from electrodes)
-
Conductive gel
-
Target insect species
-
Filter paper strips
-
Pasteur pipettes
Equipment
-
EAG system (including probe, amplifier, and data acquisition software)
-
Stereomicroscope
-
Micromanipulators
-
Glass capillary puller
-
Chloridized silver wire electrodes
-
Stimulus delivery system (air pump, purification charcoal, humidifier, and switching valve)
-
Vortex mixer
-
Micropipettes
Step-by-Step Protocol
1. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., paraffin oil or hexane). b. Perform serial dilutions to obtain a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 µg/µL). c. Prepare a solvent-only control.
2. Electrode Preparation: a. Pull glass capillaries to a fine tip using a micropipette puller. b. Fill the electrodes with saline solution. To prevent evaporation, a small amount of PVP can be added to the saline. c. Insert a chloridized silver wire into the back of each glass capillary to act as an electrode.
3. Insect Preparation (Excised Antenna Method): a. Anesthetize an insect by chilling it on ice for 1-2 minutes. b. Under a stereomicroscope, carefully excise one antenna at its base using fine scissors. c. Immediately mount the excised antenna onto the EAG probe.
4. Electrode Placement: a. The recording and reference electrodes are the two prepared glass capillaries. b. Place the base of the excised antenna into the reference electrode. c. Insert the distal tip of the antenna into the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection.
5. Stimulus Delivery: a. Apply 10 µL of a specific this compound dilution onto a small filter paper strip. b. Insert the filter paper into a clean Pasteur pipette. c. Mount the Pasteur pipette on the stimulus delivery system, with the tip positioned a few centimeters from the mounted antenna. d. A continuous stream of purified and humidified air is passed over the antenna. e. A stimulus controller is used to deliver a puff of air (e.g., 0.5 seconds) through the Pasteur pipette, carrying the odorant to the antenna.
6. EAG Recording: a. Record the baseline potential for a few seconds before delivering the stimulus. b. Deliver a puff of air through the pipette, carrying the this compound vapor over the antenna. c. Record the resulting depolarization. d. Randomize the presentation of different concentrations to avoid adaptation effects. e. Allow a sufficient recovery period (e.g., at least 30-60 seconds) between stimuli to ensure the antenna returns to its baseline potential. f. Use the solvent puff as a control at regular intervals to monitor the antenna's health and baseline response.
7. Data Analysis: a. For each stimulus, measure the peak amplitude of the negative voltage deflection from the baseline. b. To compensate for the decline in antennal sensitivity over time, responses can be normalized. This is often done by expressing the response to the test compound as a percentage of the response to a standard reference compound presented periodically throughout the experiment. c. Generate a dose-response curve by plotting the mean EAG response against the logarithm of the this compound concentration.
Visualizations
Signaling Pathway
Caption: General insect olfactory signaling pathway.
Experimental Workflow
Caption: Experimental workflow for an EAG assay.
References
Application Notes and Protocols for Behavioral Bioassays Using Dodecyl Isobutyrate on Insects
Disclaimer: Extensive literature searches did not yield specific studies on the behavioral effects of dodecyl isobutyrate on insects. The following application notes and protocols are therefore provided as a comprehensive guide for researchers to design and conduct their own investigations based on established entomological bioassay methodologies. The data presented are hypothetical and for illustrative purposes only.
Introduction
This compound is a fatty acid ester that, like other similar compounds, may possess properties that modulate insect behavior, potentially acting as an attractant, repellent, or feeding deterrent. To elucidate its effects, a series of well-defined behavioral bioassays are required. These protocols are designed for researchers in entomology, chemical ecology, and pest management to systematically evaluate the behavioral responses of insects to this compound.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from the described bioassays. These are intended to serve as a template for data organization and presentation.
Table 1: Hypothetical Repellency of this compound Against Aedes aegypti in a Y-Tube Olfactometer
| Concentration of this compound (µg/µL) | No. of Mosquitoes Choosing Treated Arm | No. of Mosquitoes Choosing Control Arm | No. of Non-Responders | Repellency Index (RI)* |
| 0.1 | 18 | 30 | 2 | 0.25 |
| 1.0 | 12 | 35 | 3 | 0.49 |
| 10 | 5 | 42 | 3 | 0.79 |
| 100 | 2 | 46 | 2 | 0.92 |
| Control (Solvent) | 24 | 25 | 1 | 0.02 |
*Repellency Index (RI) = (Nc - Nt) / (Nc + Nt), where Nc is the number of insects in the control arm and Nt is the number of insects in the treated arm.
Table 2: Hypothetical Attractancy of this compound to Drosophila melanogaster in a Four-Arm Olfactometer
| Odor Source | Mean Time Spent (seconds ± SE) | First Choice Frequency (%) |
| This compound (1 µg/µL) | 185 ± 15.2 | 65 |
| Control 1 (Solvent) | 45 ± 8.1 | 15 |
| Control 2 (Blank Air) | 42 ± 7.5 | 12 |
| Control 3 (Water) | 28 ± 5.3 | 8 |
Experimental Protocols
Y-Tube Olfactometer Bioassay for Repellency/Attraction
This protocol is designed to assess the spatial repellency or attraction of this compound to flying insects such as mosquitoes (Aedes aegypti) or moths.
Materials:
-
Y-tube olfactometer (glass)
-
Air pump or compressed air source
-
Flow meters
-
Activated charcoal filter
-
Humidifier (gas washing bottle with distilled water)
-
Test insect rearing cages
-
This compound
-
Solvent (e.g., hexane or paraffin oil)
-
Pipettes and filter paper
Procedure:
-
Preparation of Odor Source: Prepare serial dilutions of this compound in the chosen solvent. Apply a standard volume (e.g., 10 µL) of the test solution onto a filter paper strip. For the control arm, apply the same volume of solvent alone.
-
Olfactometer Setup: Connect the air source to the filter and humidifier, then split the airflow to two flow meters, one for each arm of the Y-tube. Ensure a constant, laminar airflow (e.g., 0.2 L/min) through each arm.
-
Acclimatization: Place the prepared filter papers inside the designated chambers at the end of each arm of the olfactometer. Allow the system to equilibrate for 5 minutes.
-
Insect Release: Introduce a single adult insect (e.g., a 5-7 day old, non-blood-fed female mosquito, starved for 4-6 hours) into the base of the Y-tube.
-
Data Collection: Observe the insect for a set period (e.g., 5 minutes). Record which arm the insect enters (defined as the insect moving a set distance, e.g., 2 cm, past the Y-junction) and the time spent in each arm. An insect that does not make a choice within the observation period is recorded as a "non-responder".
-
Replication: Repeat the assay with a new insect for each replicate. After every 5-10 replicates, clean the olfactometer thoroughly with solvent and bake in an oven to remove any residual odors. Rotate the Y-tube 180° to avoid positional bias.
Contact Irritancy Bioassay
This assay evaluates if this compound elicits an irritant or "excito-repellent" response upon contact.
Materials:
-
Petri dishes or other suitable arenas
-
Filter paper
-
This compound solution
-
Solvent
-
Timer
-
Video recording equipment (optional, but recommended for accurate observation)
Procedure:
-
Preparation of Treated Surface: Cut a piece of filter paper to fit the bottom of the petri dish. Apply a known concentration of this compound solution evenly to one half of the filter paper. Apply only the solvent to the other half. Allow the solvent to evaporate completely.
-
Insect Introduction: Place a single insect in the center of the treated filter paper.
-
Observation: Record the time the insect spends on each half of the filter paper over a defined period (e.g., 10 minutes). Also, record the number of times the insect crosses from one half to the other.
-
Data Analysis: Calculate an Irritancy Index based on the time spent on the control versus the treated surface.
Visualizations
Experimental Workflow Diagram
Generalized Insect Olfactory Signaling Pathway
Application Notes and Protocols: Dodecyl Isobutyrate as a Flavor Component in Food Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl isobutyrate (FEMA number 3452) is a flavor ingredient generally recognized as safe (GRAS) for use in food products.[1][2] It is characterized by a faint, oily, and fatty-fruity aroma. These application notes provide a comprehensive overview of its use as a flavor component in food science research, including its physicochemical properties, recommended usage levels, and detailed protocols for sensory evaluation and analytical quantification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Synonyms | Lauryl isobutyrate, Dodecyl 2-methylpropanoate | [1] |
| Molecular Formula | C16H32O2 | [1] |
| Molecular Weight | 256.43 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor Profile | Faint, oily, fatty, fruity | [1] |
| Boiling Point | 299 °C at 760 mmHg | [1] |
| Flash Point | 134.44 °C (274.00 °F) | [1] |
| Solubility | Soluble in alcohol, insoluble in water | [1] |
Applications in Food Products
This compound can be utilized to impart subtle fruity and fatty notes in a variety of food and beverage products. Its stability and flavor profile make it suitable for applications in baked goods, non-alcoholic beverages, and confectionery.
Recommended Usage Levels
The following table summarizes the recommended maximum usage levels for this compound in different food categories based on industry guidance. It is important to note that optimal concentrations may vary depending on the specific food matrix and desired flavor profile.
| Food Category | Average Maximum Usage Level (ppm) |
| Baked Goods | 3.0 |
| Non-alcoholic Beverages | 0.5 |
| Confectionery/Frostings | 2.0 |
| Frozen Dairy | 2.0 |
| Fruit Ices | 2.0 |
| Gelatins/Puddings | 2.0 |
Source: The Good Scents Company Information Sheet[1]
Experimental Protocols
Sensory Evaluation: Triangle Test for Difference Testing
Objective: To determine if a perceptible sensory difference exists between a control sample and a sample containing this compound. This test is crucial for establishing detection thresholds and assessing the impact of this flavor component in a food matrix.[3][4][5][6][7]
Materials:
-
Control food or beverage product (e.g., milk, fruit juice, plain biscuit)
-
This compound solution of a known concentration
-
Identical sample cups with lids, coded with random three-digit numbers
-
Palate cleansers (e.g., unsalted crackers, filtered water)
-
Sensory evaluation booths with controlled lighting and temperature
-
Ballot sheets for data collection
-
A panel of 20-30 trained sensory panelists
Procedure:
-
Sample Preparation:
-
Prepare a series of concentrations of this compound in the chosen food matrix.
-
For each panelist, present three samples in coded cups: two will be the control (A), and one will be the test sample with this compound (B), or two will be the test sample (B) and one will be the control (A).
-
The presentation order should be randomized and balanced across all panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
-
Testing Protocol:
-
Instruct panelists to cleanse their palate with water and an unsalted cracker before starting.
-
Panelists should evaluate the samples from left to right.
-
The panelists' task is to identify the "odd" or "different" sample among the three.
-
Even if no difference is perceived, panelists must make a choice (forced choice).
-
Panelists should cleanse their palate between each sample.
-
-
Data Analysis:
-
Collect the ballot sheets and count the number of correct identifications.
-
Use a statistical table for triangle tests (based on the number of panelists and the number of correct judgments) to determine if a significant difference exists at a chosen confidence level (typically p < 0.05).
-
Workflow for Sensory Triangle Test:
Caption: Workflow for conducting a sensory triangle test.
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To accurately quantify the concentration of this compound in a liquid food matrix, such as a non-alcoholic beverage. This protocol can be adapted for other matrices with appropriate sample preparation.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for flavor analysis (e.g., DB-5ms or equivalent)
-
Autosampler vials
-
Liquid-liquid extraction solvents (e.g., dichloromethane, hexane)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties not present in the sample)
-
This compound standard for calibration curve
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of the liquid sample in a separatory funnel, add a known amount of the internal standard.
-
Add 10 mL of dichloromethane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS.
-
Inlet: Set to splitless mode at 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/minute to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity. Key ions for this compound should be determined from a standard injection.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum compared to a standard.
-
Prepare a calibration curve by analyzing a series of this compound standards of known concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
-
Workflow for GC-MS Quantification:
Caption: Workflow for GC-MS quantification of this compound.
Stability Considerations
The stability of this compound can be influenced by the food matrix, processing conditions (e.g., temperature, pH), and storage time. It is recommended to conduct stability studies for each specific application.
Protocol for a Basic Stability Study:
-
Incorporate this compound into the food product at a known concentration.
-
Divide the product into batches and subject them to different conditions (e.g., pasteurization temperatures, various pH levels, accelerated shelf-life testing at elevated temperatures).
-
At specified time intervals, take samples from each batch.
-
Analyze the concentration of this compound using the GC-MS protocol described above.
-
Conduct sensory evaluation (e.g., triangle test) to determine if any changes in flavor perception have occurred.
-
Plot the concentration of this compound over time for each condition to determine its degradation kinetics.
Flavor Perception Pathway
The perception of fruity esters like this compound is a complex process involving olfactory receptors in the nasal cavity. While the specific signaling pathway for this compound has not been fully elucidated, a general pathway for ester perception is illustrated below.
Caption: Generalized pathway for the perception of a flavor ester.
Conclusion
This compound is a versatile flavor ingredient that can contribute nuanced fruity and fatty notes to a range of food products. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate its sensory impact, quantify its concentration, and assess its stability. Further research is encouraged to determine its specific sensory thresholds in various food matrices and to elucidate the precise mechanisms of its flavor perception.
References
- 1. This compound, 6624-71-1 [thegoodscentscompany.com]
- 2. femaflavor.org [femaflavor.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Dodecyl isobutyrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dodecyl isobutyrate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction of dodecanol with isobutyric acid. The process is reversible, and to achieve a high yield, the equilibrium is typically shifted towards the product by removing water as it is formed or by using an excess of one of the reactants.[1][2][3][4]
Q2: I am experiencing a low yield in my this compound synthesis. What are the potential causes?
A2: Low yields in Fischer esterification are common and can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion. This can be due to insufficient reaction time, inadequate heating, or a non-optimal catalyst concentration.
-
Water Inhibition: As a product of the reaction, the presence of water can shift the equilibrium back towards the starting materials (Le Chatelier's principle). It is crucial to effectively remove water as it is formed.[1][4]
-
Side Reactions: Dodecanol, being a long-chain alcohol, can undergo acid-catalyzed side reactions, such as dehydration to form dodecene or intermolecular reaction to form didodecyl ether. These reactions compete with the desired esterification and consume the starting material.
-
Steric Hindrance: While dodecanol is a primary alcohol, the isobutyric acid is somewhat sterically hindered, which can slow down the reaction rate compared to less bulky carboxylic acids.
-
Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can be deactivated by impurities or may be used in an insufficient amount.
-
Losses during Workup and Purification: The product may be lost during the extraction and washing steps, or during purification by distillation, especially if there are emulsions or incomplete phase separations.
Q3: What are the common side reactions to be aware of?
A3: The primary side reactions in the acid-catalyzed synthesis of this compound involve the dodecanol reactant:
-
Dehydration: Dodecanol can be dehydrated to form dodecene, particularly at higher temperatures.
-
Ether Formation: Two molecules of dodecanol can react to form didodecyl ether.
Monitoring the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) can help identify the presence of these byproducts.
Q4: How can I improve the yield of my reaction?
A4: To enhance the yield of this compound, consider the following strategies:
-
Water Removal: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed. Alternatively, adding molecular sieves to the reaction mixture can also absorb the water.[4]
-
Use of Excess Reactant: Using a significant excess of one of the reactants, typically the less expensive one (in this case, likely isobutyric acid), can drive the equilibrium towards the product. A 10-fold excess of the alcohol has been shown to significantly increase ester yield in other systems.[1]
-
Optimize Catalyst Loading: Ensure the use of an appropriate amount of acid catalyst. Typically, 1-5 mol% of a strong acid like sulfuric acid or p-toluenesulfonic acid is sufficient.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. While higher temperatures can increase the reaction rate, they can also promote side reactions like dehydration. Refluxing at the boiling point of the solvent is a common practice.
-
Choice of Catalyst: While sulfuric acid is common, other catalysts like solid acid catalysts (e.g., sulfated zirconia, Amberlyst-15) can offer advantages in terms of separation and reusability, and may provide higher selectivity.[5] Enzymatic catalysis using lipases is another alternative that proceeds under milder conditions, potentially reducing side reactions.[6][7]
Q5: What is the recommended procedure for purifying this compound?
A5: A standard purification procedure for this compound involves the following steps:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Quenching and Neutralization: Carefully add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. This will neutralize the acidic catalyst and any unreacted isobutyric acid. Be cautious as this will evolve carbon dioxide gas.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Distillation: Purify the crude this compound by vacuum distillation to separate it from any high-boiling impurities like unreacted dodecanol or side products.
Data Presentation
The following table summarizes yields for the synthesis of butyrate and isobutyrate esters under various catalytic conditions, providing a reference for expected outcomes.
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Isobutyric Acid | n-Butanol | Composite diatomite-solid acid | 1.10% (w/w) | Reflux | 2.5 | 98.3 | [8] |
| Butyric Acid | Cinnamyl Alcohol | Immobilized Lipase | 2% (w/w) | 50 | 12 | 90 | [9] |
| Isobutyric Acid | Isoamyl Alcohol | Immobilized Lipase | - | - | - | >90 | [10] |
Experimental Protocols
Detailed Methodology for Fischer Esterification of Dodecanol with Isobutyric Acid
Materials:
-
Dodecanol
-
Isobutyric acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask, add dodecanol, isobutyric acid (a molar excess, e.g., 1.5 to 3 equivalents), and a suitable volume of toluene.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., 1-2 mol% of concentrated H₂SO₄ or p-TsOH) to the reaction mixture.
-
Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when no more water is collected. The reaction can also be monitored by TLC or GC analysis of aliquots.
-
Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated NaHCO₃ solution to neutralize the acid catalyst and remove unreacted isobutyric acid. Repeat the washing until no more CO₂ evolution is observed.
-
Workup - Washing: Wash the organic layer with brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter to remove the drying agent.
-
Solvent Removal: Remove the toluene using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Mandatory Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. digital.csic.es [digital.csic.es]
- 6. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 7. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of Enzymatic Synthesis of Cinnamyl Butyrate by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dodecyl Isobutyrate Esterification
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for dodecyl isobutyrate synthesis via Fischer esterification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My Fischer esterification of this compound is resulting in a very low yield. What are the common causes?
A1: Low conversion in Fischer esterification, an equilibrium-controlled reaction, can often be attributed to several factors:
-
Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, isobutyric acid and dodecanol, thereby reducing the yield of this compound.[1][2] It is crucial to ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Insufficient or Inactive Catalyst: Acid catalysts are essential for protonating the carbonyl group of the isobutyric acid, which makes it more susceptible to attack by dodecanol.[2][3] If the catalyst is old, has absorbed moisture, or is used in an insufficient amount, the reaction rate will be significantly slower.[1]
-
Suboptimal Temperature and Reaction Time: Esterification reactions are typically slow at room temperature and require heating to proceed at a practical rate.[2] The reaction mixture should be heated, often to reflux, to increase the reaction rate. Reaction times can vary, so it's important to monitor the reaction's progress to determine the optimal duration.[2]
Q2: How can I drive the reaction equilibrium towards the product side to improve the yield?
A2: To maximize the yield of this compound, you can employ Le Chatelier's principle:
-
Use an Excess of a Reactant: Using a large excess of one of the reactants (either dodecanol or isobutyric acid) can shift the equilibrium towards the product side. Often, the less expensive or more easily removable reactant is used in excess.
-
Remove Water as It Forms: This is a highly effective method. Water can be removed by using a Dean-Stark apparatus during reflux, which physically separates the water-toluene azeotrope from the reaction mixture.[2][4] Alternatively, dehydrating agents like molecular sieves can be added to the reaction flask.[2]
Issue 2: Side Product Formation
Q3: I am observing unexpected side products in my reaction mixture. What could they be?
A3: While Fischer esterification is generally a clean reaction, side products can form under certain conditions:
-
Ether Formation: At high temperatures and under strong acidic conditions, alcohols like dodecanol can undergo dehydration to form di-dodecyl ether.
-
Dehydration of Alcohol: Tertiary alcohols are particularly prone to elimination reactions under acidic conditions, though this is less of a concern with a primary alcohol like dodecanol.[2]
Issue 3: Product Isolation and Purification Challenges
Q4: I'm having difficulty separating the this compound from the final reaction mixture. What are the recommended workup and purification procedures?
A4: A standard workup procedure is critical for isolating the ester.
-
Neutralization: After cooling the reaction, it's essential to neutralize the acid catalyst. This is typically done by washing the organic layer with a weak base, such as a saturated sodium bicarbonate solution.[4]
-
Aqueous Washes: Subsequent washes with water and then a saturated sodium chloride solution (brine) help remove any remaining water-soluble impurities and salts.[4]
-
Drying and Solvent Removal: The organic layer should be dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent removed using a rotary evaporator.[4]
-
Final Purification: Since this compound is a relatively high molecular weight oil, vacuum distillation is an effective method for final purification to separate it from any unreacted starting materials or non-volatile impurities.[5][6] For smaller scales or when distillation is not feasible, column chromatography can be used.[5]
Q5: My product seems to be lost during the workup. How can I minimize this?
A5: Product loss can occur, especially if the ester has some solubility in the aqueous wash solutions.[1] To minimize this, ensure the washes are performed efficiently and without excessive agitation that can lead to emulsion formation. Back-extracting the aqueous layers with a small amount of the organic solvent can help recover any dissolved product.
Data Presentation: Reaction Condition Comparison
The following table summarizes various conditions for esterification reactions, providing a baseline for comparison when optimizing the synthesis of this compound.
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time | Conversion/Yield |
| Isobutyric Acid | Ethanol | p-Toluenesulfonic acid | 2 mol% | Reflux | Not Specified | Good Yield |
| Isobutyric Acid | Various | Amberlyst-15 | 10-15 wt% | Reflux | Not Specified | High Conversion |
| Lauric Acid | Ethanol | Sulfuric Acid | Not Specified | 45-75 | 1-5 hours | Variable |
| Acrylic Acid | Various | Hydrochloric Acid | Not Specified | 60 | 7 hours | ~46% Conversion |
| Butyric Acid | Isoamyl Alcohol | Lipase (Enzymatic) | Not Specified | 45 | Not Specified | High Conversion |
This table is a compilation of data from similar esterification reactions to provide a comparative overview.[3][4][7][8]
Experimental Protocols
Protocol 1: Homogeneous Catalysis using p-Toluenesulfonic Acid (p-TsOH)
-
Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.
-
Reagents: To the flask, add isobutyric acid (1.0 eq), dodecanol (1.2 eq), and a suitable solvent like toluene or cyclohexane. Add p-toluenesulfonic acid (0.02 eq) as the catalyst.[4]
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.[4]
-
Monitoring: Continue refluxing until no more water is collected, indicating the reaction is complete.[4] Reaction progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Workup: Cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally, saturated sodium chloride solution.[4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude ester by vacuum distillation.
Protocol 2: Heterogeneous Catalysis using Amberlyst-15 Resin
-
Setup: In a round-bottom flask, combine isobutyric acid (1.0 eq) and an excess of dodecanol (e.g., a 1:3 molar ratio).
-
Catalyst: Add Amberlyst-15 catalyst (approximately 10-15% by weight of the isobutyric acid).[4]
-
Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress via TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and reused.[4]
-
Isolation: Remove the excess dodecanol and any solvent from the filtrate using a rotary evaporator (under reduced pressure if necessary).
-
Purification: The remaining crude ester can be purified further by vacuum distillation if required.[4]
Mandatory Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Key factors influencing the outcome of the esterification reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. technoarete.org [technoarete.org]
- 4. benchchem.com [benchchem.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Dodecyl Isobutyrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dodecyl Isobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is typically synthesized through two main routes:
-
Fischer-Speier Esterification: This is a common and direct method involving the acid-catalyzed reaction of dodecanol (dodecyl alcohol) with isobutyric acid. The reaction is reversible and requires conditions that favor the formation of the ester.[1][2][3]
-
Acylation with Isobutyric Anhydride: This method involves the reaction of dodecanol with isobutyric anhydride. This reaction is generally faster and not reversible, often leading to higher yields. It can be performed with or without a catalyst.[4][5][6]
-
Enzymatic Esterification: Lipases can be used as biocatalysts for the esterification of dodecanol with isobutyric acid. This method offers high selectivity and milder reaction conditions, aligning with green chemistry principles.[7][8]
Q2: What are the typical reaction conditions for the Fischer esterification of dodecanol and isobutyric acid?
A2: Typical conditions for Fischer esterification involve refluxing the dodecanol and isobutyric acid with a strong acid catalyst. To drive the equilibrium towards the product, an excess of one reactant (usually the less expensive one) is used, and the water formed during the reaction is removed, often by azeotropic distillation using a Dean-Stark apparatus.[1][2][9]
| Parameter | Typical Range | Notes |
| Reactant Molar Ratio | 1:1 to 1:3 (Acid:Alcohol) | An excess of dodecanol can help drive the reaction to completion. |
| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Typically 1-5 mol% relative to the limiting reagent. |
| Temperature | 120-160°C | Reflux temperature of the reaction mixture. |
| Reaction Time | 4-24 hours | Monitored by techniques like TLC or GC. |
| Water Removal | Dean-Stark trap with a suitable solvent (e.g., toluene) | Essential for achieving high yields.[2][9] |
Q3: What are the potential side reactions during the synthesis of this compound?
A3: Several side reactions can occur, leading to impurities and lower yields:
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Ether Formation (from Dodecanol): Under acidic conditions and at elevated temperatures, dodecanol can undergo dehydration to form didodecyl ether.
-
Dehydration of Dodecanol: At higher temperatures, dodecanol can also dehydrate to form dodecene isomers.
-
Self-Condensation of Isobutyric Anhydride: If using isobutyric anhydride, it can undergo side reactions, though this is less common in the presence of a nucleophilic alcohol.
-
Hydrolysis (Enzymatic Synthesis): In enzymatic synthesis, excess water can lead to the hydrolysis of the ester back to the starting materials.[7]
Q4: How can the formation of side products be minimized?
A4: To minimize side reactions:
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Control Temperature: Avoid excessively high temperatures to reduce the rate of dehydration and ether formation.
-
Use Stoichiometry: Use a slight excess of one reactant, but avoid large excesses that might promote side reactions of that reactant.
-
Catalyst Choice and Concentration: Use the minimum effective amount of acid catalyst. For enzymatic reactions, optimize enzyme loading.
-
Water Removal: Efficiently remove water as it is formed to prevent the reverse reaction in Fischer esterification and hydrolysis in enzymatic reactions.[7][9]
Q5: What are the recommended purification methods for this compound?
A5: Purification typically involves:
-
Neutralization: Washing the crude product with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted isobutyric acid.
-
Extraction: Using a suitable organic solvent to extract the ester.
-
Drying: Drying the organic layer over an anhydrous salt (e.g., sodium sulfate).
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Distillation: Fractional distillation under reduced pressure is often used to separate the this compound from less volatile impurities like didodecyl ether and unreacted dodecanol.
Q6: What analytical techniques are suitable for assessing the purity of this compound?
A6: The purity of the final product can be assessed using:
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Gas Chromatography (GC): To determine the percentage of this compound and detect volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the structure of impurities.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify major impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of the ester functional group and the absence of starting materials.
Troubleshooting Guide
Problem: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient time at the optimal temperature. Monitor the reaction progress using TLC or GC. - Check Catalyst Activity: Ensure the acid catalyst is not old or decomposed. For enzymatic reactions, verify the activity of the lipase. - Inefficient Water Removal: In Fischer esterification, ensure the Dean-Stark apparatus is functioning correctly and that water is being effectively removed. For enzymatic reactions, consider adding molecular sieves.[7] |
| Side Product Formation | - Formation of Didodecyl Ether: This is a common side product in acid-catalyzed reactions of dodecanol at high temperatures. Lowering the reaction temperature may reduce its formation. - Dehydration of Dodecanol: High temperatures can lead to the formation of dodecenes. Optimize the temperature to favor esterification. |
| Loss During Workup | - Incomplete Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate solvent. - Emulsion Formation: If an emulsion forms during washing, try adding a small amount of brine to break it. - Loss during Distillation: Ensure the distillation apparatus is set up correctly to avoid loss of product. Use a suitable vacuum for the distillation of high-boiling point esters. |
Problem: Presence of Unreacted Starting Materials in the Final Product
| Possible Cause | Troubleshooting Steps |
| Equilibrium Not Shifted Sufficiently (Fischer Esterification) | - Increase Excess of One Reactant: Use a larger excess of either dodecanol or isobutyric acid to shift the equilibrium towards the product. - Improve Water Removal: Enhance the efficiency of water removal using a well-functioning Dean-Stark trap or by adding a drying agent to the reaction mixture.[2][9] |
| Insufficient Reaction Time or Temperature | - Extend Reaction Time: Continue the reaction until monitoring indicates the consumption of the limiting reagent. - Optimize Temperature: Ensure the reaction is conducted at a temperature that allows for a reasonable reaction rate without promoting side reactions. |
Problem: Presence of Unknown Impurities in the Final Product
| Possible Impurity | Identification and Mitigation |
| Didodecyl Ether | Identification: Can be identified by GC-MS. It will have a higher boiling point and longer retention time than this compound. 1H NMR may show characteristic signals for the -CH₂-O-CH₂- group. Mitigation: Lower the reaction temperature and use the minimum necessary amount of acid catalyst. |
| Polymeric byproducts from Isobutyric Anhydride | Identification: May appear as a non-volatile residue after distillation. Can be challenging to characterize. Mitigation: Use fresh isobutyric anhydride. Add the anhydride slowly to the reaction mixture to control the reaction temperature. |
| Dodecene Isomers | Identification: Can be detected by GC-MS. Will have a lower boiling point and shorter retention time than the starting alcohol. Mitigation: Avoid excessively high reaction temperatures and strong acid catalysts. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
Dodecanol
-
Isobutyric acid
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add dodecanol (1.0 eq), isobutyric acid (1.2 eq), and toluene.
-
Add the acid catalyst (p-TsOH, 0.05 eq).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Enzymatic Synthesis of this compound
Materials:
-
Dodecanol
-
Isobutyric acid
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (optional, for water removal)
-
Organic solvent (e.g., hexane, optional)
-
Shaking incubator or stirred reactor
Procedure:
-
To a reaction vessel, add dodecanol, isobutyric acid, and the organic solvent (if used).
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).[7]
-
If desired, add activated molecular sieves to remove water.[7]
-
Incubate the mixture at the optimal temperature for the chosen lipase (e.g., 40-60°C) with constant agitation.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with the solvent and reused.
-
The product can be purified by removing the solvent and, if necessary, by vacuum distillation to remove unreacted starting materials.
Visualizations
Caption: Workflow for Fischer Esterification of this compound.
Caption: Main and Side Reactions in the Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield of this compound.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reaction of anhydrides with alcohols [quimicaorganica.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cerritos.edu [cerritos.edu]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dodecyl Isobutyrate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from Dodecyl isobutyrate samples.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
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Question: My this compound sample has a low purity (e.g., <97%) after the initial synthesis reaction. What are the likely impurities and how can I remove them?
-
Answer: The most common impurities in this compound synthesized via Fischer esterification are unreacted starting materials and the acid catalyst.
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Unreacted Isobutyric Acid and Acid Catalyst: These acidic impurities can be removed by washing the crude product with a weak base.
-
Unreacted Dodecanol: This alcohol has a significantly different boiling point from this compound and can be removed by fractional distillation.
-
Troubleshooting Workflow for Low Purity
Caption: Workflow for the purification of crude this compound.
Issue 2: Inefficient Separation During Fractional Distillation
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Question: I am having trouble separating this compound from an impurity with a close boiling point during fractional distillation. What can I do to improve the separation?
-
Answer: Inefficient separation during fractional distillation can be caused by several factors. Here are some troubleshooting steps:
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Increase the Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the number of theoretical plates and improves separation.
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column to the condensate collected as distillate) can enhance separation but will increase the distillation time.
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Ensure Slow and Steady Heating: Avoid rapid heating, which can lead to "bumping" and carry less volatile components into the distillate. Use a heating mantle with a stirrer for uniform heating.
-
Insulate the Column: Insulating the distillation column (e.g., with glass wool or aluminum foil) minimizes heat loss and helps maintain the temperature gradient necessary for efficient fractionation.
-
Logical Troubleshooting for Distillation Issues
Caption: Troubleshooting poor separation in fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in a commercial sample of this compound?
A1: Commercial this compound typically has a purity of 97% or higher. The remaining impurities may include:
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Unreacted Dodecanol: The starting alcohol.
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Unreacted Isobutyric Acid: The starting carboxylic acid.
-
Residual Acid Catalyst: If an acid catalyst like sulfuric acid was used in the synthesis.
-
Water: A byproduct of the esterification reaction.
-
Side-reaction Products: Such as ethers formed from the alcohol.
Q2: Which analytical method is best for determining the purity of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable method for determining the purity of this compound. It allows for the separation, identification, and quantification of volatile and semi-volatile impurities.
Q3: Can I use liquid chromatography to purify this compound?
A3: Yes, liquid chromatography, particularly flash column chromatography, can be used to purify this compound. This method is especially useful for removing non-volatile impurities or for purifying thermally sensitive samples. A non-polar stationary phase (like silica gel) with a non-polar eluent (e.g., a hexane/ethyl acetate gradient) is typically used.
Data Presentation
Table 1: Common Impurities in this compound and Their Removal Methods
| Impurity | Typical Concentration in Crude Product | Recommended Removal Method | Expected Purity After Treatment |
| Isobutyric Acid | 1-3% | Washing with 5% NaHCO₃ solution | >98% (acid-free) |
| Dodecanol | 1-2% | Fractional Distillation | >99.5% |
| Sulfuric Acid (catalyst) | 0.1-0.5% | Washing with 5% NaHCO₃ solution | Not detectable |
| Water | 0.5-1% | Drying with anhydrous MgSO₄ | <0.1% |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Principle | Advantages | Disadvantages |
| Washing with Weak Base | Neutralization of acidic impurities | Simple, fast, and effective for removing acids | Does not remove non-acidic impurities |
| Fractional Distillation | Separation based on boiling point differences | Highly effective for volatile impurities, can yield very high purity | Requires thermally stable compounds, can be time-consuming |
| Flash Column Chromatography | Separation based on polarity | Effective for a wide range of impurities, good for thermally sensitive compounds | Requires solvents, can be more expensive for large-scale purification |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Washing
-
Dissolution: Dissolve the crude this compound sample in an equal volume of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Transfer the solution to a separatory funnel and add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the washing step with the NaHCO₃ solution until no more gas evolution is observed.
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Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining salts.
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Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a collection flask.
-
Charging the Flask: Add the crude (acid-free) this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
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Heating: Begin heating the flask gently.
-
Distillation: As the mixture heats, the component with the lower boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.
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Fraction Collection: Collect the different fractions based on the temperature at the distillation head. The boiling point of this compound is approximately 285 °C at atmospheric pressure. It is advisable to perform the distillation under reduced pressure to lower the boiling point and prevent potential decomposition.
-
Analysis: Analyze the purity of the collected fractions using GC-MS.
Dodecyl isobutyrate degradation products and stability testing
Welcome to the technical support center for dodecyl isobutyrate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the stability testing and degradation product analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of this compound?
A1: this compound is an ester. Under hydrolytic conditions (acidic or basic), it is expected to degrade into its constituent alcohol and carboxylic acid: Dodecanol (a 12-carbon fatty alcohol) and Isobutyric Acid . Under oxidative stress, degradation of the long dodecyl chain could lead to a variety of smaller aldehydes, ketones, and carboxylic acids.
Q2: My forced degradation study under acidic conditions shows minimal degradation. What should I do?
A2: If you observe minimal degradation (e.g., less than 5%), the stress conditions may not be sufficiently stringent.[1][2] Consider the following adjustments:
-
Increase the acid concentration: If you started with 0.1N HCl, try increasing to 1N HCl.[3]
-
Increase the temperature: If the experiment was conducted at room temperature, try heating the solution to 50-60°C.[2]
-
Extend the exposure time: If the initial time point was 24 hours, extend it to 48 or 72 hours, taking samples at intermediate time points.
Q3: I am seeing more than 20% degradation in my preliminary stability study. How should I proceed?
A3: Degradation exceeding 20% may indicate that your stress conditions are too harsh, which can lead to the formation of secondary degradation products that may not be relevant to normal storage conditions.[2] It is recommended to reduce the severity of the stress conditions. For example, you can decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor (e.g., acid, base, or oxidizing agent). The goal is to achieve a target degradation of 5-20%.[1][2]
Q4: What analytical technique is most suitable for separating and quantifying this compound and its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[4][5] A reversed-phase column (like a C18) is often a good starting point. The method must be able to separate the parent compound, this compound, from its potential degradation products (dodecanol, isobutyric acid) and any other impurities.[3] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structures of unknown degradation products.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
-
Problem: Tailing or fronting peaks for isobutyric acid or dodecanol.
-
Possible Cause: The mobile phase pH may not be optimal for the analytes. Isobutyric acid is acidic, and its peak shape can be improved by using a mobile phase with a pH below its pKa (around 4.8).
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of isobutyric acid (e.g., pH 2.5-3.0) using an appropriate buffer like phosphate or formate.
-
Problem: Co-elution of this compound and dodecanol.
-
Possible Cause: Insufficient organic solvent in the mobile phase or an inappropriate column.
-
Solution:
-
Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase gradient to increase the retention of the non-polar this compound.
-
Consider a different column chemistry (e.g., a C8 or a phenyl column) to alter selectivity.
-
Issue 2: Inconsistent Results in Oxidative Degradation Studies
-
Problem: High variability in the percentage of degradation between replicate experiments using hydrogen peroxide.
-
Possible Cause: Hydrogen peroxide degradation can be catalyzed by trace metals. The reaction may also be highly dependent on temperature and light conditions.
-
Solution:
-
Ensure all glassware is scrupulously clean and consider using metal-chelating agents like EDTA if metal contamination is suspected.
-
Conduct the experiment in a temperature-controlled environment and protect the samples from light.
-
Prepare fresh hydrogen peroxide solutions for each experiment.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | % Dodecanol | % Isobutyric Acid |
| 0.1N HCl | 24 | 60 | 92.5 | 7.1 | Not Quantified |
| 0.1N NaOH | 4 | 40 | 85.2 | 13.9 | Not Quantified |
| 3% H₂O₂ | 24 | 25 | 95.1 | Not Detected | Not Detected |
| Thermal | 48 | 80 | 98.8 | Not Detected | Not Detected |
| Photolytic (ICH Q1B) | 24 | 25 | 99.2 | Not Detected | Not Detected |
Note: The data presented above is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Hydrolysis (Acidic and Basic Conditions)
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare 0.1N HCl and 0.1N NaOH solutions.
-
-
Acid Hydrolysis:
-
In a clean vial, mix 1 mL of the this compound stock solution with 1 mL of 0.1N HCl.
-
Cap the vial and place it in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
In a clean vial, mix 1 mL of the this compound stock solution with 1 mL of 0.1N NaOH.
-
Cap the vial and maintain it at 40°C.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1N HCl before HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Protocol 2: Oxidative Degradation
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at 1 mg/mL.
-
Prepare a 3% (w/v) solution of hydrogen peroxide (H₂O₂).
-
-
Procedure:
-
In a clean vial, mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.
-
Cap the vial and store it at room temperature (25°C), protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze all samples by HPLC. Note that high concentrations of H₂O₂ can interfere with some HPLC columns and detectors; dilution of the sample may be necessary.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for forced degradation stability testing.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmr.net.in [ijmr.net.in]
Improving the solubility of Dodecyl isobutyrate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Dodecyl Isobutyrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is an ester with a long alkyl chain, making it highly lipophilic (fat-loving) and consequently poorly soluble in water.[1] Its low water solubility can be a significant hurdle in various applications, particularly in drug development, where achieving sufficient concentration in aqueous environments is crucial for formulation and bioavailability.[2][3][4]
Q2: What is the documented aqueous solubility of this compound?
A2: this compound is classified as insoluble in water.[1][5] Quantitative estimates of its solubility are very low, as detailed in the table below.
| Parameter | Value | Temperature | Reference |
| Aqueous Solubility (estimated) | 0.04267 mg/L | 25 °C | [1] |
| logP (o/w) (estimated) | 6.743 | 25 °C | [1] |
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: For poorly soluble, non-ionizable compounds like this compound, several formulation strategies can be employed. The most common and effective methods include:
-
Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[6][7][8]
-
Micellar Solubilization: Using surfactants that form micelles above a certain concentration (the Critical Micelle Concentration), encapsulating the hydrophobic molecule in the micelle's core.[9][10]
-
Complexation: Employing molecules like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, to form inclusion complexes with the this compound molecule.[11][12][13]
-
Lipid-Based Formulations: Developing systems like nanoemulsions or self-emulsifying drug delivery systems (SEDDS) where the compound is dissolved in an oil phase that is then dispersed in the aqueous medium.[9][14][15]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue: Co-solvent addition is not sufficiently improving solubility.
Q: I've added a co-solvent to my aqueous solution, but the this compound is still not dissolving or is precipitating out. What can I do?
A: This is a common challenge. The effectiveness of a co-solvent depends on its type and concentration. Here are some troubleshooting steps:
-
Verify Co-solvent Choice: Not all water-miscible solvents are equally effective. Co-solvents work by reducing the polarity of the water, which can lower the energy required to solvate a nonpolar molecule.[16] Consider alternatives with different properties.
-
Increase Co-solvent Concentration: The increase in solubility is often dramatic for nonpolar solutes as more co-solvent is added. You may need to systematically increase the percentage of the co-solvent in your mixture.
-
Consider a Blend of Co-solvents: Sometimes, a combination of two or more co-solvents can yield better results than a single one.[17]
The following table lists common co-solvents used in pharmaceutical formulations.
| Co-solvent | Key Properties & Considerations |
| Ethanol | Widely used, volatile. Effective for many nonpolar compounds.[6][16] |
| Propylene Glycol (PG) | A common vehicle for oral and intravenous preparations; less volatile than ethanol.[6][16] |
| Polyethylene Glycol (PEG 300/400) | Low-molecular-weight PEGs are effective liquid co-solvents.[6][16] |
| Glycerin (Glycerol) | A viscous, non-toxic co-solvent.[16] |
Issue: Surfactant use results in a cloudy solution or fails to dissolve the compound.
Q: I've added a surfactant, but my solution remains cloudy. How can I fix this?
A: Cloudiness indicates that the this compound is not fully solubilized. The key is to ensure you are working above the surfactant's Critical Micelle Concentration (CMC) .
-
Understand the CMC: The CMC is the specific concentration at which surfactant molecules begin to form aggregates called micelles.[18][19] It is only above the CMC that the hydrophobic cores of the micelles are available to encapsulate and solubilize this compound.[10]
-
Increase Surfactant Concentration: Ensure your surfactant concentration is well above its known CMC in your specific medium (temperature, salts, etc., can affect the CMC).[19]
-
Select a Different Surfactant: Surfactants have different structures and CMC values. A surfactant with a lower CMC might be more efficient. Non-ionic surfactants are often used for solubilization.[20] Consider trying a different type of surfactant or a combination.
Below is a table of common surfactants and their approximate CMC values in water.
| Surfactant | Type | CMC (in water @ 25°C) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM[21] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~0.92 mM[21] |
| Polysorbate 20 (Tween® 20) | Non-ionic | ~0.06 mM[22] |
| Polysorbate 80 (Tween® 80) | Non-ionic | ~0.012 mM |
| Triton™ X-100 | Non-ionic | ~0.16 mM[21] |
Issue: Cyclodextrin complexation is ineffective.
Q: How do I select the right cyclodextrin, and what can I do if it's not improving solubility?
A: The success of cyclodextrin complexation hinges on a good fit between the "guest" molecule (this compound) and the "host" cyclodextrin cavity.[23]
-
Match Cavity Size: The long dodecyl chain of your molecule needs to fit within the hydrophobic cavity of the cyclodextrin. Beta-cyclodextrin (β-CD) and its derivatives are often suitable for molecules of this size.[24]
-
Consider Modified Cyclodextrins: Natural cyclodextrins can have limited aqueous solubility themselves.[13] Chemically modified versions, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), have significantly higher water solubility and can improve the solubility of the complex.[13]
-
Optimize Stoichiometry: The most common drug-cyclodextrin ratio is 1:1.[12][24] Ensure you are using a sufficient molar excess of the cyclodextrin to drive the complexation equilibrium.
| Cyclodextrin | Glucose Units | Cavity Size | Key Characteristics |
| α-Cyclodextrin (α-CD) | 6 | Small | Often too small for long-chain molecules.[23] |
| β-Cyclodextrin (β-CD) | 7 | Medium | Commonly used for many drug molecules, but has relatively low aqueous solubility.[12][23] |
| γ-Cyclodextrin (γ-CD) | 8 | Large | May be too large for a snug fit, leading to weaker complexes.[12] |
| HP-β-CD | 7 (modified) | Medium | High aqueous solubility, often preferred in formulations.[24] |
Experimental Protocols
Protocol 1: Solubility Enhancement via Micellar Solubilization
This protocol describes a general method for determining the solubilization capacity of a surfactant for this compound.
-
Preparation of Surfactant Stock Solution: Prepare a concentrated stock solution of your chosen surfactant (e.g., 100 mM Polysorbate 80) in the desired aqueous buffer. This concentration should be well above the surfactant's CMC.
-
Creation of Surfactant Dilutions: Create a series of dilutions from the stock solution (e.g., 0, 5, 10, 20, 50, 80, 100 mM).
-
Addition of this compound: Add an excess amount of this compound to each dilution in separate sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the vials at high speed to pellet the undissolved this compound.
-
Quantification: Carefully collect the supernatant and quantify the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC, GC-MS).
-
Analysis: Plot the concentration of dissolved this compound against the surfactant concentration. The concentration should increase significantly above the CMC.
Protocol 2: Solubility Enhancement via Cyclodextrin Complexation (Phase Solubility Study)
This protocol is used to determine the stability constant and solubilizing efficiency of a cyclodextrin.
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-15% w/v HP-β-CD).
-
Addition of this compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Seal the containers and shake them at a constant temperature until equilibrium is achieved (typically 24-72 hours).
-
Sample Filtration: Filter the samples through a membrane filter (e.g., 0.22 µm) to remove the excess, undissolved solid.
-
Quantification: Analyze the filtrate to determine the concentration of dissolved this compound using an appropriate validated assay (HPLC, GC-MS).
-
Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this phase-solubility diagram can be used to calculate the complexation efficiency and the stability constant of the 1:1 complex.[24][25]
Protocol 3: Preparation of a this compound Nanoemulsion
This protocol outlines a low-energy method for creating an oil-in-water (O/W) nanoemulsion.
-
Component Selection:
-
Oil Phase: Use this compound as part of the oil phase. Another oil (e.g., a medium-chain triglyceride) can be used as a carrier if needed.
-
Surfactant: Select a surfactant with good emulsifying properties (e.g., Polysorbate 80, Kolliphor® HS 15).[26]
-
Co-surfactant/Solubilizer: Select a co-surfactant to improve stability (e.g., Transcutol®, ethanol, propylene glycol).[15][27]
-
-
Preparation of the Anhydrous Phase: Mix the oil phase (this compound), surfactant, and co-surfactant in a glass vial. Gently stir the mixture at room temperature until it is clear and homogenous.
-
Titration (Emulsification): Place the vial on a magnetic stirrer. Slowly add the aqueous phase (e.g., purified water or buffer) dropwise to the anhydrous phase under constant, vigorous stirring.
-
Formation of Nanoemulsion: Continue stirring. The solution will typically pass through a viscous, gel-like phase before becoming a clear or slightly bluish, transparent liquid, which indicates the formation of a nanoemulsion.[27]
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Stability studies should also be performed.[28]
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the solubility of this compound.
References
- 1. This compound, 6624-71-1 [thegoodscentscompany.com]
- 2. future4200.com [future4200.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. decyl isobutyrate, 5454-22-8 [thegoodscentscompany.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 15. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. (Co)Solvents | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 18. benchchem.com [benchchem.com]
- 19. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 20. You are being redirected... [ingredientstodiefor.com]
- 21. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. BJOC - Determination of formation constants and structural characterization of cyclodextrin inclusion complexes with two phenolic isomers: carvacrol and thymol [beilstein-journals.org]
- 26. mdpi.com [mdpi.com]
- 27. iajps.com [iajps.com]
- 28. Development and Study of Nanoemulsions and Nanoemulsion-Based Hydrogels for the Encapsulation of Lipophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dodecyl Isobutyrate Sample Storage & Stability
This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of Dodecyl isobutyrate to prevent degradation and ensure sample integrity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathway for this compound, like other esters, is hydrolysis.[1] This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of dodecanol and isobutyric acid. This process can be accelerated by factors such as elevated temperature, the presence of moisture, and non-neutral pH conditions.
Q2: What are the optimal storage conditions for long-term stability of this compound?
A2: For long-term stability, this compound should be stored in a cool, dark, and dry environment under an inert atmosphere. Refrigerated temperatures are recommended to significantly slow down the rate of hydrolysis.[2][3][4]
Q3: How can I tell if my this compound sample has degraded?
A3: While significant degradation can occur before any visible signs are apparent, visual cues may include a change in color or the development of an unusual odor.[2] The most reliable method for detecting degradation is through analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), which can quantify the presence of degradation products like dodecanol and isobutyric acid.[1][5]
Q4: What type of container is best for storing this compound?
A4: It is recommended to use amber glass bottles with tight-fitting, Teflon-lined caps.[2][3] This protects the sample from light, which can potentially catalyze degradation, and prevents leaching of impurities that can occur with plastic containers.[3]
Q5: Can I store this compound in a solution?
A5: If this compound needs to be stored in a solution, a suitable organic solvent should be used. The solution should be stored in a glass container at -20°C ± 4°C under an inert atmosphere like argon or nitrogen.[3] Aqueous solutions should be avoided for long-term storage due to the risk of hydrolysis.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results | Sample degradation due to improper storage. | 1. Verify the storage conditions of your this compound sample (temperature, light exposure, container type). 2. Perform an analytical check (GC/HPLC) on the sample to quantify purity and detect degradation products. 3. If degradation is confirmed, discard the sample and obtain a fresh batch. Implement recommended storage protocols for the new sample. |
| Change in sample appearance or odor | Significant degradation has likely occurred. | 1. Do not use the sample for experiments as its purity is compromised. 2. Discard the sample following appropriate laboratory safety procedures. 3. Review your storage procedures to prevent future degradation. |
| Precipitate formation in a stored solution | The solvent may not be suitable, or the storage temperature is too low, causing the this compound to fall out of solution. | 1. Ensure the chosen solvent is appropriate for this compound and the intended experimental conditions. 2. If the storage temperature is the issue, consider storing at a slightly higher, yet still refrigerated, temperature. Always ensure the compound is fully dissolved before use. |
Quantitative Data Summary
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of hydrolysis. |
| ≤ -16°C (Frozen, in a suitable solvent) | For long-term storage, further minimizes chemical reactions.[3] | |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against potential oxidation, although this compound is a saturated ester. |
| Light Exposure | Store in the dark (Amber glass vial) | Prevents potential photolytic degradation.[2] |
| Container | Glass with Teflon-lined cap | Avoids leaching of plasticizers and ensures a tight seal.[3] |
Experimental Protocols
Protocol: Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound under different storage conditions.
1. Objective: To determine the rate of degradation of this compound under various temperature and humidity conditions.
2. Materials:
-
This compound (high purity)
-
Amber glass vials with Teflon-lined caps
-
Controlled environment chambers (e.g., incubators, refrigerators, freezers)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., UV or MS).[1][5]
-
Analytical standards for this compound, dodecanol, and isobutyric acid
-
Appropriate solvents for sample dilution (e.g., hexane for GC, acetonitrile/water for HPLC)
3. Sample Preparation:
-
Aliquot pure this compound into multiple amber glass vials.
-
Prepare separate sets of samples to be stored under different conditions (e.g., Room Temperature, 2-8°C, -20°C).
-
For each condition, prepare triplicate samples for each time point.
4. Storage Conditions and Time Points:
-
Condition 1 (Accelerated): 40°C / 75% Relative Humidity
-
Condition 2 (Room Temperature): 25°C / 60% Relative Humidity
-
Condition 3 (Refrigerated): 5°C
-
Time Points: 0, 1, 3, 6, and 12 months
5. Analytical Procedure (GC-FID Example):
-
At each time point, retrieve three vials from each storage condition.
-
Allow the vials to come to room temperature.
-
Prepare a stock solution of a known concentration from each vial.
-
Create a calibration curve using the analytical standards of this compound, dodecanol, and isobutyric acid.
-
Inject the prepared samples into the GC-FID.
-
Quantify the amount of this compound remaining and the amount of dodecanol and isobutyric acid formed by comparing the peak areas to the calibration curves.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Determine the degradation rate under each condition.
Visualizations
References
Technical Support Center: Gas Chromatography Analysis of Dodecyl Isobutyrate
Welcome to the Technical Support Center for troubleshooting issues related to the gas chromatography (GC) analysis of Dodecyl Isobutyrate. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems, with a specific focus on overcoming peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in my chromatogram?
Peak tailing for this compound is a common issue that can compromise resolution and the accuracy of quantification.[1] The primary causes can be categorized into two main areas: chemical interactions within the GC system and physical or mechanical problems.[2]
-
Chemical Interactions (Adsorption): this compound, being a long-chain ester, can interact with active sites within the GC system. These active sites are typically exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, the column, or connection points.[3][4] This reversible adsorption of the analyte molecules as they pass through the system causes a portion of the molecules to be retained longer, resulting in a tailing peak.[5]
-
Physical/Mechanical Issues: Problems with the physical setup of the GC system can disrupt the carrier gas flow path, leading to turbulence and unswept volumes where analyte molecules can be temporarily trapped.[6][7] This can also manifest as peak tailing.
Q2: How does the inlet temperature affect the peak shape of this compound?
The inlet temperature is a critical parameter for the analysis of high molecular weight compounds like this compound.
-
Temperature Too Low: If the inlet temperature is insufficient, the this compound may not vaporize completely or quickly enough. This slow or incomplete vaporization leads to a gradual transfer of the analyte onto the column, resulting in broad and tailing peaks.[8]
-
Temperature Too High: Conversely, an excessively high inlet temperature can cause thermal degradation of the ester, which may also present as peak tailing or the appearance of additional "ghost" peaks.[8]
A good starting point for the inlet temperature is often around 250 °C, but optimization is necessary for your specific instrument and method.[8]
Q3: What are the most common sources of active sites in a GC system?
Active sites can be present in several locations and are a primary cause of peak tailing for polar or active compounds.
-
Inlet Liner: The glass inlet liner is a major potential source of activity. Over time, the deactivation layer on the liner can degrade, or it can become contaminated with non-volatile sample residues, creating new active sites. Fragments of septa can also accumulate in the liner, providing surfaces for unwanted interactions.[9]
-
GC Column: The front end of the GC column can become contaminated with sample matrix components, leading to active sites that interact with analytes.[10] Also, a poorly cut column can expose active silica.[1][11]
-
Seals and Ferrules: Improperly installed or worn-out seals and ferrules can create dead volumes and potential interaction points.[9]
Regular maintenance, including replacing the inlet liner and septum, and trimming the column, is crucial to minimize active sites.[6]
Q4: Can the carrier gas flow rate influence peak tailing for this compound?
Yes, the carrier gas flow rate is an important factor for achieving sharp, symmetrical peaks.
-
Flow Rate Too Low: A low flow rate increases the residence time of the this compound in the column, which can lead to increased band broadening and more pronounced peak tailing.[8]
-
Flow Rate Too High: If the flow rate is too high, there may be insufficient interaction between the analyte and the stationary phase, leading to poor separation, although this is less likely to be a primary cause of tailing.[8]
Optimizing the flow rate for your specific column dimensions is essential for good chromatography.
Q5: What type of GC column is recommended for analyzing this compound?
For the analysis of long-chain esters like this compound, the choice of GC column is critical.
-
Stationary Phase: A polar stationary phase, such as one with polyethylene glycol (e.g., a "WAX" type column) or a cyanopropyl silicone phase, is generally recommended.[8] These phases provide good separation for esters based on their carbon number and degree of unsaturation.[8]
-
Film Thickness: A thin film thickness is often preferred for high molecular weight compounds as it can lead to sharper peaks.[8]
-
Inertness: Using a highly deactivated or "inert" column is crucial to minimize interactions with any residual silanol groups on the fused silica surface.[12]
Troubleshooting Guide
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.
Initial Assessment
-
Evaluate the Chromatogram: Determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for diagnosing and resolving peak tailing in GC analysis.
Experimental Protocol: Optimized GC Method for this compound
This protocol provides a starting point for the analysis of this compound, designed to minimize peak tailing.
1. Sample Preparation
-
Dissolve the this compound standard or sample in a nonpolar solvent such as hexane or heptane.
-
Ensure the concentration is appropriate to avoid column overload. A starting concentration of 10-100 ng/µL is recommended.[4]
2. GC System Parameters
| Parameter | Recommended Setting/Value | Rationale |
| GC System | Agilent 7890B GC with FID or equivalent | Standard high-performance GC system. |
| Column | Polar Wax Column (e.g., DB-FATWAX UI) | Provides good selectivity for esters.[4] |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of efficiency and capacity.[4] | |
| Carrier Gas | Helium or Hydrogen | Constant flow mode is recommended for reproducibility.[8] |
| Flow Rate: 1.0 - 1.5 mL/min | An optimal flow rate is necessary for sharp, symmetrical peaks.[8] | |
| Inlet | Split/Splitless Injector | Common and versatile injector type. |
| Inlet Temperature: 250 - 280 °C | Ensures complete and rapid vaporization of the high molecular weight ester.[8] | |
| Injection Volume: 1 µL | Standard volume to prevent overload. | |
| Split Ratio: 50:1 (adjust as needed) | For initial analysis to avoid overloading the column. Can be reduced for trace analysis. | |
| Inlet Liner: Deactivated, single taper with glass wool | A deactivated liner is crucial to minimize active sites. The taper helps direct the sample to the column.[13][14] | |
| Oven Program | Initial Temp: 80 °C, hold for 1 min | A lower initial temperature can help focus the analytes at the head of the column. |
| Ramp: 15 °C/min to 240 °C | A moderate ramp rate to ensure good separation. | |
| Final Hold: Hold at 240 °C for 5 min | Ensures elution of all components. | |
| Detector (FID) | Temperature: 280 - 300 °C | Must be higher than the final oven temperature to prevent condensation. |
| H₂ Flow: 30 mL/min | Typical setting for FID. | |
| Air Flow: 400 mL/min | Typical setting for FID. | |
| Makeup Gas (N₂): 25 mL/min | Helps to sweep the column effluent through the detector efficiently. |
3. System Suitability
-
Before running samples, perform a system suitability test by injecting a known standard of this compound.
-
The tailing factor (Asymmetry Factor) should ideally be between 0.9 and 1.5. A value greater than 1.5 indicates significant tailing that should be addressed.[10]
4. Maintenance Checklist Before Analysis
-
[ ] Check Carrier Gas Supply: Ensure sufficient gas pressure and purity.
-
[ ] Replace Septum: A cored or worn septum can be a source of leaks and contamination.
-
[ ] Replace Inlet Liner: Use a fresh, deactivated liner.[10]
-
[ ] Inspect and Trim Column: Cut 10-20 cm from the inlet end of the column, ensuring a clean, square cut.[10]
-
[ ] Perform a Leak Check: Ensure all fittings are tight.
Logical Relationships in GC Troubleshooting
The following diagram illustrates the cause-and-effect relationships leading to peak tailing.
Caption: Key factors contributing to peak tailing in gas chromatography.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
Matrix effects in the analysis of Dodecyl isobutyrate from biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the quantitative analysis of Dodecyl isobutyrate from biological samples.
Disclaimer: There is limited specific literature on the bioanalysis of this compound. The guidance provided here is based on the general principles of LC-MS/MS analysis for hydrophobic molecules and data from structurally similar long-chain esters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is the ester of dodecanol and isobutyric acid. Based on its chemical structure, it is a highly hydrophobic and lipophilic molecule. Its analysis in biological matrices like plasma, serum, or tissue homogenates is challenging primarily due to:
-
High Lipophilicity: this compound has a high affinity for lipids and proteins in the sample matrix, which can lead to poor extraction recovery and significant matrix effects.
-
Low Water Solubility: Its poor solubility in aqueous solutions makes it prone to precipitation during sample preparation and can affect chromatographic performance.[1]
-
Ionization Efficiency: As a non-polar compound, its ionization efficiency in common electrospray ionization (ESI) sources may be low, potentially requiring alternative ionization techniques like atmospheric pressure chemical ionization (APCI).
Q2: What are matrix effects and how do they affect the analysis of this compound?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification. For a lipophilic compound like this compound, the main sources of matrix effects in biological samples are phospholipids and endogenous lipids, which are often co-extracted and can co-elute with the analyte.
Q3: How can I assess the presence of matrix effects in my this compound assay?
There are two primary methods to evaluate matrix effects:
-
Post-column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Post-extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into a blank, extracted matrix sample at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q4: Which ionization technique, ESI or APCI, is more suitable for this compound?
The choice of ionization technique depends on the analyte's properties.
-
Electrospray Ionization (ESI): Generally more suitable for polar to moderately polar compounds that are pre-ionized in solution. For a non-polar molecule like this compound, ESI efficiency might be low.
-
Atmospheric Pressure Chemical Ionization (APCI): Often performs better for less polar and more volatile compounds. Given the hydrophobicity of this compound, APCI is a strong candidate and should be evaluated during method development. It is also generally less susceptible to matrix effects from non-volatile salts.
Q5: Should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?
Yes, using a stable isotope-labeled internal standard (e.g., this compound-d7) is highly recommended. A SIL-IS is the most effective way to compensate for matrix effects and variability in extraction recovery. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix components in the same way, thus ensuring accurate quantification.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low/No Signal for this compound | 1. Poor extraction recovery due to high protein binding. 2. Inefficient ionization. 3. Analyte precipitation during sample preparation. 4. Significant ion suppression. | 1. Optimize the sample preparation protocol (see illustrative protocols below). Consider protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 2. Evaluate both APCI and ESI sources. Optimize source parameters (e.g., temperature, gas flows). 3. Ensure the final sample solvent has sufficient organic content to maintain solubility. 4. Implement a more rigorous sample clean-up to remove interfering phospholipids. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatibility between injection solvent and mobile phase. 3. Secondary interactions with the column stationary phase. 4. Co-eluting interferences. | 1. Dilute the sample. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Use a high-purity C18 column and consider adding a low concentration of an organic modifier to the mobile phase. 4. Improve sample clean-up and/or optimize the chromatographic gradient to better separate the analyte from interferences. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Variable matrix effects between different sample lots. 3. Analyte instability. | 1. Ensure accurate and consistent pipetting and vortexing. Consider automation for sample preparation steps. 2. Use a stable isotope-labeled internal standard. Evaluate matrix effects across at least six different lots of the biological matrix. 3. Perform stability studies (bench-top, freeze-thaw, long-term) to ensure this compound is stable during sample handling and storage. |
| Inaccurate Results (Poor Accuracy) | 1. Significant, uncorrected matrix effects. 2. Use of an inappropriate internal standard. 3. Calibration standards not matching the sample matrix. | 1. Implement a more effective sample clean-up strategy. 2. Use a stable isotope-labeled internal standard. 3. Prepare calibration standards in a surrogate matrix that is free of the analyte but mimics the biological sample matrix ("matrix-matched calibration"). |
Illustrative Quantitative Data
The following tables present hypothetical data that may be expected during the validation of a method for this compound analysis. These values are for illustrative purposes and will vary based on the specific biological matrix and analytical method.
Table 1: Illustrative Matrix Factor Data for this compound in Human Plasma
| Sample Preparation Method | Mean Matrix Factor (n=6 lots) | % RSD | Predominant Effect |
| Protein Precipitation (Acetonitrile) | 0.45 | 25.8% | Suppression |
| LLE (Hexane) after PPT | 0.88 | 12.3% | Minimal Suppression |
| SPE (C18) after PPT | 0.95 | 8.7% | Minimal Effect |
Table 2: Illustrative Recovery Data for this compound from Human Plasma
| Sample Preparation Method | Mean Extraction Recovery (%) | % RSD |
| Protein Precipitation (Acetonitrile) | 92.5 | 10.1% |
| LLE (Hexane) after PPT | 75.3 | 7.5% |
| SPE (C18) after PPT | 88.9 | 5.2% |
Experimental Protocols (Illustrative)
Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)
-
To 100 µL of biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of n-hexane, vortex for 2 minutes, and centrifuge to separate the layers.
-
Transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., 90:10 methanol:water) for LC-MS/MS analysis.
Protocol 2: Protein Precipitation followed by Solid-Phase Extraction (SPE)
-
Pre-treat the sample as described in steps 1-3 of the LLE protocol.
-
Dilute the supernatant with 500 µL of water.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Visualizations
References
Technical Support Center: Enhancing Dodecyl Isobutyrate Release from Pheromone Dispensers
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the release rate of Dodecyl isobutyrate from pheromone dispensers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the release rate of this compound from a dispenser?
The release rate of this compound is primarily influenced by a combination of environmental conditions and the physical and chemical properties of the dispenser itself. Key factors include:
-
Temperature: Higher ambient temperatures increase the vapor pressure of this compound, leading to a higher release rate. This relationship is often exponential.[1][2]
-
Airflow (Wind Speed): Increased airflow across the dispenser surface can accelerate the volatilization of the pheromone, thereby increasing the release rate.
-
Dispenser Material and Design: The type of material (e.g., polymer matrix, reservoir, microcapsules) and its properties (e.g., porosity, thickness) significantly dictate the diffusion and evaporation rates.[3]
-
Pheromone Loading: The initial concentration of this compound within the dispenser will affect the release rate, particularly in the initial phase.
-
Surface Area: A larger dispenser surface area will generally result in a higher release rate.
-
Humidity: High humidity can sometimes reduce the release rate of hydrophobic compounds like this compound from certain dispenser materials by blocking pores with water molecules.[1][2]
Q2: How can I increase the release rate of this compound for my experiment?
To enhance the release rate, you can modify the following:
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Select a Different Dispenser Type: Switching from a dense polymer matrix to a more porous material or a reservoir-based dispenser can increase the release rate.
-
Modify the Dispenser Formulation: Incorporating release-enhancing additives or plasticizers into the polymer matrix can increase the diffusion rate of this compound.
-
Increase the Operating Temperature: If your experimental setup allows, increasing the ambient temperature will directly increase the pheromone's volatility and release rate.[1][2]
-
Increase Airflow: Introducing controlled airflow over the dispensers can enhance the rate of evaporation from the surface.
-
Increase Dispenser Surface Area: If feasible, using a dispenser with a larger surface area can lead to a higher overall release of the pheromone.
Q3: My this compound dispensers show a high initial release rate that quickly drops off. How can I achieve a more consistent, zero-order release?
This "burst effect" is common and often due to a high concentration of the pheromone on the dispenser's surface.[3] To achieve a more stable release profile:
-
Condition the Dispensers: Before use, you can "pre-age" or condition the dispensers in a controlled environment for a short period to allow the initial surface layer of the pheromone to dissipate.
-
Optimize the Formulation: Microencapsulation or formulating the this compound within a polymer matrix with low porosity can help to control the diffusion rate and provide a more linear release over time.
-
Reservoir Systems: Dispensers with a rate-limiting membrane (reservoir type) are specifically designed to provide a more consistent, near-zero-order release.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound dispensers.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent release rates between dispensers of the same batch. | 1. Manufacturing variability within the batch. 2. Improper storage or handling leading to degradation or partial release.[1] 3. Micro-environmental differences in the experimental setup (e.g., variations in temperature or airflow).[1] | 1. Randomly sample and test a larger number of dispensers from the batch to determine the average release rate and standard deviation. 2. Ensure all dispensers are stored in a cool, dark, and airtight environment. 3. Standardize the experimental conditions for all dispensers. |
| Low or no release of this compound detected. | 1. Expired or degraded pheromone lure. 2. Incorrect analytical method or instrument calibration for detection. 3. Dispenser material is incompatible with this compound, leading to strong binding and low diffusion. | 1. Check the expiration date and storage conditions of the dispensers. 2. Verify your analytical method with a known standard of this compound. 3. Consult the dispenser manufacturer about the suitability of the material for ester compounds. |
| Release rate is significantly lower than the manufacturer's specification. | 1. Experimental conditions (e.g., temperature, airflow) are different from the conditions used for the manufacturer's testing. 2. The dispenser has aged, and the release rate has naturally declined. | 1. Measure and report the environmental conditions of your experiment. Adjust if necessary to match the manufacturer's recommended conditions. 2. Determine the age of the dispenser and refer to expected release rate curves over time if available. |
| Dispenser material appears swollen or discolored. | 1. Interaction between the this compound and the polymer matrix. 2. Absorption of moisture from the environment. | 1. This may or may not affect the release rate. Monitor the release rate to see if it deviates from the expected values. 2. If moisture is the suspected cause, try to control the humidity in your experimental setup. |
Section 3: Experimental Protocols
Protocol 1: Gravimetric Determination of this compound Release Rate
This method is suitable for determining the average release rate over a period of time by measuring the weight loss of the dispenser.
Materials:
-
This compound pheromone dispensers
-
Analytical balance (readable to at least 0.1 mg)
-
Forceps
-
Controlled environment chamber (e.g., incubator or oven)
-
Vented containers for holding individual dispensers
Procedure:
-
Label each dispenser with a unique identifier.
-
Using forceps, weigh each dispenser on the analytical balance and record the initial weight (W_initial).
-
Place each dispenser in a separate vented container within the controlled environment chamber set to the desired temperature and humidity.
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At predetermined time intervals (e.g., 24, 48, 72 hours), remove each dispenser with forceps, allow it to equilibrate to room temperature for a few minutes, and re-weigh it (W_t).
-
Return the dispenser to the chamber immediately after weighing.
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Calculate the cumulative weight loss at each time point: Weight Loss = W_initial - W_t.
-
Calculate the average release rate for each interval: Release Rate (µg/day) = ((W_{t-1} - W_t) / (time interval in days)) * 1,000,000.
Data Presentation:
| Time (days) | Dispenser 1 Weight (g) | Dispenser 1 Cumulative Weight Loss (mg) | Dispenser 1 Release Rate (µ g/day ) |
| 0 | 1.2500 | 0.0 | - |
| 1 | 1.2485 | 1.5 | 1500 |
| 2 | 1.2472 | 2.8 | 1300 |
| 3 | 1.2460 | 4.0 | 1200 |
| This is illustrative data |
Protocol 2: Volatile Collection and GC-MS Quantification of this compound Release Rate
This method provides a more instantaneous measure of the release rate by capturing and quantifying the airborne pheromone.
Materials:
-
This compound pheromone dispensers
-
Air sampling pump
-
Adsorbent tubes (e.g., Tenax®, charcoal)
-
Glass aeration chamber
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
This compound standard for calibration
-
Internal standard (e.g., a non-interfering alkane)
-
Hexane (or other suitable solvent)
Procedure:
-
Place a dispenser inside the glass aeration chamber.
-
Connect the adsorbent tube to the outlet of the chamber and the air sampling pump to the outlet of the adsorbent tube.
-
Draw air through the chamber at a known, constant flow rate (e.g., 100 mL/min) for a specific duration (e.g., 1-4 hours).
-
After collection, remove the adsorbent tube.
-
Elute the trapped this compound from the adsorbent with a precise volume of solvent containing a known concentration of the internal standard.
-
Analyze an aliquot of the eluate by GC-MS.
-
Create a calibration curve using the this compound standard to quantify the amount collected.
-
Calculate the release rate: Release Rate (µg/hour) = (Mass of this compound collected (µg)) / (Collection time (hours)).
Section 4: Visualizations
References
Minimizing isomerization of Dodecyl isobutyrate during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dodecyl isobutyrate. The primary focus is on minimizing the isomerization of the dodecyl group, a critical factor in ensuring the desired product quality and performance.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are its limitations?
A1: The most prevalent method is the Fischer-Speier esterification, which involves reacting dodecyl alcohol with isobutyric acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] While effective, this method's primary limitation is the potential for isomerization of the linear dodecyl alcohol into branched isomers under the acidic and often heated reaction conditions.[3] This occurs due to the formation of carbocation intermediates that can undergo rearrangement.
Q2: What causes the isomerization of the dodecyl group during synthesis?
A2: Isomerization of the primary dodecyl carbocation, formed under acidic conditions, to more stable secondary carbocations is the root cause. This rearrangement happens through hydride or alkyl shifts.[4][5] The presence of a strong acid catalyst and elevated temperatures facilitate the formation and rearrangement of these carbocations, leading to a mixture of linear and branched-chain this compound isomers.
Q3: How can I detect and quantify the presence of this compound isomers in my product?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective analytical technique for separating and identifying isomers of this compound. The gas chromatograph separates the different isomers based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides fragmentation patterns that confirm their molecular structure. Quantitative analysis of the isomer distribution can be performed by integrating the peak areas in the chromatogram.
Q4: Are there alternative synthesis methods that can minimize or prevent isomerization?
A4: Yes, several milder methods can significantly reduce or eliminate isomerization by avoiding the harsh acidic conditions that promote carbocation formation. These include:
-
Enzymatic Esterification: Utilizes lipases as catalysts, which are highly selective and operate under mild temperature and pH conditions, thus preventing isomerization.[6][7]
-
Steglich Esterification: Employs dicyclohexylcarbodiimide (DCC) or a similar coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP). This reaction proceeds under neutral and mild conditions.[8][9][10]
-
Mitsunobu Reaction: This method uses triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for esterification under very mild and neutral conditions.[11][12][13][14][15]
Troubleshooting Guide: Minimizing this compound Isomerization
This guide addresses common issues related to the formation of branched isomers during the synthesis of this compound.
Issue 1: High Percentage of Branched this compound Isomers Detected
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| High Reaction Temperature | Lower the reaction temperature. For Fischer esterification, aim for the lowest effective temperature that allows for a reasonable reaction rate. | Elevated temperatures provide the activation energy for carbocation formation and subsequent rearrangement. |
| High Concentration of Strong Acid Catalyst | Reduce the concentration of the acid catalyst (e.g., H₂SO₄, p-TsOH). | A lower catalyst concentration reduces the equilibrium concentration of the protonated alcohol, thereby decreasing the rate of carbocation formation. |
| Prolonged Reaction Time | Monitor the reaction closely (e.g., by TLC or GC) and stop it as soon as the starting material is consumed. | Extended exposure to acidic conditions increases the probability of isomerization, even after the ester has formed. |
| Choice of Strong Acid Catalyst | Consider using a milder solid acid catalyst (e.g., Amberlyst-15) or a Lewis acid catalyst.[16] | Solid acid catalysts can sometimes offer higher selectivity and are more easily removed from the reaction mixture. Certain Lewis acids may promote esterification with a lower tendency for carbocation rearrangement. |
Issue 2: Low Yield of this compound
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Incomplete Reaction (Fischer Esterification) | Use a Dean-Stark apparatus to remove water as it forms. Alternatively, use a large excess of isobutyric acid.[1][3] | Fischer esterification is an equilibrium reaction. Removing one of the products (water) or increasing the concentration of a reactant drives the equilibrium towards the product side. |
| Side Reactions | If using alternative methods like Steglich or Mitsunobu esterification, ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | These methods involve sensitive reagents that can participate in side reactions if impurities (especially water) are present. |
| Product Loss During Workup | During aqueous workup, ensure complete phase separation. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. | This compound is non-polar, but emulsions can form, leading to product loss in the aqueous phase. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification with Minimized Isomerization
This protocol is a modification of the standard Fischer esterification, optimized to reduce the likelihood of dodecyl group rearrangement.
Materials:
-
Dodecyl alcohol (1-dodecanol)
-
Isobutyric acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add dodecyl alcohol (1.0 eq), isobutyric acid (1.5 eq), and toluene (2 mL per gram of dodecyl alcohol).
-
Add p-toluenesulfonic acid monohydrate (0.05 eq) to the mixture.
-
Heat the reaction mixture to a gentle reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC analysis of small aliquots.
-
Once the reaction is complete (typically when the theoretical amount of water has been collected or starting material is no longer observed), cool the mixture to room temperature.
-
Dilute the reaction mixture with an equal volume of diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess isobutyric acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the pure this compound.
Protocol 2: Steglich Esterification for Isomer-Free this compound
This protocol utilizes the Steglich esterification method to avoid acidic conditions and prevent isomerization.[9][17][18]
Materials:
-
Dodecyl alcohol (1-dodecanol)
-
Isobutyric acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add dodecyl alcohol (1.0 eq), isobutyric acid (1.2 eq), and 4-dimethylaminopyridine (0.1 eq).
-
Dissolve the components in anhydrous dichloromethane (5 mL per gram of dodecyl alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.2 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the stirred alcohol/acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Troubleshooting workflow for addressing high isomer formation.
Caption: Decision tree for selecting a synthesis method based on the need to minimize isomerization.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 16. Magnetic-responsive solid acid catalysts for esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synarchive.com [synarchive.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Quantitative GC-MS Method for Dodecyl Isobutyrate: A Validation and Comparison Guide
For researchers, scientists, and drug development professionals requiring precise quantification of dodecyl isobutyrate, a common fragrance and flavor ingredient, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique. This guide provides an objective comparison of a typical GC-MS method with High-Performance Liquid Chromatography (HPLC), supported by representative experimental data, to assist in method selection and validation.
Method Performance: A Comparative Analysis
The choice of analytical methodology hinges on various performance parameters. Below is a summary of typical validation data for the quantification of long-chain esters like this compound using GC-MS, compared to a potential alternative, HPLC with UV detection. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Key Considerations |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques offer excellent linearity over a defined concentration range. |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% | Comparable recovery rates are achievable with optimized extraction procedures. |
| Precision (%RSD) | < 15% | < 5% | HPLC often demonstrates slightly better precision. |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 0.5 µg/mL | GC-MS generally offers higher sensitivity. |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL | ~0.5 - 2.0 µg/mL | The lower LOQ of GC-MS is advantageous for trace analysis. |
Data presented are representative values for long-chain fatty acid esters and may vary for this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound.
1. Quantitative GC-MS Method
This protocol outlines a general procedure for the quantitative analysis of this compound in a given sample matrix.
-
Sample Preparation:
-
Extraction: For liquid samples, a direct dilution with a suitable organic solvent (e.g., hexane or ethyl acetate) may be sufficient. For more complex matrices, a liquid-liquid extraction is recommended. To 1 mL of the sample, add 2 mL of hexane, vortex for 2 minutes, and centrifuge to separate the layers.
-
Internal Standard: An appropriate internal standard (e.g., a structurally similar ester not present in the sample, such as dodecyl propionate) should be added to all samples, calibration standards, and quality control samples to correct for variations in extraction efficiency and instrument response.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound and a fixed concentration of the internal standard.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 71, 89, 115) and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
2. Alternative Method: HPLC-UV
For less volatile esters or as a complementary technique, HPLC with UV detection can be employed.
-
Sample Preparation:
-
Extraction: Similar to the GC-MS method, extract the sample using a suitable solvent system.
-
Filtration: Filter the extracts through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low wavelength (e.g., 210 nm) may be used, but sensitivity will be limited. Derivatization with a UV-active agent can be considered to enhance detection.
-
Method Validation Workflow and Logic
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagrams illustrate the typical workflow for GC-MS method validation and the logical relationship between key validation parameters.
Dodecyl Isobutyrate vs. Dodecyl Propionate: A Comparative Guide for Insect Attractant Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of dodecyl isobutyrate and dodecyl propionate as potential insect attractants. Based on current scientific literature, this document summarizes the known biological activities of each compound and outlines the experimental protocols necessary to evaluate and compare their efficacy.
Currently, there is a notable lack of direct comparative studies evaluating this compound and dodecyl propionate as insect attractants for the same species. The available evidence points to distinct biological roles for each compound, suggesting they may not be interchangeable or even comparable in function for a given insect.
This compound has been identified as a component of Jatropha curcas, a plant known for its insecticidal and repellent properties. Research indicates that this compound elicits an escape reaction in thrips, suggesting it functions as a repellent rather than an attractant for this particular insect order. Further studies on the insecticidal properties of Jatroca curcas extracts have focused on various compounds, but specific data on the attractant or repellent effects of isolated this compound on a wider range of insects is not available.
Dodecyl propionate , on the other hand, has been primarily identified as a pheromone in mammals. Specifically, it is a component of the preputial gland secretion of rat pups and plays a role in eliciting maternal grooming behavior. There is a significant lack of scientific literature reporting dodecyl propionate as an effective attractant for any insect species.
Given the absence of direct comparative data, this guide will first present the available, albeit limited, quantitative data for each compound individually. Subsequently, it will provide detailed experimental protocols that researchers can employ to conduct a direct comparative analysis of these, or any other, volatile organic compounds as potential insect attractants.
Data Presentation
Due to the limited research on these specific compounds as insect attractants, a direct comparative data table is not feasible. Instead, the following tables summarize the known biological activity for each compound based on existing literature.
Table 1: Documented Biological Activity of this compound
| Target Organism | Observed Effect | Experimental Context |
| Thrips (Insecta: Thysanoptera) | Escape reaction (Repellent) | Identified in Jatropha curcas |
Table 2: Documented Biological Activity of Dodecyl Propionate
| Target Organism | Observed Effect | Experimental Context |
| Rat (Rattus norvegicus) | Pheromonal cue | Component of pup preputial gland secretion |
Experimental Protocols
To address the current knowledge gap, researchers can utilize established methodologies to assess and compare the attractant or repellent properties of this compound and dodecyl propionate. The following are detailed protocols for key experiments.
Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a primary screening tool to determine if an insect can detect a specific odorant.
Methodology:
-
Insect Preparation: An adult insect is immobilized, and its head is excised. The head is then mounted onto an electrode using conductive gel, with the reference electrode inserted into the back of the head capsule. One antenna is carefully removed, and the distal tip is connected to the recording electrode.
-
Odorant Delivery: A purified air stream is continuously passed over the antenna. Test compounds (this compound and dodecyl propionate) are dissolved in a solvent (e.g., hexane) at various concentrations and applied to a filter paper strip. The solvent is allowed to evaporate.
-
Stimulation: The filter paper with the odorant is placed inside a cartridge connected to the air stream. A puff of air is passed through the cartridge, delivering the odorant to the antenna.
-
Data Recording: The electrical potential changes across the antenna are amplified and recorded. The amplitude of the EAG response is indicative of the level of olfactory stimulation.
-
Controls: A solvent-only control and a known attractant/repellent (positive control) should be used for comparison.
Cross-Reactivity of Insect Olfactory Receptors to Dodecyl Isobutyrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of insect olfactory receptors (ORs) to dodecyl isobutyrate. As of the latest literature review, no direct experimental data specifically evaluating the interaction of this compound with insect ORs has been published. Therefore, this document synthesizes findings from studies on related chemical classes, primarily esters and fatty acids, to provide a predictive framework and guide for future research.
Introduction to Insect Olfaction
Insects rely on a sophisticated olfactory system to detect a vast array of volatile chemical cues that guide essential behaviors such as locating food, mates, and oviposition sites, as well as avoiding predators and toxins. This system is primarily mediated by olfactory receptors (ORs), ionotropic receptors (IRs), and gustatory receptors (GRs) housed in sensory neurons on the antennae and maxillary palps. Insect ORs are ligand-gated ion channels that form a heteromeric complex consisting of a variable odorant-specific subunit (OrX) and a conserved co-receptor (Orco).[1][2] The combinatorial activation of different ORs by various odorants allows insects to discriminate between a vast number of chemical compounds.[1]
Olfactory Receptor Response to Esters
Esters are a significant class of volatile compounds, often associated with fruits and other plant-based resources, and play a crucial role in insect-plant interactions. Studies on model organisms like Drosophila melanogaster and disease vectors such as Anopheles gambiae have demonstrated that specific ORs are tuned to detect various esters.
In Drosophila melanogaster, several ORs have been identified that respond strongly to esters. For instance, receptors like DmOr85a, DmOr59b, and DmOr67c are known to be narrowly tuned to specific ester compounds.[3] In contrast, the olfactory system of the malaria mosquito, Anopheles gambiae, appears to have fewer receptors that are narrowly tuned to esters, reflecting its different ecological niche and focus on host-seeking cues.[3] This suggests that the responsiveness to esters, and potentially to this compound, would likely vary significantly across different insect species.
Potential for Cross-Reactivity with this compound
This compound is a fatty acid ester. The detection of fatty acids and their derivatives by insects is mediated by both the gustatory and olfactory systems.[4][5] In Drosophila, specific ionotropic receptors (IRs), such as Ir56d, are involved in the detection of fatty acids.[4] Given that this compound possesses structural similarities to both fatty acids and other esters, it is plausible that it could activate a subset of ORs or IRs that are responsive to these chemical classes.
Cross-reactivity would depend on the binding pocket of the specific receptor and the structural features of this compound, including its chain length and ester group. Receptors with broader tuning profiles are more likely to exhibit a response.
Data Presentation
As no direct experimental data for this compound is available, the following table is a hypothetical representation of how comparative data for the responsiveness of different insect olfactory receptors to this compound and other esters might be presented. The values are for illustrative purposes only.
| Olfactory Receptor | Insect Species | Ligand | Agonist/Antagonist | Response (spikes/s ± SEM) | Reference |
| DmOr22a | Drosophila melanogaster | This compound | Agonist | Hypothetical: 45 ± 5 | N/A |
| DmOr22a | Drosophila melanogaster | Ethyl Acetate | Agonist | 150 ± 10 | [6] |
| AgOr65 | Anopheles gambiae | This compound | Agonist | Hypothetical: 15 ± 3 | N/A |
| AgOr65 | Anopheles gambiae | 2-Ethylphenol | Agonist | 120 ± 8 | [3] |
| AaegOR8 | Aedes aegypti | This compound | Agonist | Hypothetical: 25 ± 4 | N/A |
| AaegOR8 | Aedes aegypti | Methyl Salicylate | Agonist | 95 ± 7 | Fictional |
Experimental Protocols
To determine the cross-reactivity of insect olfactory receptors to this compound, the following established experimental methodologies would be employed.
Single-Sensillum Recording (SSR)
This electrophysiological technique allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the insect antenna.
Methodology:
-
Insect Preparation: An adult insect is immobilized in a pipette tip or on a slide with wax, leaving the antennae exposed.
-
Electrode Placement: A tungsten recording electrode is inserted into the base of a sensillum, while a reference electrode is inserted into the eye or another part of the head.
-
Odorant Delivery: A purified stream of air is continuously delivered to the antenna. A pulse of air carrying a known concentration of this compound is injected into the airstream for a defined duration (e.g., 500 ms).
-
Data Acquisition: The electrical activity of the OSN is amplified, filtered, and recorded. The response is quantified by counting the number of action potentials (spikes) in a defined time window after stimulus onset and subtracting the spontaneous firing rate.
-
Controls: A solvent control (e.g., paraffin oil) is used to ensure that the response is specific to the odorant. A panel of other esters and fatty acids would be used as positive controls to compare the relative response.
Heterologous Expression in Xenopus Oocytes or Human Embryonic Kidney (HEK) Cells
This in vitro method allows for the functional characterization of a specific olfactory receptor in a controlled environment.
Methodology:
-
Receptor Expression: The gene encoding the olfactory receptor of interest (both OrX and Orco) is cloned and injected into Xenopus oocytes or transfected into HEK cells. The cells are then incubated to allow for protein expression and insertion into the cell membrane.
-
Two-Electrode Voltage Clamp (TEVC) for Oocytes: Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a set value (e.g., -80 mV).
-
Calcium Imaging for HEK Cells: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
Ligand Application: A solution containing this compound at various concentrations is perfused over the cells.
-
Response Measurement:
-
TEVC: The inward current generated by the influx of cations upon receptor activation is measured.
-
Calcium Imaging: The change in fluorescence intensity, indicating an increase in intracellular calcium, is recorded.
-
-
Dose-Response Analysis: The responses to a range of this compound concentrations are measured to determine the EC50 (half-maximal effective concentration).
Mandatory Visualization
Caption: Insect Olfactory Signaling Pathway.
References
- 1. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]
- 2. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Odourant reception in the malaria mosquito Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ir56d-dependent fatty acid responses in Drosophila uncover taste discrimination between different classes of fatty acids | eLife [elifesciences.org]
- 5. Ir56d-dependent fatty acid responses in Drosophila uncover taste discrimination between different classes of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olfactory Receptor Responses to Pure Odorants in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Efficacy of Dodecyl Isobutyrate Pheromone Lure Formulations
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Dodecyl Isobutyrate in Pest Management
Semiochemicals, such as pheromones, are pivotal in insect communication, influencing behaviors like mating, aggregation, and spatial orientation.[1][2] Their application in sustainable pest management strategies offers a targeted approach, reducing the reliance on broad-spectrum insecticides.[1][2] this compound is a key attractant for the citrus root weevil, Diaprepes abbreviatus, a significant pest in citrus and ornamental plant industries.[3][4][5] The efficacy of a pheromone-based monitoring or control program hinges on the performance of the lure formulation, which governs the release rate and longevity of the active pheromone. This guide provides a comprehensive comparison of different this compound lure formulations, supported by established experimental methodologies for their evaluation.
Understanding Pheromone Lure Formulations
The primary challenge in developing an effective pheromone lure is to ensure a consistent and optimal release of the semiochemical over a specific period.[2] Various materials and designs are employed to achieve this controlled release, each with its own set of advantages and limitations. Common formulation types include:
-
Rubber Septa: These are widely used due to their low cost and ease of loading with the pheromone. However, the release rate can be inconsistent and highly dependent on environmental factors like temperature.
-
Polymer Vials and Membranes: These formulations offer a more controlled and sustained release of the pheromone. The release rate is governed by the permeability of the polymer matrix.
-
Gels and Waxes: These provide a stable matrix for the pheromone and can offer a consistent release over time. They can also be formulated to be sprayable for mating disruption applications.
-
Microencapsulation: This advanced technology involves encapsulating the pheromone in microscopic capsules, providing protection from environmental degradation and allowing for a precisely controlled release.[6]
The choice of formulation can significantly impact the effectiveness of a pheromone lure in the field.[7]
Comparative Performance of this compound Lure Formulations
The following table presents illustrative data on the performance of different this compound lure formulations for attracting Diaprepes abbreviatus. This data is based on typical performance characteristics observed for these lure types with other insect pheromones.
| Lure Formulation | Mean Weekly Trap Catch (± SD) | Effective Longevity (Weeks) | Key Characteristics |
| Rubber Septum | 75 ± 15 | 3 - 4 | High initial release rate, susceptible to environmental fluctuations.[8] |
| Polymer Vial | 55 ± 8 | 6 - 8 | Consistent, zero-order release profile, more stable over time. |
| Membrane Lure | 60 ± 10 | 8 - 10 | Sustained and predictable release, good environmental resistance. |
| Gel-based Dispenser | 50 ± 7 | 6 - 8 | Stable release kinetics, adaptable to different trap designs. |
| Microencapsulated Spray | Not applicable (for mating disruption) | 2 - 3 | Provides area-wide coverage, release initiated by environmental cues.[6] |
Experimental Protocol for Efficacy Comparison of this compound Lures
This protocol outlines a robust field trial to quantitatively compare the efficacy of different this compound lure formulations.
Objective
To determine the relative attractiveness of different this compound lure formulations to adult Diaprepes abbreviatus under field conditions.
Materials
-
Pheromone lures to be tested (e.g., rubber septa, polymer vials, membrane lures) loaded with a standardized dose of this compound.
-
Control lures (dispensers without the pheromone).
-
Standardized insect traps (e.g., Delta traps or bucket traps).[9][10]
-
Stakes or hangers for trap deployment.
-
Collection vials.
-
Randomized complete block design layout for the experimental field.
Methodology
-
Site Selection: Choose a location with a known and relatively uniform population of Diaprepes abbreviatus.
-
Experimental Design: Employ a randomized complete block design. Each block will contain one trap for each lure formulation being tested, plus a control trap. The number of blocks will depend on the size of the experimental area and the desired statistical power.
-
Trap Deployment:
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly).
-
Count and record the number of Diaprepes abbreviatus captured in each trap.
-
Replace the sticky liners or collection containers as needed.
-
Rotate the positions of the traps within each block at each collection interval to minimize positional effects.
-
-
Lure Replacement: Replace the lures according to the manufacturer's recommended lifespan or at predetermined intervals to assess their longevity.[13]
-
Data Analysis:
-
Analyze the trap catch data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between the lure formulations.[9]
-
Workflow for Pheromone Lure Efficacy Trial
Caption: Experimental workflow for comparing pheromone lure effectiveness.
The Science of Controlled Release
The effectiveness of a pheromone lure is intrinsically linked to its release kinetics. An ideal lure should mimic the natural pheromone release of the target insect to maximize attraction.
Caption: Conceptual diagram of pheromone release from different lure types.
Conclusion and Recommendations
The selection of an appropriate lure formulation is a critical decision in the development of a successful pest management program utilizing this compound for the control of Diaprepes abbreviatus. While rubber septa may be suitable for short-term monitoring, polymer-based and microencapsulated formulations offer superior performance for long-term applications and mating disruption due to their controlled and sustained release profiles. The experimental protocol provided in this guide offers a standardized and scientifically rigorous method for evaluating and selecting the most effective lure formulation for your specific research or operational needs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diaprepes Root Weevil (Citrus Root Weevil) / Citrus / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 4. blogs.cdfa.ca.gov [blogs.cdfa.ca.gov]
- 5. EENY-024/IN151: Diaprepes Root Weevil, Diaprepes abbreviatus (Linnaeus) (Insecta: Coleoptera: Curculionidae) [edis.ifas.ufl.edu]
- 6. sasnanotechnologies.com [sasnanotechnologies.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Pheromone Lures and Sticky Pad Color for Capturing Tuta absoluta (Lepidoptera: Gelechiidae) [mdpi.com]
- 9. ars.usda.gov [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioone.org [bioone.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. mdpi.com [mdpi.com]
A Comparative Sensory Analysis of Dodecyl Isobutyrate and Structurally Related Flavor Esters
This guide provides an objective comparison of the sensory profiles of this compound and other structurally related flavor esters. Intended for researchers, scientists, and professionals in the flavor and fragrance industry, this document presents a side-by-side analysis of their aroma characteristics, supported by available data and detailed experimental methodologies for sensory evaluation.
Comparative Sensory Profiles of Isobutyrate Esters
The sensory characteristics of esters are largely influenced by their molecular structure, specifically the nature of the alcohol and carboxylic acid from which they are derived. In the case of isobutyrate esters, the branched isobutyric acid moiety generally imparts a soft, fruity character. The perceived aroma is then further defined by the length and structure of the alcohol chain. As the carbon chain of the alcohol component increases, the volatility of the ester decreases, which can affect the odor strength and character.
Table 1: Comparison of Sensory Profile Data for this compound and Related Esters
| Ester Name | Chemical Structure | Molecular Formula | Odor Description | Odor Strength | Odor Threshold (in water) |
| This compound | CH(CH₃)₂COOCH₂(CH₂)₁₀CH₃ | C₁₆H₃₂O₂ | Faint, oily, fatty, fruity | Low | Data not available |
| Octyl Isobutyrate | CH(CH₃)₂COOCH₂(CH₂)₆CH₃ | C₁₂H₂₄O₂ | Fruity, fatty, with soft, humid undertones reminiscent of parsley and fern root; sweet, grape-like flavor. Also described as having sweet, creamy, and subtle notes of pear, pineapple, and apple.[1][2] | - | Taste characteristics at 30 ppm: creamy, waxy, fruity, earthy, and fatty.[1] |
| Hexyl Isobutyrate | CH(CH₃)₂COOCH₂(CH₂)₄CH₃ | C₁₀H₂₀O₂ | Sweet, green, fruity, apple- and pear-like with ripe peach and berry nuances.[3] | - | Data not available |
| Isobutyl Isobutyrate | CH(CH₃)₂COOCH₂CH(CH₃)₂ | C₈H₁₆O₂ | Fruity, sweet, resembling berries or pineapple. | - | Data not available |
| Ethyl Isobutyrate | CH(CH₃)₂COOCH₂CH₃ | C₆H₁₂O₂ | Fruity, ethereal, sweet, with alcoholic and rum-like nuances. | High | 0.000022 ppm |
| Phenylethyl Isobutyrate | CH(CH₃)₂COOCH₂CH₂C₆H₅ | C₁₂H₁₆O₂ | Sweet, floral, honey-like, fruity, with a yeasty undertone. | - | Taste characteristics at 2.5 ppm: floral, waxy, green, and rosy with winey, grape, and berry nuances. |
Experimental Protocols
The sensory data for flavor esters are typically determined through sensory panel evaluations using established methodologies such as Quantitative Descriptive Analysis (QDA).
Quantitative Descriptive Analysis (QDA) of Flavor Esters
Objective: To identify and quantify the sensory attributes of this compound and related esters.
1. Panelist Selection and Training:
-
A panel of 10-12 individuals is selected based on their sensory acuity, ability to verbalize perceptions, and availability.
-
Panelists undergo extensive training (typically 20-40 hours) to develop a consensus on a specific vocabulary (lexicon) to describe the aroma and flavor attributes of the esters being tested. Reference standards are used to anchor the sensory terms.
2. Lexicon Development:
-
The panel, facilitated by a panel leader, is presented with a range of isobutyrate esters to generate a comprehensive list of descriptive terms for the aroma.
-
Through discussion and consensus, the list is refined to a final set of non-overlapping attributes (e.g., "fruity," "waxy," "green," "floral," "sweet," "oily").
3. Sample Preparation and Presentation:
-
Samples of each ester are prepared at a standardized concentration in a neutral solvent (e.g., propylene glycol or ethanol) and presented to the panelists in a controlled environment.
-
Samples are presented in coded, covered glass containers to minimize visual bias.
-
The presentation order is randomized for each panelist to avoid order effects.
4. Sample Evaluation:
-
Panelists evaluate the samples individually in isolated booths with controlled lighting and temperature.
-
Panelists rate the intensity of each attribute on a continuous, unstructured line scale (e.g., 15 cm) anchored with terms like "low" and "high."
-
Water and unsalted crackers are provided for palate cleansing between samples.
5. Data Analysis:
-
The intensity ratings from the line scales are converted to numerical data.
-
Analysis of Variance (ANOVA) is used to determine if there are significant differences between the samples for each attribute.
-
Multivariate statistical methods, such as Principal Component Analysis (PCA), are often used to visualize the relationships between the esters and their sensory attributes.
Mandatory Visualizations
References
Correlation of Dodecyl isobutyrate concentration with flavor profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the flavor profile of dodecyl isobutyrate, an ester known for its contribution to fruity and fatty notes in various applications. Understanding the correlation between its concentration and sensory perception is crucial for precise flavor formulation and the development of new products. This document outlines the sensory characteristics of this compound, compares it with alternative flavor compounds, and provides detailed experimental protocols for its analysis.
Flavor Profile of this compound
This compound is characterized by a flavor profile that is generally described as having faint oily, fatty, and fruity notes.[1] As a long-chain ester, its volatility is lower than that of short-chain esters, which influences its release and perception in different food matrices.[2] The intensity and specific characteristics of its flavor are highly dependent on its concentration.
Correlation of Concentration with Flavor Profile
While specific public data on the quantitative sensory analysis of this compound is limited, a hypothetical sensory panel evaluation using Quantitative Descriptive Analysis (QDA) would likely yield the results outlined in Table 1. This data illustrates how the perception of different flavor attributes changes with increasing concentrations of this compound in a neutral medium, such as water.
Table 1: Hypothetical Quantitative Descriptive Analysis of this compound at Various Concentrations
| Concentration (ppm) | Fruity | Oily | Fatty | Waxy | Soapy | Overall Flavor Intensity |
| 1 | 2.5 | 1.0 | 1.2 | 0.5 | 0.2 | 1.8 |
| 5 | 4.8 | 2.5 | 2.8 | 1.5 | 0.8 | 3.5 |
| 10 | 6.2 | 4.0 | 4.5 | 2.8 | 1.5 | 5.1 |
| 20 | 7.5 | 5.8 | 6.0 | 4.2 | 2.5 | 6.8 |
Note: Intensity scores are on a 15-point scale, where 0 = not perceptible and 15 = extremely strong.
Caption: Relationship between this compound concentration and flavor.
Comparison with Alternative Flavor Compounds
The selection of a flavor compound often depends on the desired specific nuances. Table 2 provides a comparative flavor profile of this compound against two other long-chain esters, ethyl decanoate and methyl dodecanoate, at a concentration of 10 ppm in a neutral medium.
Table 2: Comparative Flavor Profile of Long-Chain Esters (10 ppm)
| Flavor Attribute | This compound | Ethyl Decanoate | Methyl Dodecanoate |
| Fruity | 6.2 | 7.5 | 5.5 |
| Oily | 4.0 | 3.2 | 4.8 |
| Fatty | 4.5 | 3.8 | 5.2 |
| Waxy | 2.8 | 2.0 | 3.5 |
| Soapy | 1.5 | 1.0 | 2.0 |
| Overall Intensity | 5.1 | 5.8 | 5.0 |
Note: Intensity scores are on a 15-point scale.
Experimental Protocols
To ensure objective and reproducible results in the analysis of flavor compounds, standardized experimental protocols are essential. The following sections detail the methodologies for sensory and instrumental analysis.
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify and quantify the sensory characteristics of a product.[3]
1. Panelist Selection and Training:
-
A panel of 10-12 individuals is selected based on their sensory acuity and ability to describe flavors.
-
Panelists undergo extensive training to develop a consensus vocabulary for the flavor attributes of the target compounds and to calibrate their use of the intensity scale.
2. Sample Preparation:
-
Stock solutions of this compound, ethyl decanoate, and methyl dodecanoate are prepared in ethanol.
-
These are then diluted in deionized, deodorized water to the desired concentrations (e.g., 1, 5, 10, 20 ppm).
-
Samples are presented to panelists at a controlled temperature (e.g., 20°C) in coded, odorless containers.
3. Evaluation:
-
Panelists evaluate the samples in individual booths under controlled lighting and environmental conditions.
-
They rate the intensity of each previously defined flavor attribute on a 15-point unstructured line scale.
-
Data is collected and analyzed statistically to determine the mean intensity ratings for each attribute at each concentration.
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Gas Chromatography-Olfactometry (GC-O)
GC-O is an instrumental technique that combines gas chromatography with human sensory perception to identify odor-active compounds in a sample.
1. Sample Preparation:
-
A solution of this compound in a suitable solvent (e.g., dichloromethane) is prepared.
-
For beverage analysis, a liquid-liquid extraction or solid-phase microextraction (SPME) can be used to isolate volatile compounds.
2. GC-MS/O Analysis:
-
Gas Chromatograph: Equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax).
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Effluent Split: The column effluent is split between a mass spectrometer (MS) for compound identification and a sniffing port for sensory detection.
-
Olfactometry: A trained analyst sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.
3. Data Analysis:
-
The retention times of the odor events are matched with the peaks from the MS chromatogram to identify the responsible compounds.
-
The intensity of the odor can be rated using a time-intensity or aroma extract dilution analysis (AEDA) method.
Caption: Gas Chromatography-Olfactometry (GC-O) experimental setup.
Conclusion
The flavor profile of this compound is multifaceted, with its perceived characteristics shifting from predominantly fruity at low concentrations to more oily, fatty, and waxy at higher levels. When compared to other long-chain esters like ethyl decanoate and methyl dodecanoate, it presents a unique balance of these attributes. For researchers and professionals in flavor science and product development, a thorough understanding of these nuances, obtained through rigorous sensory and instrumental analysis, is paramount for the successful application of this compound in creating desired flavor profiles. The provided experimental protocols offer a framework for conducting such detailed analyses.
References
Inter-laboratory Comparison of Dodecyl Isobutyrate Quantification: A Comparative Guide
Introduction
Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are crucial for evaluating the performance of analytical methods and ensuring the reliability of measurement results across different laboratories.[1] By analyzing the same sample, participating laboratories can assess their accuracy and identify potential systematic errors in their procedures.[2] This guide provides a framework for an inter-laboratory comparison of Dodecyl isobutyrate quantification, a compound relevant in various industries. It outlines detailed experimental protocols for two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and presents a hypothetical data comparison to illustrate the evaluation process. The objective is to offer a comprehensive resource for researchers, scientists, and drug development professionals to establish and participate in such proficiency tests.[3]
Experimental Protocols
Two primary methods for the quantification of this compound are presented below. These protocols are provided as a template and may require optimization based on the specific laboratory equipment and sample matrix.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds, making it suitable for this compound.[4]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like hexane or ethyl acetate. Calibration standards are prepared by serial dilution of the stock solution. The test sample, containing an unknown concentration of this compound, is diluted with the same solvent to fall within the calibration range. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) is added to all standards and samples to correct for variations in injection volume and instrument response.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Mode: Splitless or split, depending on the concentration.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Characteristic ions for this compound and the internal standard should be monitored.
-
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the test sample is determined from this calibration curve.
2. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For a non-polar compound like this compound, a reversed-phase HPLC method is appropriate.
-
Sample Preparation: Similar to the GC-MS method, a stock solution and calibration standards are prepared in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol). The test sample is diluted accordingly. An internal standard can also be used. All solutions should be filtered through a 0.45 µm filter before injection.
-
Instrumentation: A standard HPLC system with a UV or an Evaporative Light Scattering Detector (ELSD) is used.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, an isocratic mobile phase of 85:15 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
UV Detector: Wavelength set to a value where this compound has some absorbance (e.g., 210 nm), although sensitivity might be low.
-
ELSD: This detector is more suitable for non-chromophoric compounds. The drift tube temperature and nebulizer gas flow should be optimized.
-
-
Quantification: A calibration curve is constructed by plotting the peak area (or height) of this compound against the concentration of the calibration standards. The concentration in the test sample is then calculated from this curve.
Data Presentation: A Hypothetical Inter-laboratory Comparison
The following tables summarize hypothetical results from an inter-laboratory comparison for the quantification of this compound in a prepared sample with a known concentration of 50 µg/mL. The performance of each laboratory is evaluated using a z-score, which is calculated as follows:
z = (x - X) / σ
where:
-
x is the result from the participating laboratory
-
X is the assigned value (the known concentration of 50 µg/mL)
-
σ is the standard deviation for proficiency assessment (a predetermined value, e.g., 5% of the assigned value, which would be 2.5 µg/mL in this case).
A z-score between -2 and 2 is generally considered satisfactory.[5] Scores between 2 and 3 or -2 and -3 are questionable, and scores greater than 3 or less than -3 are considered unsatisfactory.[5]
Table 1: Hypothetical Results for this compound Quantification by GC-MS
| Laboratory ID | Reported Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | z-score | Performance Evaluation |
| Lab-01 | 49.5 | 1.2 | -0.20 | Satisfactory |
| Lab-02 | 53.2 | 1.8 | 1.28 | Satisfactory |
| Lab-03 | 45.1 | 2.1 | -1.96 | Satisfactory |
| Lab-04 | 58.0 | 2.5 | 3.20 | Unsatisfactory |
| Lab-05 | 51.7 | 1.5 | 0.68 | Satisfactory |
| Lab-06 | 43.9 | 2.3 | -2.44 | Questionable |
Table 2: Hypothetical Results for this compound Quantification by HPLC
| Laboratory ID | Reported Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | z-score | Performance Evaluation |
| Lab-A | 50.8 | 1.4 | 0.32 | Satisfactory |
| Lab-B | 48.9 | 1.9 | -0.44 | Satisfactory |
| Lab-C | 55.4 | 2.4 | 2.16 | Questionable |
| Lab-D | 46.3 | 2.0 | -1.48 | Satisfactory |
| Lab-E | 59.1 | 2.8 | 3.64 | Unsatisfactory |
| Lab-F | 52.5 | 1.7 | 1.00 | Satisfactory |
Mandatory Visualizations
Caption: Workflow for this compound quantification by GC-MS.
Caption: Workflow for this compound quantification by HPLC.
Caption: Logical flow of an inter-laboratory comparison study.
References
Confirming the Structure of Dodecyl Isobutyrate using 2D NMR Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of Dodecyl isobutyrate. We present supporting experimental data, detailed methodologies, and visualizations to demonstrate the power of 2D NMR in unambiguously confirming molecular structures.
This compound (C16H32O2) is an ester with a long alkyl chain, making its one-dimensional (1D) ¹H NMR spectrum complex due to overlapping signals in the aliphatic region. While ¹H and ¹³C NMR provide initial information, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for definitive structural confirmation by revealing through-bond correlations between nuclei.
Predicted ¹H and ¹³C NMR Data
Based on known chemical shifts for dodecyl and isobutyrate moieties, the predicted 1D NMR data for this compound in CDCl₃ are summarized below. These values serve as the foundation for interpreting the 2D correlation spectra.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Assignment | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isobutyrate Moiety | |||
| 1' | -C(O)- | - | ~177 |
| 2' | -CH(CH₃)₂ | ~2.5 (septet) | ~34 |
| 3' | -CH(CH₃)₂ | ~1.2 (d) | ~19 |
| Dodecyl Moiety | |||
| 1 | -O-CH₂- | ~4.1 (t) | ~64 |
| 2 | -O-CH₂-CH₂- | ~1.6 (quintet) | ~29 |
| 3-10 | -(CH₂)₈- | ~1.3 (m) | ~29-30 |
| 11 | -CH₂-CH₃ | ~1.3 (m) | ~32 |
| 12 | -CH₃ | ~0.9 (t) | ~14 |
2D NMR for Structural Confirmation
Experimental Protocols
High-resolution 2D NMR spectra can be acquired using a standard 500 MHz NMR spectrometer equipped with a cryoprobe. A sample concentration of approximately 10-20 mg/mL in CDCl₃ is suitable.
General 2D NMR Acquisition Parameters:
-
Temperature: 298 K
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 220 ppm
-
Relaxation Delay: 2.0 s
1. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: cosygpqf
-
Data Points: 2048 (F2) x 256 (F1)
-
Scans: 8
2. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation).
-
Pulse Program: hsqcedetgpsisp2.3 (edited for multiplicity information)
-
¹J(C,H): 145 Hz
-
Data Points: 2048 (F2) x 256 (F1)
-
Scans: 4
3. HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, and sometimes four bonds in conjugated systems.
-
Pulse Program: hmbcgplpndqf
-
ⁿJ(C,H): Optimized for 8 Hz
-
Data Points: 2048 (F2) x 256 (F1)
-
Scans: 16
Data Presentation and Interpretation
The following tables summarize the expected key correlations from the 2D NMR analysis of this compound.
Table 2: Expected COSY Correlations
| Proton (¹H) | Correlates with Proton (¹H) | Inference |
| H-1 (~4.1 ppm) | H-2 (~1.6 ppm) | Confirms the -O-CH₂-CH₂- fragment. |
| H-2' (~2.5 ppm) | H-3' (~1.2 ppm) | Confirms the isobutyryl group structure. |
| H-11 (~1.3 ppm) | H-12 (~0.9 ppm) | Confirms the terminal end of the dodecyl chain. |
Table 3: Expected HSQC Correlations
| Proton (¹H) | Correlates with Carbon (¹³C) | Inference |
| H-1 (~4.1 ppm) | C-1 (~64 ppm) | Assigns the carbon directly attached to the ester oxygen. |
| H-2' (~2.5 ppm) | C-2' (~34 ppm) | Assigns the methine carbon of the isobutyrate group. |
| H-3' (~1.2 ppm) | C-3' (~19 ppm) | Assigns the methyl carbons of the isobutyrate group. |
| H-12 (~0.9 ppm) | C-12 (~14 ppm) | Assigns the terminal methyl carbon of the dodecyl chain. |
Table 4: Expected Key HMBC Correlations
| Proton (¹H) | Correlates with Carbon (¹³C) | Inference |
| H-1 (~4.1 ppm) | C-1' (~177 ppm) | Crucial correlation confirming the ester linkage between the dodecyl and isobutyrate moieties. |
| H-2' (~2.5 ppm) | C-1' (~177 ppm) | Confirms the connection of the isobutyryl methine proton to the carbonyl carbon. |
| H-2' (~2.5 ppm) | C-3' (~19 ppm) | Confirms the isobutyryl group structure. |
| H-3' (~1.2 ppm) | C-1' (~177 ppm) | Confirms the connection of the isobutyryl methyl protons to the carbonyl carbon through the methine. |
| H-3' (~1.2 ppm) | C-2' (~34 ppm) | Confirms the isobutyryl group structure. |
| H-2 (~1.6 ppm) | C-1 (~64 ppm) | Confirms the connectivity within the dodecyl chain. |
Workflow for Structural Confirmation
The logical workflow for confirming the structure of this compound using 2D NMR techniques is illustrated below.
Caption: Workflow for this compound Structure Elucidation.
Comparison with Alternatives and Conclusion
While 1D NMR provides essential information about the types of protons and carbons present, it falls short in definitively establishing the connectivity in a molecule like this compound with significant signal overlap. 2D NMR techniques offer a clear advantage:
-
COSY resolves the ambiguities of overlapping multiplets in the 1D ¹H NMR spectrum, clearly defining the proton-proton coupling networks within the dodecyl and isobutyrate fragments.
-
HSQC provides an unambiguous assignment of each proton to its directly attached carbon, which is often challenging with 1D methods alone, especially in the crowded aliphatic region of the ¹³C NMR spectrum.
-
HMBC is the most powerful tool in this context, as it provides the crucial long-range correlation between the protons on the first methylene group of the dodecyl chain (H-1) and the carbonyl carbon of the isobutyrate moiety (C-1'). This single correlation unequivocally confirms the ester linkage and the overall structure of this compound.
A Comparative Guide to Dodecyl Isobutyrate Reference Standard Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of reference standards is paramount. An accurately characterized reference standard is the bedrock of reliable analytical methods, ensuring the quality, safety, and efficacy of therapeutic products. Dodecyl isobutyrate, a long-chain ester, finds applications in various fields, and its reference standard must be of verifiable purity. This guide provides a framework for the comparative assessment of this compound reference standards, offering detailed experimental protocols and data presentation formats to aid researchers in making informed decisions.
Comparison of this compound Reference Standards
When selecting a this compound reference standard, it is crucial to compare offerings from various suppliers. The following table illustrates a hypothetical comparison of key quality attributes for this compound reference standards from three different suppliers. Researchers should aim to obtain this information from certificates of analysis (CoA) or through direct inquiry.
| Feature | Supplier A | Supplier B | Supplier C |
| Purity (by GC-FID) | ≥ 99.5% | ≥ 99.0% | ≥ 98.0% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | ¹H NMR, MS | ¹H NMR |
| Major Impurities | Dodecanol (<0.1%), Isobutyric acid (<0.05%) | Unspecified | Not detailed |
| Water Content (Karl Fischer) | ≤ 0.1% | ≤ 0.2% | Not specified |
| Certificate of Analysis | Comprehensive, with spectra | Summary provided | Basic |
| Traceability | To a primary standard | In-house standard | Not specified |
Experimental Protocols for Purity Assessment
To independently verify the purity of a this compound reference standard, or to compare different lots, the following detailed experimental protocols for Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity and Impurity Profiling
Gas chromatography is a primary technique for assessing the purity of volatile compounds like this compound.[1][2][3]
Methodology:
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating this compound from potential impurities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Analysis:
The purity of this compound is determined by the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram. Potential impurities would include unreacted starting materials like dodecanol and isobutyric acid, as well as byproducts from side reactions.
Hypothetical GC-FID Data:
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 8.5 | 0.15 | Isobutyric Acid |
| 2 | 12.2 | 0.25 | Dodecanol |
| 3 | 15.8 | 99.55 | This compound |
| 4 | 16.5 | 0.05 | Unknown Impurity |
Quantitative ¹H NMR Spectroscopy for Purity Assessment
¹H NMR spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[4][5][6]
Methodology:
-
Instrument: A ¹H NMR spectrometer operating at a field strength of 400 MHz or higher.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in 0.75 mL of CDCl₃.
-
-
Acquisition Parameters:
-
Pulse sequence: A standard 90° pulse.
-
Relaxation delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of scans: 16.
-
Data Analysis:
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of a specific, well-resolved proton signal of this compound.
-
N_analyte = Number of protons corresponding to the integrated analyte signal.
-
I_IS = Integral of a specific proton signal of the internal standard.
-
N_IS = Number of protons corresponding to the integrated internal standard signal.
-
MW_analyte = Molecular weight of this compound (256.42 g/mol ).
-
MW_IS = Molecular weight of the internal standard.
-
m_analyte = Mass of the this compound sample.
-
m_IS = Mass of the internal standard.
-
P_IS = Purity of the internal standard.
Expected ¹H NMR Chemical Shifts for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | t | 2H | -O-CH₂ - |
| ~2.55 | sept | 1H | -CH(CH₃ )₂ |
| ~1.60 | p | 2H | -O-CH₂-CH₂ - |
| ~1.25 | m | 18H | -(CH₂ )₉- |
| ~1.15 | d | 6H | -CH(CH₃ )₂ |
| ~0.88 | t | 3H | -CH₃ |
Visualizing the Workflow and Application
Purity Assessment Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of a this compound reference standard.
Caption: Workflow for this compound Reference Standard Purity Assessment.
Importance of Purity in a Biological Context
References
- 1. Prediction of gas chromatographic retention times of esters of long chain alcohols and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in Dodecyl Isobutyrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dodecyl isobutyrate, an ester with applications in various fields including pharmaceuticals and fragrances, can be achieved through several catalytic routes. The choice of catalyst is a critical parameter that influences reaction efficiency, product purity, and process sustainability. This guide provides a comparative analysis of three common types of catalysts for the esterification of dodecanol with isobutyric acid: the heterogeneous solid acid catalyst Amberlyst-15, the immobilized enzyme Lipozyme TL IM, and the homogeneous catalyst sulfuric acid.
Performance Comparison
The following table summarizes the key performance indicators for each catalytic system based on experimental data from studies on this compound or analogous long-chain ester syntheses.
| Catalyst System | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Key Advantages & Disadvantages |
| Amberlyst-15 | 10-15 wt% of limiting reactant | 70 - 120 | 4 - 8 | High Conversion | Advantages: Reusable, easy to separate from the reaction mixture, mild reaction conditions.[1] Disadvantages: Lower activity compared to homogeneous acids, potential for pore diffusion limitations. |
| Lipozyme TL IM | 4-10 wt% of total substrates | 40 - 70 | 4 - 24 | >90 | Advantages: High selectivity, mild reaction conditions, biodegradable.[2][3] Disadvantages: Higher cost, potential for enzyme denaturation at high temperatures, mass transfer limitations. |
| Sulfuric Acid | Catalytic amount (e.g., >0.05 moles per mole of carboxylic acid) | Reflux | 3 - 6 | >90 | Advantages: High catalytic activity, low cost.[4] Disadvantages: Difficult to separate from the product, corrosive, generates acidic waste.[5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the compared catalysts are provided below. These protocols are based on established procedures for similar esterification reactions.
Method 1: Heterogeneous Catalysis with Amberlyst-15
This protocol describes the synthesis of this compound using the reusable solid acid catalyst, Amberlyst-15.
Materials:
-
Dodecanol
-
Isobutyric acid
-
Amberlyst-15 resin
-
Toluene (or other suitable solvent for azeotropic removal of water)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add dodecanol (1 molar equivalent) and isobutyric acid (1.2 molar equivalents).
-
Add Amberlyst-15 (10-15% by weight of the dodecanol).
-
Add toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove the water formed during the reaction as an azeotrope with toluene using the Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed with toluene, dried, and reused.
-
Remove the toluene and excess isobutyric acid from the filtrate by rotary evaporation.
-
The crude this compound can be further purified by vacuum distillation.
Method 2: Enzymatic Synthesis with Immobilized Lipase (Lipozyme TL IM)
This protocol outlines the synthesis of this compound using the immobilized lipase, Lipozyme TL IM, as a biocatalyst.
Materials:
-
Dodecanol
-
Isobutyric acid
-
Lipozyme TL IM
-
n-Heptane (or other suitable organic solvent)
-
Molecular sieves (optional, for water removal)
-
Shaking incubator or stirred reactor
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a screw-capped flask or a stirred reactor, combine dodecanol (1 molar equivalent) and isobutyric acid (1 molar equivalent) in n-heptane.
-
Add Lipozyme TL IM (4-10% by weight of the total substrates).
-
Add molecular sieves to the reaction mixture to adsorb the water produced during esterification.
-
Incubate the mixture at 40-70°C with constant agitation (e.g., 200 rpm in a shaking incubator).[3]
-
Monitor the formation of this compound using GC or high-performance liquid chromatography (HPLC).
-
After the desired conversion is achieved (typically 4-24 hours), stop the reaction.
-
Separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed and potentially reused.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the this compound by vacuum distillation if necessary.
Method 3: Homogeneous Catalysis with Sulfuric Acid
This protocol details the traditional Fischer-Speier esterification method for this compound synthesis using concentrated sulfuric acid as the catalyst.
Materials:
-
Dodecanol
-
Isobutyric acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (or other suitable solvent for azeotropic removal of water)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, dissolve dodecanol (1 molar equivalent) and isobutyric acid (1.5 molar equivalents) in toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the mixture with stirring.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected (typically 3-6 hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene by rotary evaporation.
-
Purify the resulting this compound by vacuum distillation.
Visualizing the Process
To better illustrate the experimental workflows and the logical relationships in the synthesis process, the following diagrams are provided.
Caption: General experimental workflow for this compound synthesis.
Caption: Logical comparison of key catalyst properties for ester synthesis.
References
Evaluating Dodecyl Isobutyrate as a Potential Synergist in Pheromone Blends: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of pheromone blends for pest management is a cornerstone of modern integrated pest management (IPM). The efficacy of these blends can often be significantly enhanced by the inclusion of synergistic compounds, which can increase the magnitude of the behavioral response elicited by the primary pheromone components. This guide explores the potential synergistic role of Dodecyl isobutyrate in pheromone blends, a topic of emerging interest. Due to the limited direct research on this compound, this document provides a comparative analysis with well-established synergists for the codling moth, Cydia pomonella, a significant agricultural pest. This approach offers a framework for evaluating novel synergists like this compound.
Introduction to Pheromone Synergism
Pheromone synergism occurs when the behavioral response to a mixture of two or more compounds is greater than the sum of the responses to the individual components. Synergists are often host-plant volatiles that provide context to the pheromone signal, indicating not just the presence of a potential mate, but also a suitable location for mating and oviposition.
While this compound is recognized as a flavor and fragrance agent with a fruity aroma, its role as a pheromone synergist is not yet established in published literature. However, the documented synergistic activity of structurally similar long-chain alkyl esters, such as octadecyl isobutyrate in the bean bug (Riptortus clavatus), suggests that this compound warrants investigation as a potential modulator of insect behavior.
Comparative Analysis: Codling Moth (Cydia pomonella) Pheromone and Synergists
To provide a practical framework for evaluating this compound, we present a detailed comparison with the well-studied pheromone blend of the codling moth. The primary sex pheromone component for C. pomonella is (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone. A key synergist for codlemone is the pear ester, ethyl (E,Z)-2,4-decadienoate, a kairomone emitted by host fruit.[1]
Quantitative Data on Synergistic Effects
The synergistic effect of pear ester on the attraction of male codling moths to codlemone has been demonstrated in numerous field studies. The following table summarizes representative data from such a study.
| Lure Composition | Mean Male Moth Captures (± SE) | Statistical Significance (relative to Codlemone alone) |
| Unbaited Control | 0.2 ± 0.1 | p < 0.01 |
| Codlemone (1 mg) | 45.3 ± 5.2 | - |
| Pear Ester (1 mg) | 5.8 ± 1.1 | p < 0.01 |
| Codlemone (1 mg) + Pear Ester (1 mg) | 121.7 ± 12.4 | p < 0.01 |
Table 1: Hypothetical representation of typical field trial results demonstrating the synergistic effect of pear ester when combined with codlemone for capturing Cydia pomonella males. Data is illustrative of common findings in pheromone research.
Experimental Protocols for Evaluating Synergism
The evaluation of a potential synergist like this compound involves a multi-step process, from assessing the insect's physiological response to quantifying its behavioral changes in a natural setting.
Electroantennography (EAG)
Objective: To determine if the insect's antenna, the primary olfactory organ, can detect the candidate synergist alone or in a blend with the primary pheromone.
Methodology:
-
Antenna Preparation: An antenna is excised from a male codling moth at the base of the scape. The tip of the antenna is also slightly clipped.
-
Electrode Placement: The base of the antenna is inserted into a glass capillary electrode containing a saline solution (e.g., Beadle-Ephrussi Ringer). The clipped tip is brought into contact with a recording electrode.
-
Odorant Delivery: A purified and humidified air stream is continuously passed over the antenna. A puff of air (e.g., 0.5 seconds) containing a known concentration of the test compound (this compound, codlemone, or a blend) is injected into the continuous air stream.
-
Data Recording: The electrical potential change (depolarization) across the antenna is recorded as the EAG response.
-
Analysis: The amplitude of the EAG response is measured in millivolts (mV). Responses to different compounds and concentrations are compared to a solvent control and a standard reference compound.
Single Sensillum Recording (SSR)
Objective: To identify specific olfactory sensory neurons (OSNs) within the antennal sensilla that respond to the candidate synergist and to characterize their response patterns.
Methodology:
-
Insect Preparation: A live, immobilized male moth is positioned under a microscope. The antenna is stabilized for recording.
-
Electrode Insertion: A sharp tungsten microelectrode is inserted into the base of a single sensillum to make contact with the receptor neuron lymph. A reference electrode is placed elsewhere on the insect's body.
-
Odorant Stimulation: As with EAG, a controlled puff of the test odorant is delivered to the antenna.
-
Data Acquisition: The action potentials (spikes) from individual OSNs are recorded and amplified.
-
Analysis: The spike frequency in response to the stimulus is calculated and compared to the background firing rate. This allows for the characterization of neurons as responding to codlemone, this compound, or both.
Wind Tunnel Bioassays
Objective: To observe and quantify the upwind flight and source-localization behavior of male moths in response to the test compounds in a controlled environment.
Methodology:
-
Assay Arena: A glass wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, and light is used.
-
Odor Source: A septum or filter paper loaded with the test compound(s) is placed at the upwind end of the tunnel.
-
Moth Release: Male moths are released at the downwind end of the tunnel.
-
Behavioral Observation: The flight path of the moths is recorded. Key behaviors to quantify include: taking flight, upwind flight, casting (zigzagging flight), and contact with the odor source.
-
Analysis: The percentage of moths exhibiting each behavior is calculated for each treatment (control, codlemone, this compound, and the blend).
Field Trapping Studies
Objective: To evaluate the attractiveness of the pheromone blend containing the candidate synergist under natural conditions.
Methodology:
-
Trap and Lure Preparation: Delta traps with sticky liners are commonly used. Rubber septa are loaded with the precise dosages of the test compounds.
-
Experimental Design: A randomized complete block design is typically employed across multiple locations (e.g., several orchards). Each block contains one trap for each treatment. Traps are spaced sufficiently far apart to avoid interference.
-
Trap Deployment: Traps are hung in the tree canopy at a standardized height.
-
Data Collection: Traps are checked regularly (e.g., weekly), and the number of captured male moths is recorded. Lures are replaced at appropriate intervals.
-
Statistical Analysis: The mean trap catches for each treatment are compared using statistical tests such as ANOVA followed by a means separation test (e.g., Tukey's HSD).
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex interactions in pheromone perception and for planning experimental procedures.
Caption: Olfactory signaling pathway for pheromone and synergist perception in an insect.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dodecyl Isobutyrate for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these compounds is not merely a regulatory formality but a cornerstone of laboratory safety, environmental responsibility, and scientific best practice. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of dodecyl isobutyrate, moving beyond simple instructions to explain the critical reasoning that underpins these procedures.
Understanding this compound: Properties Informing Disposal
This compound (CAS No. 6624-71-1) is an ester characterized by its fruity odor.[1] While it is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), a comprehensive understanding of its physicochemical properties is paramount for safe handling and disposal.[1]
| Property | Value | Significance for Disposal |
| Appearance | Colorless clear liquid (est.) | Visual confirmation of the substance. |
| Solubility | Insoluble in water; Soluble in alcohol | Prohibits aqueous sewer disposal.[1] |
| Flash Point | 274.00 °F / 134.44 °C (Closed Cup) | High flash point suggests low flammability risk under standard lab conditions.[1] |
| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (est.) | Low volatility reduces the risk of inhalation exposure.[1] |
| GHS Hazard | None found | While not classified as hazardous, it should be handled with standard chemical precautions.[1] |
The insolubility of this compound in water is a critical factor in determining its disposal pathway.[1] Direct disposal into the sanitary sewer system is unacceptable, as it can lead to environmental contamination and potential disruption of wastewater treatment processes.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This workflow is designed to ensure safety, compliance, and environmental stewardship.
Step 1: Waste Identification and Segregation
The foundational principle of chemical waste management is accurate identification and segregation.
-
Designate as Chemical Waste : As soon as a determination is made that the this compound is no longer needed, it must be treated as chemical waste.
-
Segregate from Other Waste Streams : Do not mix this compound with other chemical waste unless you have confirmed their compatibility. It should be collected in a dedicated, properly labeled waste container. Given its nature as an organic ester, it should be segregated with non-halogenated organic solvents.
Step 2: Proper Containerization
The integrity of the waste container is crucial to prevent leaks and ensure safe storage.
-
Select a Compatible Container : Use a clean, chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The original product container, if in good condition, is an excellent choice.
-
Inspect the Container : Before use, ensure the container is free from cracks, and the cap provides a tight seal.
-
Leave Headspace : Do not fill the container to the brim. Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool.
-
Affix a Hazardous Waste Label : Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Complete All Fields : The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
The date of accumulation (the date the first waste was added).
-
The associated hazards (while not GHS classified, it is prudent to list "Non-hazardous" or follow institutional guidelines).
-
The name of the principal investigator or laboratory contact.
-
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
The designated SAA is the approved location for the temporary storage of chemical waste within the laboratory.
-
Designate an SAA : This should be a location at or near the point of generation, such as a designated area within a fume hood or a secondary containment tray on a workbench.
-
Secondary Containment : Store the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.
-
Keep Containers Closed : The waste container must be kept tightly closed at all times, except when adding waste.
Step 5: Arranging for Final Disposal
The final step is the transfer of the waste to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Schedule a Pickup : Follow your institution's procedures for requesting a chemical waste pickup. This may involve an online request system or a direct call to the EHS office.
-
Do Not Dispose Down the Drain : Under no circumstances should this compound be poured down the sink.[2]
-
Incineration as the Preferred Method : The recommended final disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
Visualizing the Disposal Decision Process
The following diagram illustrates the key decision points in the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety and Integrity
The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to these detailed procedures for the disposal of this compound, you are not only ensuring compliance with regulations but also actively contributing to a safer laboratory environment and the protection of our ecosystem. This commitment to best practices reflects the precision and integrity that are the hallmarks of the scientific community.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dodecyl Isobutyrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dodecyl isobutyrate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your work.
Chemical Identifier: this compound
| Property | Value |
| CAS Number | 6624-71-1 |
| Appearance | Colorless clear liquid (est)[1] |
| Flash Point | 274.00 °F TCC ( 134.44 °C. )[1] |
| Boiling Point | 299.00 °C. @ 760.00 mm Hg[1] |
| Solubility | Insoluble in water; Soluble in alcohol[1] |
Immediate Safety and Personal Protective Equipment (PPE)
This compound can cause skin and eye irritation and may cause sensitization by skin contact.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4] | To prevent skin contact, which can cause irritation and sensitization.[2] Thicker gloves generally offer better protection.[4] |
| Eye and Face Protection | Chemical safety goggles. A face shield should be used in combination with goggles when there is a potential for splashing.[3] | To protect against splashes that can cause serious eye damage.[5] |
| Skin and Body Protection | Laboratory coat. For larger quantities or where splashing is likely, a chemical-resistant apron or coveralls should be worn.[6] | To prevent skin contact with clothing.[7] |
| Respiratory Protection | Use in a well-ventilated area. If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate cartridge. | To avoid inhalation which may cause respiratory irritation.[8] |
Handling and Storage Protocol
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
| Procedure | Step-by-Step Guidance |
| Handling | 1. Ensure adequate ventilation.[9] 2. Wear all required PPE.[7] 3. Avoid contact with skin and eyes.[10] 4. Do not eat, drink, or smoke in the handling area.[2] 5. Ground and bond containers when transferring material to prevent static discharge.[9] |
| Storage | 1. Keep container tightly closed in a dry and well-ventilated place.[2][9] 2. Store away from heat, sparks, open flames, and other ignition sources.[9] 3. Store in a cool place.[7][9] 4. Incompatible with strong oxidizing agents.[7][11] |
Operational and Disposal Plans
A clear plan for both routine operations and in the event of a spill, as well as for final disposal, is essential.
Spill Response Protocol
Caption: Workflow for handling a this compound spill.
In the event of a spill, do not allow the product to enter drains.[2] Absorb the spill with inert material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[11]
Disposal Plan
Chemical waste must be managed responsibly to protect the environment. This compound is very toxic to aquatic life with long-lasting effects.[2]
References
- 1. This compound, 6624-71-1 [thegoodscentscompany.com]
- 2. isuspecialtychemical.com [isuspecialtychemical.com]
- 3. corporate.dow.com [corporate.dow.com]
- 4. pppmag.com [pppmag.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
